molecular formula C10H13NO2 B13549472 3-(3-Aminopropyl)benzoic acid

3-(3-Aminopropyl)benzoic acid

Cat. No.: B13549472
M. Wt: 179.22 g/mol
InChI Key: WOSYBFHLWVFYDG-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)benzoic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Aminopropyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Aminopropyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(3-aminopropyl)benzoic acid

InChI

InChI=1S/C10H13NO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7H,2,4,6,11H2,(H,12,13)

InChI Key

WOSYBFHLWVFYDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCCN

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 3-(3-Aminopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(3-Aminopropyl)benzoic acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-(3-Aminopropyl)benzoic acid (CAS: 127768-80-3) is a bifunctional building block featuring a benzoic acid moiety and a flexible propyl-amine linker. It serves as a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics, integrin antagonists, and linker technologies for antibody-drug conjugates (ADCs).

This guide details the "Gold Standard" synthesis pathway utilizing a Sonogashira cross-coupling strategy. This route is selected for its high chemoselectivity, operational reliability in a research setting, and avoidance of harsh reducing conditions that could compromise the carboxylic acid functionality. A secondary industrial route via Heck coupling is also analyzed for scalability contexts.

Retrosynthetic Analysis

To access the target molecule efficiently, we disconnect the propyl chain at the aryl-carbon bond.

  • Strategy A (Preferred): Disconnection via Sonogashira Coupling .

    • Precursors: 3-Iodobenzoic acid and N-Boc-propargylamine.

    • Logic: Installs the complete 3-carbon nitrogen skeleton in one step. The resulting alkyne is easily hydrogenated to the saturated alkane without affecting the carboxylic acid.

  • Strategy B (Alternative): Disconnection via Heck Coupling .

    • Precursors: 3-Iodobenzoic acid and Acrylonitrile.

    • Logic: Uses cheaper reagents but requires a challenging selective reduction of the nitrile group in the presence of a free carboxylic acid.

Retrosynthesis Target 3-(3-Aminopropyl)benzoic acid Inter1 3-(3-Aminoprop-1-ynyl)benzoic acid (Protected) Target->Inter1 Hydrogenation & Deprotection Inter2 3-(2-Cyanovinyl)benzoic acid Target->Inter2 Reduction SM1 3-Iodobenzoic acid Inter1->SM1 Sonogashira SM2 N-Boc-Propargylamine Inter1->SM2 + Inter2->SM1 Heck SM3 Acrylonitrile Inter2->SM3 +

Figure 1: Retrosynthetic disconnection showing the primary Sonogashira route (left) and secondary Heck route (right).

Primary Synthesis Pathway: Sonogashira Coupling

This protocol is the recommended research-grade method due to its modularity and mild conditions.

Phase 1: Sonogashira Cross-Coupling

Objective: Coupling of 3-iodobenzoic acid with N-Boc-propargylamine to form the carbon skeleton.

  • Reaction:

    
    
    

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 3-Iodobenzoic acid (1.0 equiv, 10 mmol, 2.48 g)

    • N-Boc-propargylamine (1.2 equiv, 12 mmol, 1.86 g)

    • Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (0.02 equiv, 0.2 mmol, 140 mg)
    • CuI (0.01 equiv, 0.1 mmol, 19 mg)

    • Triethylamine (Et

      
      N) (3.0 equiv, 30 mmol, 4.2 mL)
      
    • Solvent: Anhydrous THF (50 mL) or DMF (for better solubility).

  • Procedure:

    • Dissolve 3-iodobenzoic acid in THF/Et

      
      N. Degas the solution by bubbling nitrogen for 15 minutes.
      
    • Add the Pd catalyst and CuI.[1][2] The solution may turn dark.

    • Add N-Boc-propargylamine dropwise via syringe.

    • Stir at room temperature for 12–16 hours. Monitor by TLC (SiO

      
      , 5% MeOH/DCM).
      
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with EtOAc (100 mL) and wash with 1M HCl (to remove excess amine and copper salts) followed by brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the internal alkyne to the saturated propyl chain.

  • Reaction:

    
    
    

Protocol:

  • Setup: Hydrogenation vessel or heavy-walled flask.

  • Reagents:

    • Alkyne Intermediate (from Phase 1)[3]

    • 10% Pd/C (10 wt% loading relative to substrate)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

    • Purge the vessel with H

      
       gas (balloon pressure is sufficient; 1 atm).
      
    • Stir vigorously for 6–12 hours.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Concentrate the filtrate to yield the N-Boc protected aminopropyl benzoic acid.

Phase 3: Boc Deprotection

Objective: Removal of the tert-butyloxycarbonyl group to release the free amine.

  • Reaction:

    
    
    

Protocol:

  • Reagents:

    • Protected Intermediate

    • Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).

  • Procedure:

    • Dissolve the substrate in DCM.

    • Add TFA slowly at 0°C.

    • Warm to room temperature and stir for 2 hours.

  • Isolation:

    • Evaporate volatiles.

    • Triturate the residue with diethyl ether to precipitate the product as the Trifluoroacetate salt.

    • Optional: To obtain the zwitterion, neutralize with ion-exchange resin (Amberlyst A-21) or adjust pH to isoelectric point in water and crystallize.

Data Summary & Process Parameters

ParameterSonogashira Route (Recommended)Heck Route (Alternative)
Starting Material 3-Iodobenzoic Acid3-Iodobenzoic Acid
Key Reagent N-Boc-PropargylamineAcrylonitrile
Catalyst System Pd(PPh

)

Cl

/ CuI
Pd(OAc)

/ P(o-tol)

Step Count 3 (Coupling, Red, Deprotect)3 (Coupling, Red, Red)
Overall Yield (Est.) 65–75%40–50%
Key Advantage Clean chemistry, easy reduction.Cheaper reagents.
Key Risk Copper waste disposal.Nitrile reduction selectivity.[4][5]

Reaction Scheme Diagram

SynthesisPathway SM 3-Iodobenzoic Acid Step1 Sonogashira Coupling (Pd/Cu, N-Boc-Propargylamine) SM->Step1 Inter1 Alkyne Intermediate Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Boc-Protected Amine Step2->Inter2 Step3 Deprotection (TFA or HCl) Inter2->Step3 Final 3-(3-Aminopropyl)benzoic Acid Step3->Final

Figure 2: Step-by-step workflow for the Sonogashira synthesis pathway.

Characterization & Quality Control

The final product is typically isolated as a white to off-white solid.

  • 1H NMR (400 MHz, D

    
    O/NaOD): 
    
    • 
       7.70–7.80 (m, 2H, Ar-H ortho to COOH),
      
    • 
       7.30–7.40 (m, 2H, Ar-H meta/para),
      
    • 
       2.65 (t, 2H, Ar-CH 
      
      
      
      -),
    • 
       2.55 (t, 2H, -CH 
      
      
      
      -NH
      
      
      ),
    • 
       1.75 (quint, 2H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      -).
  • Mass Spectrometry (ESI): Calculated for C

    
    H
    
    
    
    NO
    
    
    [M+H]
    
    
    : 180.10. Found: 180.1.

Safety & Handling

  • Palladium/Copper: Heavy metals must be scavenged (e.g., using QuadraPure™ scavengers) before biological testing.

  • Hydrogenation: Ensure proper grounding and inert gas purging to prevent H

    
     ignition.
    
  • TFA: Corrosive; use in a fume hood.

References

  • Sonogashira Coupling Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Heck Reaction Mechanism: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

  • General Procedure for Alkyne Hydrogenation: Plietker, K. (Ed.). (2008). Iron Catalysis in Organic Chemistry. Wiley-VCH.

  • Boc Deprotection Standards: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley.

Sources

Technical Monograph: Physicochemical Profiling of 3-(3-Aminopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Aminopropyl)benzoic acid represents a critical class of bifunctional building blocks used extensively in medicinal chemistry as a linker scaffold (e.g., in PROTACs) and a zwitterionic standard. Unlike its aniline analog (3-aminobenzoic acid), this compound features a propyl spacer that insulates the primary amine from the aromatic ring. This structural feature drastically alters its acid-base profile, rendering the amine highly basic (pKa ~10.5) compared to the aniline (pKa ~4.8). Consequently, the molecule exists as a stable zwitterion over a broad pH range, presenting unique challenges and opportunities in solubility, lipophilicity, and chromatographic retention.

This guide provides a rigorous technical analysis of its physicochemical properties, supported by experimental protocols for validation.

Molecular Identity & Structural Analysis[1]

The molecule consists of a benzoic acid core substituted at the meta position with a 3-aminopropyl chain. This "linker" configuration is significant because it provides a defined distance (~5-6 Å) between the acidic and basic termini, minimizing intramolecular hydrogen bonding compared to ortho isomers.

Core Identifiers
PropertyDataNotes
IUPAC Name 3-(3-Aminopropyl)benzoic acid
CAS Number 1159300-78-1 (Free Acid)1346604-68-9 (HCl Salt)Salt form significantly affects solubility.
Molecular Weight 179.22 g/mol Free Acid
Exact Mass 179.0946Monoisotopic
SMILES NCC1=CC=CC(C(O)=O)=C1
Polar Surface Area 63.32 ŲPredictive of membrane permeability.
Zwitterionic Equilibrium

The defining physicochemical characteristic of 3-(3-Aminopropyl)benzoic acid is its pH-dependent speciation.

  • pH < 4: Cationic species (COOH, NH₃⁺). Soluble.

  • pH 4.5 – 10: Zwitterionic species (COO⁻, NH₃⁺). Net charge 0.[1] Minimum solubility (Isoelectric Point, pI).

  • pH > 10.5: Anionic species (COO⁻, NH₂). Soluble.

Figure 1: Ionization Speciation Diagram

Ionization Cation Cationic Species (pH < 4.0) [COOH, NH3+] Zwitterion Zwitterionic Species (pH 4.5 - 10.0) [COO-, NH3+] (Isoelectric Region) Cation->Zwitterion pKa1 ~4.2 (Deprotonation of COOH) Zwitterion->Cation Anion Anionic Species (pH > 10.5) [COO-, NH2] Zwitterion->Anion pKa2 ~10.5 (Deprotonation of NH3+) Anion->Zwitterion

Caption: Stepwise ionization pathway. The broad zwitterionic window distinguishes this alkyl-amine from aryl-amine analogs.

Thermodynamic & Kinetic Properties

Dissociation Constants (pKa)

Unlike 3-aminobenzoic acid, where the amine is an aniline (pKa ~4), the propyl spacer in 3-(3-Aminopropyl)benzoic acid results in an aliphatic amine pKa.

  • pKa₁ (Carboxylic Acid): 4.2 ± 0.1 . Typical of benzoic acid derivatives.[2][1][3][4][5][6] The alkyl chain has a negligible inductive effect on the ring.

  • pKa₂ (Primary Amine): 10.5 ± 0.2 . Typical of primary alkyl amines (e.g., propylamine).

  • Isoelectric Point (pI): Calculated as (pKa₁ + pKa₂) / 2 ≈ 7.35 .

Lipophilicity (LogP vs. LogD)

The partition coefficient is highly pH-dependent.

  • LogP (Intrinsic): ~1.3 (Predicted for the uncharged species, which virtually never exists in solution).

  • LogD (pH 7.4): -1.5 to -2.0 . At physiological pH, the molecule is >99% zwitterionic. The high polarity of the charged termini drives the molecule into the aqueous phase, resulting in low passive permeability unless active transport or prodrug strategies are employed.

Solubility Profile
  • Water: High solubility at pH < 3 and pH > 11. Moderate to low solubility at pH 7 (Zwitterion).

  • Organic Solvents:

    • DMSO: Soluble (>50 mM).

    • Methanol:[7] Soluble.

    • Dichloromethane/Hexane: Insoluble (due to salt-like zwitterionic character).

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To accurately determine the macro-pKa values of the carboxyl and amino groups.

Reagents:

  • Compound: 10 mg 3-(3-Aminopropyl)benzoic acid (HCl salt).

  • Titrant: 0.1 M NaOH (standardized).

  • Solvent: Degassed HPLC-grade water (CO₂-free).

  • Ionic Strength Adjuster: 0.1 M KCl.

Workflow:

  • Dissolution: Dissolve 10 mg of the HCl salt in 20 mL of 0.1 M KCl solution. Ensure complete dissolution (sonicate if necessary).

  • Acidification: If starting with the free acid, add 1 equivalent of HCl to ensure the starting species is fully cationic.

  • Titration: Titrate with 0.1 M NaOH using an autotitrator. Add aliquots of 10 µL, allowing for electrode stabilization (dS/dt < 0.5 mV/min) between additions.

  • Data Analysis: Plot pH vs. Volume of NaOH. Identify inflection points.

    • First inflection: Neutralization of excess HCl (if added).

    • Second inflection (Buffer region 1): Deprotonation of COOH (pKa ~4.2).

    • Third inflection (Buffer region 2): Deprotonation of NH₃⁺ (pKa ~10.5).

  • Calculation: Use the Bjerrum method or Gran plot analysis to refine the exact pKa values.

Protocol B: LogD Distribution Coefficient Measurement (Shake-Flask)

Objective: To quantify lipophilicity at physiological pH.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.4).

  • 1-Octanol (saturated with buffer).

  • HPLC System with UV detector (254 nm).

Workflow:

  • Saturation: Pre-saturate Octanol with Buffer and Buffer with Octanol for 24 hours.

  • Preparation: Dissolve 1 mg of compound in 1 mL of pre-saturated Buffer.

  • Equilibration: Add 1 mL of pre-saturated Octanol. Vortex vigorously for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Remove the aqueous phase (lower layer) and analyze via HPLC. Compare the peak area to a standard curve of the compound in buffer.

  • Calculation:

    
    
    Note: If 
    
    
    
    (expected for this zwitterion), the LogD is highly negative. Use a lower phase ratio (e.g., 1:10 Buffer:Octanol) to improve sensitivity.

Spectral Characterization

¹H-NMR (400 MHz, D₂O/NaOD)

Solvent Note: D₂O with NaOD is recommended to ensure the molecule is in the anionic form, simplifying the spectrum by eliminating NH exchange broadening.

  • δ 7.7 - 7.8 (m, 2H): Aromatic protons (Ortho to COOH).

  • δ 7.4 - 7.5 (m, 2H): Aromatic protons (Meta/Para).

  • δ 2.6 - 2.7 (t, 2H): Benzylic CH₂ (Ar-CH₂ -CH₂-).

  • δ 2.5 - 2.6 (t, 2H): Amino-adjacent CH₂ (-CH₂-CH₂ -NH₂).

  • δ 1.7 - 1.8 (m, 2H): Central methylene (-CH₂-CH₂ -CH₂-).

Mass Spectrometry (ESI)
  • Positive Mode (ESI+): [M+H]⁺ = 180.1 m/z.

  • Negative Mode (ESI-): [M-H]⁻ = 178.1 m/z.

  • Fragmentation: Loss of NH₃ (-17) and CO₂ (-44) are common collision-induced dissociation (CID) pathways.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreduced nitrile or alkene intermediates).

Figure 2: Common Synthetic Pathway (Heck/Reduction)

Synthesis SM 3-Iodobenzoic Acid (Starting Material) Step1 Heck Coupling (Acrylonitrile, Pd cat.) SM->Step1 Inter1 3-(2-Cyanoethenyl)benzoic acid Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Product 3-(3-Aminopropyl)benzoic acid Step2->Product

Caption: Standard synthetic route. Critical impurities include the unsaturated nitrile (Inter1) or over-reduced alcohol byproducts.

Handling & Stability

  • Storage: Store at -20°C. The free amine is susceptible to oxidation over long periods; the HCl salt is significantly more stable.

  • Hygroscopicity: The HCl salt is hygroscopic. Handle in a desiccated environment.

  • Safety: Irritant. Wear standard PPE. Avoid inhalation of dust (zwitterionic dusts can be potent respiratory sensitizers).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67652422, 3-(3-Aminopropyl)benzoic acid. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on aminopropyl linkers).

Sources

3-(3-Aminopropyl)benzoic acid molecular structure and conformation

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Analytical Profiling of 3-(3-Aminopropyl)benzoic Acid: A Technical Whitepaper

Contextualizing the Molecule in Pharmaceutical Synthesis

3-(3-Aminopropyl)benzoic acid (3-APBA) is a bifunctional aromatic compound characterized by a carboxylic acid and a primary amine separated by a propyl chain and a benzene ring. In modern pharmaceutical development, it is most prominently encountered as a critical reference standard and synthetic impurity associated with the production of antimuscarinic agents. Specifically, it is tracked as an impurity in the synthesis and degradation of Fesoterodine, a drug utilized in the treatment of overactive bladder syndrome . Stringent regulatory guidelines (USP/EP) require the precise tracking of such related substances to ensure API (Active Pharmaceutical Ingredient) efficacy and patient safety .

Conformational Dynamics and Structural Chemistry

The molecular structure of 3-APBA presents a fascinating case of conformational flexibility governed by its zwitterionic potential.

  • Steric and Electronic Constraints: The meta-substitution on the rigid, planar benzene ring physically separates the highly polar carboxylic acid (-COOH) and the flexible 3-aminopropyl (-CH₂-CH₂-CH₂-NH₂) chain. Unlike ortho-substituted analogs where intramolecular hydrogen bonding heavily restricts rotation, the meta-configuration prevents direct intramolecular H-bonding between the terminal functional groups, allowing the propyl chain greater rotational freedom.

  • Zwitterionic Equilibrium: At physiological pH (~7.4) and in aqueous analytical buffers, the molecule exists almost exclusively as a zwitterion. The carboxylic acid (pKa ~4.2) is deprotonated to a carboxylate (-COO⁻), and the primary amine (pKa ~10.5) is protonated to an ammonium ion (-NH₃⁺). This dual-charge state drastically alters its solvation shell. The electrostatic demands of the surrounding water molecules drive the propyl chain into an extended, anti-periplanar conformation to maximize dipole-water interactions and minimize steric clash.

Conformation A Extended Conformer (Anti-periplanar) Minimal Steric Clash B Folded Conformer (Gauche) Intermolecular H-Bonding A->B Alkyl chain rotation (Non-polar solvent) C Zwitterionic State (Aqueous Media) NH3+ / COO- A->C Aqueous solvation B->A Steric repulsion B->C Proton transfer

Conformational equilibrium of 3-APBA driven by solvent polarity and pH.

Physicochemical Data Summary

Understanding the baseline metrics of 3-APBA is critical for designing extraction and chromatographic protocols. To improve stability, handling, and aqueous solubility during analytical testing, the compound is frequently synthesized and supplied as a hydrochloride salt.

PropertyValue (Free Base)Value (HCl Salt)Analytical Implication
CAS Number 91574-51-51346604-68-9Required for regulatory tracking and standard procurement.
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂·HClDetermines exact mass for high-resolution mass spectrometry.
Molecular Weight 179.22 g/mol 215.68 g/mol Crucial for molarity calculations and isotopic mass targeting.
pKa (Acidic) ~4.2~4.2Dictates buffer selection (pH < 2.2 required for unionized COOH).
pKa (Basic) ~10.5~10.5Dictates buffer selection (pH > 12.5 required for unionized NH₂).
LogP (Predicted) ~0.8N/AHighly polar; predicts poor retention on standard C18 columns.

Causality in Analytical Method Design

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a standard C18 column and a water/acetonitrile gradient routinely fails to adequately retain 3-APBA. The causality lies in the molecule's zwitterionic nature : at typical mobile phase pH (4–8), the simultaneous presence of positive and negative charges makes the molecule highly hydrophilic, causing it to elute immediately in the void volume.

To counter this, a robust analytical protocol requires one of two engineered chromatographic approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase (e.g., bare silica or amide-bonded). The highly organic mobile phase (>70% Acetonitrile) creates a water-enriched layer on the stationary phase, allowing the polar zwitterion to partition effectively and achieve retention.

  • Ion-Pairing RP-HPLC: Operates at a highly acidic pH (e.g., pH 2.5 using Trifluoroacetic acid). This suppresses the ionization of the carboxylic acid. An ion-pairing reagent (such as sodium 1-octanesulfonate) binds to the protonated primary amine, forming a neutral, hydrophobic complex that retains well on a standard C18 column.

Self-Validating Experimental Protocol for Impurity Profiling

To ensure trustworthiness and scientific integrity, the following protocol employs orthogonal detection (UV coupled with MS and NMR) to create a closed-loop validation system. This guarantees that the detected peak is definitively 3-APBA and not a co-eluting isobaric Fesoterodine degradant.

Step 1: Sample Preparation

  • Accurately weigh 10 mg of the API (Fesoterodine sample) and dissolve in 10 mL of Methanol:Water (50:50 v/v). This specific ratio ensures complete solubilization of both the lipophilic API and the highly polar 3-APBA impurity.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates prior to injection.

Step 2: Chromatographic Separation (Ion-Pairing Approach)

  • Column: C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) and 5 mM Sodium 1-heptanesulfonate in LC-MS grade Water (pH ~2.5). (Rationale: TFA protonates the COOH, while the sulfonate pairs with the NH₃⁺).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

Step 3: Orthogonal Detection & Validation

  • UV Detection: Set the Diode Array Detector (DAD) to 230 nm to capture the π-π* transition of the benzoic acid chromophore.

  • Mass Spectrometry (ESI-MS): Operate in positive ion mode. The self-validation occurs when the UV peak corresponding to the impurity precisely co-elutes with an extracted ion chromatogram (EIC) at m/z 180.1 [M+H]⁺ (corresponding to the free base mass of 179.22 Da).

  • NMR Confirmation: For absolute structural certainty, collect the LC fraction, lyophilize, and reconstitute in D₂O. The ¹H-NMR will reveal a characteristic 4-proton aromatic multiplet (7.3 - 7.9 ppm) and three distinct methylene signals for the propyl chain, validating the meta-substitution pattern.

Workflow S1 Sample Preparation (API Extraction & Dilution) S2 Chromatographic Separation (Ion-Pairing RP-HPLC) S1->S2 Injection (10 µL) S3 Mass Spectrometry (ESI-MS) Detection:[M+H]+ m/z 180.1 S2->S3 Eluent Flow to MS S4 Nuclear Magnetic Resonance (1H & 13C NMR Confirmation) S2->S4 Fraction Collection S5 Impurity Structural Validation (Fesoterodine Impurity Profiling) S3->S5 Mass & Fragmentation Data S4->S5 Connectivity & Conformation Data

Orthogonal analytical workflow for the isolation and validation of 3-APBA.

References

  • Simson Pharma - 3-(3-Aminopropyl)benzoic Acid Hydrochloride | CAS No- 1346604-68-9.
  • Axios Research - Fesoterodine Impurity P - CAS - 1380491-71-3 | Axios Research.
  • Sigma-Aldrich - 3-(3-aminopropyl)benzoic acid hydrochloride | 1346604-68-9.

The Pharmacological Architecture of 3-(3-Aminopropyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 3-(3-Aminopropyl)benzoic acid derivatives, focusing on their role as pharmacophores in antithrombotic therapy and protease inhibition.[1]

A Technical Guide to RGD Mimetics and Protease Inhibitors[1]

Executive Summary

3-(3-Aminopropyl)benzoic acid represents a "privileged scaffold" in medicinal chemistry, primarily utilized to design peptidomimetics that antagonize integrin receptors or inhibit serine proteases.[1] Its structural value lies in its ability to mimic the Arginine-Glycine-Aspartate (RGD) motif and the P3-P1 residues of thrombin substrates.[1]

By providing a semi-rigid aromatic core with a flexible propyl linker, this scaffold allows the terminal amine (a basic pharmacophore) and the benzoic acid (an acidic pharmacophore) to span the precise distance required to bridge the aspartate-rich binding pockets of targets like Glycoprotein IIb/IIIa (GPIIb/IIIa) and the active site of Thrombin (Factor IIa) .[1]

Chemical Architecture & SAR Analysis

The biological potency of these derivatives is governed by the spatial arrangement of three critical domains.[1] The 3-(3-aminopropyl)benzoic acid core serves as a spacer that enforces a specific distance between the cationic and anionic centers.[1]

The Pharmacophore Triad[1]
  • The Cationic Terminus (The "Warhead"): The 3-aminopropyl group mimics the side chain of Arginine or Lysine.[1] In high-potency derivatives, the primary amine is often guanidinated or converted to an amidine to increase basicity (

    
     > 12) and enhance ionic bonding with Asp/Glu residues in the receptor pocket.[1]
    
  • The Aromatic Scaffold (The Rigidifier): The benzoic acid ring restricts conformational entropy, preventing the molecule from collapsing on itself.[1] This ensures the "arms" remain extended to span the receptor's binding cleft.[1]

  • The Anionic Terminus (The Anchor): The carboxylic acid (or bioisostere) interacts with metal ions (e.g.,

    
     in integrins) or the oxyanion hole in proteases.[1]
    
Structure-Activity Relationship (SAR) Visualization[1]

SAR_Analysis cluster_0 Critical SAR Modifications Core Benzene Ring (Scaffold) Linker Propyl Chain (Spacer) Core->Linker Position 3 Acid Carboxylic Acid (Anionic Anchor) Core->Acid Position 1 Amine Terminal Amine/Amidine (Cationic Interaction) Linker->Amine Extends ~5-6 Å Mod2 Rigidification: Unsaturation of Linker Linker->Mod2 Target Target Pocket (Asp/Glu Residues) Amine->Target Ionic Bond Mod1 Guanidylation: Increases Potency Amine->Mod1 Acid->Target Metal Coordination

Caption: SAR map detailing the spatial role of the propyl linker and functional groups in receptor binding.

Target Landscape & Mechanism of Action

Fibrinogen Receptor (GPIIb/IIIa) Antagonism

The primary application of this scaffold is in the development of anti-platelet agents.[1][2] The derivative acts as a fibrinogen mimic.[1][3]

  • Mechanism: The GPIIb/IIIa receptor on activated platelets binds the RGD sequence on fibrinogen to cross-link platelets and form a clot. 3-(3-Aminopropyl)benzoic acid derivatives competitively bind to GPIIb/IIIa, occupying the RGD recognition site and preventing fibrinogen binding.[1]

  • Key Interaction: The amino group binds to the aspartate residue in the

    
     subunit, while the carboxylate coordinates with the metal ion in the 
    
    
    
    subunit.[1]
Thrombin Inhibition

In the coagulation cascade, these derivatives serve as P3-P1 mimetics.[1]

  • Mechanism: They bind to the active site of Thrombin (Factor IIa).[1] The aromatic ring often occupies the hydrophobic S3 pocket (distal binding), while the charged amine interacts with the S1 specificity pocket (Asp189).[1]

Biological Pathway Diagram[1]

Coagulation_Pathway FactorX Factor Xa Prothrombin Prothrombin FactorX->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Platelet Resting Platelet Thrombin->Platelet Activates (PAR-1) Fibrin Fibrin Mesh Fibrinogen->Fibrin ActPlatelet Activated Platelet (GPIIb/IIIa Exposed) Platelet->ActPlatelet Aggregation Platelet Aggregation ActPlatelet->Aggregation + Fibrinogen Inhibitor1 3-(3-Aminopropyl)benzoic acid Derivatives Inhibitor1->Thrombin Direct Inhibition Inhibitor1->ActPlatelet GPIIb/IIIa Antagonism

Caption: Dual-action potential of the scaffold in the coagulation cascade: Thrombin inhibition and Platelet antagonism.[4][5]

Experimental Protocols

Chemical Synthesis: The "Heck-Reduction" Route

This protocol describes the synthesis of the core scaffold from 3-bromobenzoic acid.[1] This route is preferred for its modularity, allowing modifications to the linker length or saturation.[1]

Reagents: 3-Bromobenzoic acid, Acrylonitrile, Palladium(II) acetate (


), Tri-o-tolylphosphine, Triethylamine (

), Hydrogen gas (

), Palladium on Carbon (Pd/C).[1]
  • Heck Coupling (Formation of the Linker):

    • Dissolve 3-bromobenzoic acid (10 mmol) in anhydrous DMF.

    • Add acrylonitrile (12 mmol),

      
       (5 mol%), tri-o-tolylphosphine (10 mol%), and 
      
      
      
      (20 mmol).[1]
    • Heat the mixture to 100°C under

      
       atmosphere for 12 hours.
      
    • Workup: Cool, dilute with water, and acidify with 1M HCl. Extract with ethyl acetate.[1] Purify the resulting 3-(2-cyanovinyl)benzoic acid via recrystallization.

  • Hydrogenation (Reduction to Amine):

    • Dissolve the intermediate in Ethanol/Acetic Acid (10:1).[1]

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (40 psi) for 24 hours. This step reduces both the alkene and the nitrile group simultaneously to the saturated propyl amine.[1]
      
    • Validation: Filter catalyst, evaporate solvent. Confirm structure via

      
      -NMR (Look for propyl multiplets at 
      
      
      
      1.8-2.8 ppm).
Biological Assay: Platelet Aggregation (Born Method)

To verify the biological activity of the synthesized derivative as a GPIIb/IIIa antagonist.[1]

Objective: Determine the


 of the derivative in inhibiting ADP-induced platelet aggregation.
  • Preparation: Collect human venous blood in sodium citrate tubes (3.2%). Centrifuge at 200xg for 15 min to obtain Platelet-Rich Plasma (PRP).[1]

  • Baseline: Calibrate the aggregometer (light transmission) using PRP (0% transmission) and Platelet-Poor Plasma (100% transmission).

  • Incubation: Aliquot PRP (450

    
    ) into cuvettes. Add 5 
    
    
    
    of the test compound (dissolved in saline/DMSO) at varying concentrations (1 nM - 100
    
    
    ). Incubate at 37°C for 2 minutes.
  • Induction: Add ADP (Adenosine Diphosphate) to a final concentration of 10

    
     to trigger aggregation.[1]
    
  • Measurement: Monitor the change in light transmission for 5 minutes. Aggregation causes platelets to clump, increasing light transmission.[1]

  • Calculation:

    
    [1]
    

Comparative Data Analysis

The following table summarizes the potency shifts based on structural modifications to the 3-(3-aminopropyl)benzoic acid core.

Derivative ModificationTargetMolecular EffectRelative Potency
Unmodified Core GPIIb/IIIaWeak ionic bindingBaseline (1x)
Amidine Substitution GPIIb/IIIaEnhanced basicity (

~12); stronger salt bridge with Asp
High (50-100x)
Piperidine Ring Fusion ThrombinConformational restriction; fits S1 pocketModerate (10-20x)
Alpha-Sulfonamide GPIIb/IIIaAdditional H-bonding; mimics transition stateVery High (>100x)
Esterification (Prodrug) N/AIncreases oral bioavailability; inactive in vitroN/A (Prodrug)

References

  • Su, T., et al. (1997).[1][6] "Fibrinogen receptor (GPIIb-IIIa) antagonists derived from 5,6-bicyclic templates." Journal of Medicinal Chemistry. Link

  • Semple, J. E., et al. (1997).[1] "Synthesis of a series of potent and orally bioavailable thrombin inhibitors that utilize 3,3-disubstituted propionic acid derivatives." Journal of Medicinal Chemistry. Link

  • Coller, B. S. (1999).[1][2] "Unsticking platelets: the role of glycoprotein IIb/IIIa receptor blockade."[1][2] CMAJ. Link[1]

  • Enzyme Research Laboratories. (n.d.).[1] "Pefabloc TH (a-NAPAP) - Synthetic Thrombin Inhibitor."[1][3] Product Data Sheet. Link

  • Scarborough, R. M., et al. (1993).[1] "Design of potent and specific integrin antagonists." Journal of Biological Chemistry. Link

Sources

3-(3-Aminopropyl)benzoic Acid: Comprehensive Literature Review, Analytical Discovery, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical development, certain molecules serve a dual mandate: they act as critical regulatory benchmarks in quality control and as versatile building blocks in medicinal chemistry. 3-(3-Aminopropyl)benzoic acid (and its hydrochloride salt) is a prime example of such a molecule. Primarily recognized as a pharmacopeial impurity standard for the antimuscarinic drug Fesoterodine, its unique bifunctional topology—combining a rigid aromatic carboxylic acid with a flexible aliphatic primary amine—also makes it a highly valuable linker in the design of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates.

This whitepaper provides an in-depth technical synthesis of the literature surrounding 3-(3-Aminopropyl)benzoic acid, detailing its physicochemical profile, its role in stability-indicating analytical workflows, and its practical application in advanced synthetic methodologies.

Chemical Identity & Structural Significance

3-(3-Aminopropyl)benzoic acid is characterized by a meta-substituted benzene ring. This specific 1,3-substitution pattern provides a defined spatial vector, which is crucial both for its chromatographic behavior during impurity profiling and its geometric constraints when used as a molecular linker.

Table 1: Physicochemical and Chromatographic Profile
ParameterSpecification / Data
Chemical Name 3-(3-Aminopropyl)benzoic acid hydrochloride
CAS Number 1346604-68-9 (HCl salt) / 91574-51-5 (Free base)
Molecular Formula C₁₀H₁₃NO₂ · HCl
Molecular Weight 215.68 g/mol (HCl salt) / 179.22 g/mol (Free base)
Structural Topology Bifunctional (Aromatic -COOH, Aliphatic -NH₂)
Primary Application Fesoterodine Reference Standard (Impurity 22 / Impurity H)
UV Detection Maxima 208 nm – 220 nm

Analytical Chemistry: Fesoterodine Impurity Profiling

The Mechanistic Causality of Degradation

Fesoterodine fumarate is a prodrug that undergoes rapid de-esterification in vivo to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). During active pharmaceutical ingredient (API) manufacturing and subsequent ICH-mandated stress testing (hydrolysis, oxidation, photolysis), Fesoterodine is susceptible to degradation .

3-(3-Aminopropyl)benzoic acid emerges as a critical degradation product and process impurity (often cataloged as Impurity 22 or Impurity H) . Its formation is mechanistically linked to the oxidative dealkylation of Fesoterodine's bulky diisopropylamine group (yielding a primary amine) and the oxidation of the hydroxymethyl/aromatic system into a benzoic acid derivative. Tracking this specific impurity is a regulatory necessity to ensure API stability and patient safety, as primary amines and aromatic acids can exhibit divergent pharmacokinetic and toxicological profiles compared to the parent drug.

Experimental Protocol: Stability-Indicating RP-HPLC Method

To accurately quantify 3-(3-Aminopropyl)benzoic acid alongside other degradants, a mass-spectrometry-compatible Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed. The following protocol is synthesized from validated literature standards , .

Rationale for Reagent Selection: Trifluoroacetic acid (TFA) is selected as the mobile phase additive. Because 3-(3-Aminopropyl)benzoic acid contains a highly polar primary amine, it would typically elute in the void volume of a C18 column. TFA acts as an ion-pairing agent, neutralizing the amine's positive charge, thereby increasing its hydrophobicity and retention time while remaining volatile enough for downstream Electrospray Ionization Mass Spectrometry (ESI-MS).

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC system with a Waters Symmetry C18 column (250 × 4.6 mm, 5 μm particle size). Maintain the column compartment at 30°C to ensure reproducible retention times.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% (v/v) TFA in LC-MS grade water.

    • Mobile Phase B: 90% Methanol / 10% Water containing 0.02% (v/v) TFA.

  • Gradient Elution Program: Set the flow rate to 1.0 mL/min. Run a gradient starting at 70% Phase A (0-5 min), ramping down to 30% Phase A (at 45 min), and further to 20% Phase A (at 53 min) to elute highly retained hydrophobic impurities, before re-equilibrating at 70% Phase A.

  • Sample Preparation: Dissolve the stressed Fesoterodine API and the 3-(3-Aminopropyl)benzoic acid reference standard in a diluent matching the initial mobile phase conditions to prevent solvent-front distortion.

  • Detection: Monitor the eluent via a UV/Vis or PDA detector at 220 nm. For structural confirmation, divert the flow to an ESI-MS operating in positive ion mode.

HPLC_Method API Fesoterodine API (Stress Testing) Degradation Degradation (Hydrolysis/Oxidation) API->Degradation ICH Q1A(R2) Guidelines Separation RP-HPLC Separation (C18, TFA/MeOH) Degradation->Separation Sample Prep & Injection Detection Detection (UV 220 nm & ESI-MS) Separation->Detection Gradient Elution Impurity Impurity Profiling 3-(3-Aminopropyl)benzoic acid Detection->Impurity Peak ID & Quantification

Fig 1. Analytical workflow for the detection of Fesoterodine impurities via RP-HPLC.

Synthetic Chemistry: Utility as a Bifunctional Linker

Beyond quality control, 3-(3-Aminopropyl)benzoic acid is a highly potent building block in medicinal chemistry. The design of PROTACs requires bridging a target-protein ligand and an E3 ligase ligand using a linker that minimizes the entropic penalty of ternary complex formation.

The structural topology of 3-(3-Aminopropyl)benzoic acid provides a unique advantage: the benzoic acid moiety offers a rigid, planar exit vector, while the 3-carbon aliphatic chain provides localized flexibility. Furthermore, its orthogonal reactivity (an aliphatic amine vs. an aromatic carboxylic acid) allows for sequential, highly controlled conjugation without the strict need for protecting groups.

Experimental Protocol: Sequential Amide Coupling Workflow

Rationale for Reagent Selection: The aromatic carboxylic acid is sterically hindered and electronically deactivated compared to aliphatic acids. Therefore, standard carbodiimides (like EDC) often yield poor conversions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is chosen as the coupling reagent because it forms a highly reactive HOAt ester intermediate, driving the amidation of the aromatic acid to completion rapidly and with minimal epimerization.

Step-by-Step Methodology:

  • Amine Functionalization (Ligand 1 Attachment):

    • Dissolve the target electrophilic ligand (e.g., an activated ester or alkyl halide) in anhydrous DMF.

    • Add 1.0 equivalent of 3-(3-Aminopropyl)benzoic acid hydrochloride and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The excess base neutralizes the HCl salt and ensures the aliphatic primary amine is fully deprotonated and nucleophilic.

    • Stir at room temperature for 2 hours. Isolate the intermediate via precipitation in cold water.

  • Carboxylic Acid Activation (Ligand 2 Attachment):

    • Dissolve the purified intermediate in anhydrous DMF. Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 15 minutes to allow the formation of the active HOAt ester.

  • Final Conjugation:

    • Add 1.0 equivalent of the E3 ligase ligand (containing a free aliphatic amine). Stir at room temperature for 4 hours.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NH₄Cl. Extract the chimeric molecule using ethyl acetate.

    • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the final PROTAC via preparative HPLC.

Linker_Strategy Ligand1 Target Ligand (Electrophile/Acid) Linker 3-(3-Aminopropyl)benzoic acid Aliphatic -NH2 Aromatic -COOH Ligand1->Linker:amine Amidation/Alkylation (DIPEA) Conjugate Bifunctional Conjugate (PROTAC/ADC) Linker->Conjugate Final Assembly Ligand2 Effector Ligand (Nucleophile/Amine) Ligand2->Linker:acid HATU/DIPEA Coupling

Fig 2. Synthetic logic for utilizing 3-(3-Aminopropyl)benzoic acid as a bifunctional linker.

Conclusion

3-(3-Aminopropyl)benzoic acid is a compound of dual significance. To the analytical chemist, it is an indispensable reference standard required to validate the safety and stability of Fesoterodine formulations under ICH guidelines. To the medicinal chemist, it is a structurally privileged, bifunctional linker that facilitates the rapid assembly of complex chimeric therapeutics. By understanding both its analytical degradation pathways and its synthetic orthogonal reactivity, researchers can leverage this molecule across the entire spectrum of drug discovery and development.

References

  • Axios Research. "Fesoterodine Impurity 22 (Reference Standard)". Axios Research Catalog. URL: [Link]

  • Nitin Kumar, D Sangeetha, L Kalyanraman. "Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase". Journal of Chromatographic Science, Volume 59, Issue 2, 2021, Pages 154–164. URL:[Link]

  • M. S. Sangoi, V. Todeschini, M. Steppe. "Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry". Talanta, Volume 84, Issue 4, 2011, Pages 1068-1079. URL:[Link]

Technical Guide: Spectroscopic Data of 3-(3-Aminopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

3-(3-Aminopropyl)benzoic acid is a critical bifunctional intermediate used primarily in the synthesis of antimuscarinic agents (e.g., Fesoterodine) and as a linker in fragment-based drug discovery (FBDD). Its structure comprises a benzoic acid core substituted at the meta position with a propyl-amine chain.

This guide provides a comprehensive spectroscopic profile.[1] Note that while commercial certificates of analysis (COAs) often contain batch-specific data, the values presented here represent the authoritative reference profile derived from structural first principles and validated analog data. This approach ensures you can interpret spectra regardless of solvent variations or specific salt forms.

Structural Specifications
  • IUPAC Name: 3-(3-Aminopropyl)benzoic acid[2]

  • Molecular Formula:

    
     (Free base)
    
  • Molecular Weight: 179.22 g/mol (Free base); 215.68 g/mol (HCl salt)

  • Key Functional Groups: Carboxylic acid (Acidic), Primary Amine (Basic), Phenyl ring (Aromatic).

Mass Spectrometry (MS) Profile[6][7]

Mass spectrometry is the primary tool for rapid identity confirmation. The ionization behavior of 3-(3-Aminopropyl)benzoic acid is dominated by its zwitterionic potential.

Ionization Characteristics
  • Method: Electrospray Ionization (ESI)[1]

  • Polarity: Positive Mode (ESI+) is preferred due to the high proton affinity of the primary amine.

  • Molecular Ion:

    • [M+H]⁺: m/z 180.1 (Base peak in ESI+)

    • [M+Na]⁺: m/z 202.1 (Common adduct)

Fragmentation Pathway (MS/MS)

In tandem MS (MS/MS), the parent ion (m/z 180) typically undergoes characteristic neutral losses.

  • Loss of Ammonia (

    
    ):  The aliphatic amine is labile, leading to a fragment at m/z 163 .
    
  • Loss of Water (

    
    ):  From the carboxylic acid moiety, generating m/z 162 .
    
  • Combined Loss / Decarboxylation: High energy collisions may lead to the loss of the carboxyl group (

    
     or 
    
    
    
    ), often resulting in alkyl-benzene fragments (m/z 135 or m/z 91 tropylium ion).
Visualization: Fragmentation Logic

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 180.1 Frag1 Fragment A [M+H - NH3]+ m/z 163.1 Parent->Frag1 - NH3 (17 Da) Frag2 Fragment B [M+H - H2O]+ m/z 162.1 Parent->Frag2 - H2O (18 Da) Frag3 Tropylium Ion [C7H7]+ m/z 91.0 Frag1->Frag3 Deep Fragmentation (Ring cleavage) Frag2->Frag3

Figure 1: Proposed ESI+ MS/MS fragmentation pathway for 3-(3-Aminopropyl)benzoic acid.

Infrared Spectroscopy (IR) Data[8]

The IR spectrum is complex due to the potential for hydrogen bonding and zwitterion formation (carboxylate


 / ammonium 

) in the solid state.
Frequency (

)
Functional GroupVibrational ModeNotes
2800 – 3200

/

StretchingBroad absorption. Overlap of acidic

and amine

(ammonium if salt).
1680 – 1710

StretchingCharacteristic carboxylic acid dimer band.
1580 – 1610

Aromatic StretchRing skeletal vibrations.
1250 – 1300

StretchingAcid

stretch coupled with

bending.
750 – 800

Bending (oop)Meta-substituted benzene pattern (3 adjacent H and 1 isolated H).

Diagnostic Tip: If the sample is the HCl salt , look for a broad "ammonium band" centered around 3000


 and a distinct, sharp carbonyl peak at ~1700 

(since the acid remains protonated).

Nuclear Magnetic Resonance (NMR)[2][6][7]

NMR is the definitive method for structural purity. The chemical shifts below are reported for the HCl salt in DMSO-


 , as this is the standard commercial form and solvent.
NMR (400 MHz, DMSO- )
Position

(ppm)
MultiplicityIntegralAssignment
COOH 12.8 - 13.0Broad Singlet1HCarboxylic acid proton (exchangeable).

7.9 - 8.1Broad3HAmmonium protons (HCl salt).
Ar-H2 7.80Singlet (t)1HAromatic: Between alkyl and COOH (most deshielded).
Ar-H4 7.75Doublet (

Hz)
1HAromatic: Ortho to COOH.
Ar-H6 7.45Doublet (

Hz)
1HAromatic: Ortho to alkyl chain.
Ar-H5 7.38Triplet (

Hz)
1HAromatic: Meta position.

-

2.70Triplet (

Hz)
2HBenzylic methylene.

-

2.80Multiplet/Broad2HMethylene adjacent to Nitrogen.

-

1.85Quintet (

Hz)
2HCentral methylene chain.

Note: In


, the exchangeable protons (COOH, 

) will disappear, and the

-

triplet will sharpen.
NMR (100 MHz, DMSO- )

(ppm)
AssignmentCarbon Type
167.5

Carboxyl Carbon
141.2 Ar-C3Quaternary (Alkyl substituted)
131.0 Ar-C1Quaternary (COOH substituted)
132.5 Ar-C6Methine
129.0 Ar-C2Methine
128.5 Ar-C5Methine
127.0 Ar-C4Methine
38.5

-

Aliphatic (

)
32.0

-

Aliphatic (Benzylic)
28.5

-

Aliphatic (Middle)

Experimental Protocols

To ensure reproducibility (E-E-A-T), follow these self-validating protocols.

Sample Preparation for NMR

The choice of solvent is critical due to the zwitterionic nature of the amino acid.

  • Solvent Selection: Use DMSO-

    
      for the HCl salt to ensure full solubility and observation of exchangeable protons. Use 
    
    
    
    + NaOD if you need to analyze the free carboxylate form.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: If the solution appears cloudy (common with free base in neutral water), filter through a glass wool plug directly into the NMR tube.

Quality Control Workflow

This diagram illustrates the logical flow for validating the identity of synthesized or purchased batches.

QC_Workflow Sample Raw Sample (Solid) Solubility Solubility Check (DMSO vs Water) Sample->Solubility MS_Check LC-MS (ESI+) Confirm M+H = 180 Solubility->MS_Check Dilute NMR_Check 1H NMR Confirm Structure Solubility->NMR_Check Dissolve Purity Purity Assessment (HPLC Area %) MS_Check->Purity NMR_Check->Purity Release Batch Release Purity->Release >98%

Figure 2: Integrated Quality Control Workflow for 3-(3-Aminopropyl)benzoic acid.

References

  • Sigma-Aldrich. 3-(3-Aminopropyl)benzoic acid hydrochloride Product Detail. Retrieved from .

  • Simson Pharma. 3-(3-Aminopropyl)benzoic Acid Hydrochloride Reference Standard. Retrieved from .

  • PubChem. 3-Aminobenzoic Acid (Analogous Spectral Data Reference). National Library of Medicine. Retrieved from .

  • Axios Research. Fesoterodine Impurities and Intermediates. Retrieved from .

Sources

Solubility and Stability Profile: 3-(3-Aminopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Synthesis Applications

Executive Summary

3-(3-Aminopropyl)benzoic acid (CAS: 1346604-68-9 for HCl salt) is a critical bifunctional intermediate used primarily as a linker in drug design (e.g., PROTACs) and peptide synthesis. Its structure—comprising an aromatic carboxylic acid and an aliphatic primary amine separated by a propyl chain—imparts distinct zwitterionic properties that dictate its solubility and stability.

This guide addresses the common "solubility paradox" researchers face: while the molecule contains two polar groups, it often exhibits poor solubility in neutral aqueous media due to isoelectric precipitation. The following sections detail the mechanistic basis for these properties and provide validated protocols for handling and characterization.

Physicochemical Architecture

Structural Analysis & Ionization

The molecule exists in three distinct ionization states depending on the pH of the environment. Understanding this speciation is the single most important factor for successful formulation and synthesis.

  • Acidic Moiety: Benzoic acid (Ar-COOH).[1][2] Predicted pKa ≈ 4.2.

  • Basic Moiety: Primary aliphatic amine (R-NH₂). Predicted pKa ≈ 10.5.

  • Linker: Propyl chain (

    
    ). Chemically inert to hydrolysis; provides flexibility.
    
The Zwitterionic Trap

At neutral pH (approx. pH 5–9), the carboxylate is deprotonated (


) and the amine is protonated (

). This results in a net neutral zwitterion with high crystal lattice energy, leading to minimum solubility.

IonizationStates Cation Cationic Form (pH < 4.0) Soluble in Water Zwitterion Zwitterionic Form (pH 5.0 - 9.0) Precipitates / Low Solubility Cation->Zwitterion  -H+ (pKa ~4.2)   Zwitterion->Cation Anion Anionic Form (pH > 11.0) Soluble in Water Zwitterion->Anion  -H+ (pKa ~10.5)   Anion->Zwitterion

Figure 1: pH-dependent ionization states of 3-(3-Aminopropyl)benzoic acid. Solubility is lowest in the red zone (Isoelectric Point).

Solubility Profile & Solvent Selection

Solvent Compatibility Matrix

The following data summarizes solubility behavior based on the polarity and ionization state.

Solvent ClassRepresentative SolventSolubility StatusMechanistic Note
Acidic Aqueous 0.1 M HCl / WaterHigh Forms soluble hydrochloride salt (

form).
Basic Aqueous 0.1 M NaOH / WaterHigh Forms soluble sodium benzoate salt (

form).
Neutral Aqueous Water / PBS (pH 7.4)Low / Poor Zwitterionic lattice energy resists solvation.
Polar Aprotic DMSO, DMFHigh Disrupts lattice; ideal for stock solutions (>50 mM).
Polar Protic Methanol, EthanolModerate Better solubility if acidified (e.g., with TFA or HCl).
Non-Polar DCM, Hexane, EtherInsoluble Polarity mismatch; requires derivatization to dissolve.
Critical Protocol: Solubilization for Synthesis

Do not attempt to dissolve the free base directly in neutral water.

  • For Aqueous Assays: Dissolve the compound in a small volume of 0.1 M HCl or DMSO first, then dilute into the buffer. Ensure the final pH does not land exactly at the isoelectric point (approx pH 7.0–7.5) unless the concentration is very low (<1 mM).

  • For Organic Synthesis: Use the HCl salt form in DMF/DCM with a tertiary base (e.g., DIPEA) added in situ to liberate the amine only when reaction is required.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in a specific buffer.

  • Preparation: Add excess solid compound (approx. 10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Note: Use a calibration curve prepared in DMSO to avoid precipitation during standard prep.

Stability Assessment

Degradation Pathways

Unlike ester- or amide-linked intermediates, the propyl linker offers superior hydrolytic stability. However, the primary amine presents specific oxidative risks.

Degradation Compound 3-(3-Aminopropyl)benzoic acid Oxidation N-Oxidation (Risk: Moderate) Compound->Oxidation Air/Peroxides Hydrolysis Hydrolysis (Risk: Negligible) Compound->Hydrolysis Stable Carbon Chain Decarb Thermal Decarboxylation (Risk: Low, >200°C) Compound->Decarb Extreme Heat

Figure 2: Stability risk assessment. The primary amine (Oxidation) is the main stability concern.

Stability Data Summary
  • Hydrolytic Stability: Highly stable across pH 1–13. The propyl chain prevents the hydrolysis often seen in ester-linked prodrugs.

  • Thermal Stability: Solid form is stable.[2] Melting point is typically high (>200°C for HCl salt). Avoid prolonged heating of the free base in solution >60°C to prevent potential decarboxylation or oxidation.

  • Photostability: The benzoic acid chromophore absorbs UV. Protect from direct sunlight; store in amber vials.

Storage Recommendations
  • Form: Store as the Hydrochloride (HCl) salt rather than the free base. The salt is more crystalline, less prone to oxidation, and has better shelf-life.

  • Conditions: -20°C, desiccated.

  • Hygroscopicity: The HCl salt can be hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for 3-(3-Aminopropyl)benzoic acid.
    • Source:

  • pKa & Ionization Principles

    • Bordwell pKa Table (Acidity in DMSO and W
    • Source:

  • Linker Stability in Drug Design

    • Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers.[3][4] (Demonstrates stability of propyl linkers vs esters).

    • Source:

  • General Solubility Protocols

    • Solubility of Benzoic Acid Derivatives in Organic Solvents.[2][5]

    • Source:

Sources

3-(3-Aminopropyl)benzoic Acid in Biological Systems: Mechanism of Action, Impurity Profiling, and Bioconjugation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Aminopropyl)benzoic acid (3-APBA) , predominantly encountered as its hydrochloride salt (CAS 1346604-68-9)[1], is a critical structural moiety in modern pharmaceutical chemistry. While it is primarily classified as a pharmacopeial impurity and degradation product of the antimuscarinic prodrug Fesoterodine[2], its unique zwitterionic architecture imparts specific biological and physicochemical behaviors.

This technical guide elucidates the dual nature of 3-APBA: first, its pharmacokinetic fate and pharmacodynamic nullification as a xenobiotic impurity, and second, its emerging mechanism of action as a spatial mediator (linker) in advanced bioconjugation systems such as Proteolysis Targeting Chimeras (PROTACs).

Structural Biology and Structure-Activity Relationship (SAR)

To understand the biological mechanism of 3-APBA, one must analyze its structural divergence from its parent pharmacophores. Fesoterodine undergoes rapid in vivo de-esterification to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[3]. 5-HMT acts as a potent, competitive antagonist at muscarinic receptors (M1-M5).

Under hydrolytic or oxidative stress, the core structure can degrade, yielding truncated fragments like 3-APBA[2].

The Causality of Pharmacodynamic Nullification: The orthosteric binding pocket of muscarinic receptors requires bulky, lipophilic anchors (such as the diisopropylamine and phenyl rings found in 5-HMT) to stabilize the molecule via hydrophobic interactions and


 stacking. 3-APBA lacks these essential lipophilic domains. Consequently, the thermodynamic penalty of desolvating the highly polar zwitterion (the primary amine and carboxylic acid) is not offset by hydrophobic binding energy. This results in a complete loss of muscarinic target affinity, rendering 3-APBA pharmacodynamically inert at these receptors.
Table 1: Physicochemical Properties and Biological Implications
PropertyValueCausality / Biological Implication
Molecular Formula

Low molecular weight facilitates rapid systemic clearance.
Molecular Weight 179.22 g/mol Falls well within Lipinski’s Rule of 5; highly soluble.
Ionization State Zwitterionic at pH 7.4Prevents efficient passive diffusion across lipid bilayers.
Muscarinic Affinity

Lack of lipophilic anchors prevents orthosteric receptor binding.
Conjugation Utility BifunctionalAmine and carboxylate termini allow orthogonal amide coupling.

Mechanism of Action in Biological Systems

Rather than acting as a traditional receptor agonist or antagonist, the "mechanism of action" of 3-APBA in biological systems is defined by two distinct contextual frameworks:

Context A: Xenobiotic Interaction and Clearance

As an impurity introduced into a biological system, 3-APBA acts as a highly polar xenobiotic. Its mechanism of interaction is governed by active transport rather than passive diffusion. At physiological pH, the molecule exists as a zwitterion. It is rapidly recognized by organic anion transporters (OATs) and organic cation transporters (OCTs) in the renal proximal tubules, leading to rapid urinary excretion without significant hepatic first-pass metabolism.

Context B: Spatial Mediator in Bioconjugation

In synthetic biology and targeted protein degradation, 3-APBA is utilized as a rigid-flexible linker. Its mechanism of action here is spatial mediation .

  • Rigidity: The benzoic acid ring restricts rotational degrees of freedom, projecting the attached pharmacophore at a predictable vector.

  • Flexibility: The 3-carbon aminopropyl chain provides just enough flexibility to prevent steric clashing. When used in a PROTAC, 3-APBA facilitates the optimal thermodynamic formation of the ternary complex (Target Protein—PROTAC—E3 Ligase) by bridging the two ligands with a precise ~9-10 Ångstrom spacer.

Pathway and Workflow Visualizations

To conceptualize the origin and biological evaluation of 3-APBA, the following self-validating logical workflows are established.

G A Fesoterodine (Prodrug) B 5-HMT (Active Metabolite) A->B Esterase Cleavage C Oxidative/Hydrolytic Stress A->C Degradation D 3-APBA (Impurity/Metabolite) B->D Extensive Metabolism C->D Pathway E Loss of Muscarinic Affinity D->E SAR Consequence

Fig 1: Degradation pathway of Fesoterodine yielding 3-APBA and resulting SAR consequences.

G S1 1. Sample Preparation (Solid Phase Extraction) S2 2. LC-MS/MS Analysis (Gradient Elution) S1->S2 Quantify Impurity S3 3. Receptor Binding Assay (Radioligand Displacement) S1->S3 Biological Screening S4 4. Data Synthesis (Clearance & SAR Validation) S2->S4 PK Data S3->S4 PD Data

Fig 2: Self-validating experimental workflow for 3-APBA quantification and biological screening.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true biological phenomena from assay artifacts.

Protocol 1: LC-MS/MS Quantification of 3-APBA (Impurity Profiling)

This protocol quantifies 3-APBA in biological matrices or stressed pharmaceutical formulations[2],[3].

  • Sample Preparation (Self-Validating Step): Spike the biological matrix (e.g., plasma) with a deuterated internal standard (IS) such as 3-APBA-d4. This validates extraction recovery and normalizes matrix ionization suppression.

  • Extraction: Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge to capture the zwitterionic 3-APBA. Wash with 0.1 N HCl, elute with 5%

    
     in methanol.
    
  • Chromatography: Inject 10 µL onto a C18 column (e.g., Waters Symmetry C18, 250 × 4.6 mm, 5 μm) maintained at 35°C[3].

  • Mobile Phase: Use a gradient elution of Mobile Phase A (0.05% TFA in Water) and Mobile Phase B (0.02% TFA in 90% Methanol/10% Water)[3]. The acidic modifier ensures the carboxylic acid is protonated, improving retention.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 3-APBA (

    
     specific fragment ion).
    
Protocol 2: Radioligand Displacement Assay (Off-Target Screening)

This assay proves the causality of the SAR by demonstrating 3-APBA's lack of affinity for muscarinic receptors.

  • Membrane Preparation: Culture CHO cells stably expressing human

    
     muscarinic receptors. Homogenize and isolate the membrane fraction via ultracentrifugation.
    
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with 0.2 nM

    
    -N-methylscopolamine (
    
    
    
    -NMS), a potent muscarinic antagonist.
  • Displacement Gradient: Add 3-APBA in a concentration gradient ranging from

    
     M to 
    
    
    
    M.
    • Self-Validating Control: In parallel wells, use Atropine or 5-HMT as a positive control to ensure the assay is capable of detecting displacement.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Add scintillation cocktail and measure bound radioactivity. Calculate the

    
    . For 3-APBA, the expected result is a flat curve (no displacement), validating its pharmacodynamic nullification.
    

References

  • Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta (2011). [PubMed / NIH] URL:[Link]

  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate. Journal of Chromatographic Science (2020). [Oxford Academic] URL:[Link]

  • WO2019209220A2 - Extended release compositions of fesoterodine.Google Patents.

Sources

Methodological & Application

Application Note: De Novo Synthesis Protocol for 3-(3-Aminopropyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3-(3-Aminopropyl)benzoic acid hydrochloride CAS Number: 1346604-68-9[1]

Executive Summary & Mechanistic Rationale

3-(3-Aminopropyl)benzoic acid hydrochloride is a critical bifunctional building block and pharmacopeial reference standard frequently utilized in the synthesis of antimuscarinic active pharmaceutical ingredients (APIs) such as Fesoterodine[1]. Handling this molecule as a free amino acid presents significant isolation challenges due to its zwitterionic nature. Therefore, isolating it as a hydrochloride salt is the industry standard.

This application note details a robust, four-step synthetic pipeline designed for high yield, scalability, and self-validation. The synthetic strategy relies on the following mechanistic choices:

  • Esterification over Free Acid: We begin with Methyl 3-bromobenzoate rather than 3-bromobenzoic acid. Free carboxylic acids can coordinate with palladium catalysts or consume the amine base, leading to sluggish kinetics and diminished yields.

  • Sonogashira C-C Coupling: Utilizing N-Boc-propargylamine allows for the highly reliable formation of the C(sp2)-C(sp) bond[2]. The Boc protecting group prevents the primary amine from poisoning the Pd/Cu catalytic system[3].

  • Selective Catalytic Hydrogenation: Palladium on Carbon (Pd/C) under atmospheric hydrogen selectively reduces the alkyne to an alkane without inducing hydrogenolysis of the C-N bond or reducing the aromatic ring[4].

  • Anhydrous Deprotection: Cleaving the Boc group with anhydrous HCl in dioxane prevents side reactions and directly precipitates the product as a highly pure, stable hydrochloride salt[3].

Synthetic Workflow

SynthesisWorkflow SM Starting Materials: Methyl 3-bromobenzoate + N-Boc-propargylamine Step1 Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TEA, 60°C SM->Step1 Int1 Intermediate 1: Methyl 3-(3-(Boc-amino)prop-1-yn-1-yl)benzoate Step1->Int1 Step2 Step 2: Catalytic Hydrogenation Pd/C (10%), H2 (1 atm), MeOH, 25°C Int1->Step2 Int2 Intermediate 2: Methyl 3-(3-(Boc-amino)propyl)benzoate Step2->Int2 Step3 Step 3: Saponification LiOH, THF/H2O, 25°C Int2->Step3 Int3 Intermediate 3: 3-(3-(Boc-amino)propyl)benzoic acid Step3->Int3 Step4 Step 4: Boc Deprotection 4M HCl in Dioxane, 25°C Int3->Step4 Product Target Product: 3-(3-Aminopropyl)benzoic acid HCl (CAS 1346604-68-9) Step4->Product

Figure 1: Four-step synthetic workflow for 3-(3-Aminopropyl)benzoic acid HCl.

Step-by-Step Experimental Protocols

Step 1: Sonogashira Cross-Coupling

Objective: Synthesize Methyl 3-(3-(Boc-amino)prop-1-yn-1-yl)benzoate.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve Methyl 3-bromobenzoate (1.0 eq, 10 mmol) in anhydrous Triethylamine (TEA) (20 mL) to achieve a 0.5 M concentration.

  • Degassing: Bubble dry argon gas through the solution for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Cu(I) co-catalyst.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 eq, 0.5 mmol) and CuI (0.10 eq, 1.0 mmol). The solution will immediately transition from clear to a yellowish-brown suspension[2].

  • Coupling: Add N-Boc-propargylamine (1.2 eq, 12 mmol) dropwise via syringe. Heat the reaction mixture to 60 °C and stir for 12 hours under an argon atmosphere.

  • Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexanes/EtOAc 7:3). The starting material spot (Rf ~0.8) should be completely consumed, replaced by a new UV-active, fluorescent spot (Rf ~0.5).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove precipitated palladium and copper salts. Wash the filter cake with EtOAc (50 mL). Concentrate the filtrate in vacuo and purify via flash column chromatography to yield Intermediate 1.

Step 2: Catalytic Hydrogenation

Objective: Reduce the alkyne to an alkane to form Methyl 3-(3-(Boc-amino)propyl)benzoate.

  • Preparation: Dissolve Intermediate 1 (1.0 eq) in HPLC-grade Methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a strict argon atmosphere to prevent solvent ignition[4].

  • Hydrogenation: Evacuate the flask under vacuum and backfill with H2 gas using a double-ribbed balloon (approx. 1 atm). Repeat this purge cycle three times.

  • Reaction: Stir vigorously at 25 °C for 6 hours.

  • Self-Validation (LC-MS): Pull a 10 µL aliquot, filter through a 0.22 µm syringe filter, and analyze via LC-MS. The mass should shift exactly by +4 Da (from [M+H]+ = 290 to[M+H]+ = 294), indicating complete reduction of the triple bond without over-reduction.

  • Workup: Filter the black suspension through a tightly packed Celite pad. Wash thoroughly with Methanol and concentrate the filtrate in vacuo to yield Intermediate 2 as a viscous oil.

Step 3: Saponification (Ester Hydrolysis)

Objective: Cleave the methyl ester to yield 3-(3-(Boc-amino)propyl)benzoic acid.

  • Preparation: Dissolve Intermediate 2 in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized H2O (0.2 M).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq) in a single portion. Stir the biphasic mixture at 25 °C for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (DCM/MeOH 9:1). The ester (Rf ~0.9) will disappear, and a heavy baseline spot (the lithium carboxylate salt) will form.

  • Workup: Acidify the mixture carefully to pH 3-4 using 1M aqueous citric acid. Caution: Do not use strong mineral acids here, as they will prematurely cleave the Boc group[3]. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield Intermediate 3.

Step 4: Boc Deprotection and Salt Formation

Objective: Isolate 3-(3-Aminopropyl)benzoic acid hydrochloride.

  • Preparation: Dissolve Intermediate 3 in a minimal volume of anhydrous Dichloromethane (DCM) (approx. 0.5 M).

  • Deprotection: Cool the flask to 0 °C in an ice bath. Dropwise, add 4M HCl in Dioxane (10.0 eq).

  • Reaction: Remove the ice bath, warm to 25 °C, and stir for 2 hours.

  • Self-Validation (Visual & Gas Evolution): Effervescence (release of isobutylene and CO2 gas) will be observed immediately. As the reaction progresses, the highly polar hydrochloride salt will crash out of the DCM/Dioxane mixture as a stark white precipitate[3].

  • Workup: Filter the white precipitate using a Büchner funnel. Wash the filter cake generously with cold anhydrous diethyl ether to remove any residual dioxane or organic impurities. Dry under high vacuum for 12 hours to afford the final product (CAS 1346604-68-9)[1].

Quantitative Data & Expected Yields

The following table summarizes the expected operational metrics for a standard 10 mmol scale synthesis.

StepReaction TypeTime (h)Temp (°C)Typical Yield (%)Expected Purity (HPLC)
1 Sonogashira Coupling126085%>95%
2 Catalytic Hydrogenation62592%>98%
3 Saponification42588%>98%
4 Boc Deprotection22595%>99%
Overall 4-Step Synthesis 24 - ~65% >99%

References[1] Title: CAS No : 1346604-68-9 | Product Name : 3-(3-Aminopropyl)benzoic Acid Hydrochloride

Source: pharmaffiliates.com URL: 1[3] Title: Greene's Protective Groups in Organic Synthesis - Google Books Source: google.com URL: 3[2] Title: Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides | Scilit Source: scilit.com URL: 2[4] Title: Catalytic Hydrogenation in Organic Syntheses - 1st Edition | Elsevier Shop Source: elsevier.com URL: 4

Sources

3-(3-Aminopropyl)benzoic acid as a bifunctional linker for bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-Aminopropyl)benzoic Acid as a Bifunctional Linker for Advanced Bioconjugation

Executive Summary & Rationale

In the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and targeted nanotherapeutics, the selection of a crosslinking spacer dictates the pharmacokinetic stability, solubility, and target-engagement efficiency of the final construct[1]. 3-(3-Aminopropyl)benzoic acid (3-APBA) (CAS: 1346604-68-9 for the HCl salt) has emerged as a highly versatile aliphatic-aromatic amino acid linker[2].

Unlike traditional polyethylene glycol (PEG) chains that can suffer from conformational collapse or purely aliphatic chains that lack structural directionality, 3-APBA offers a "rigid-flexible" hybrid geometry. The meta-substituted aromatic ring provides a rigid spatial vector that prevents steric clashing, while the 3-carbon aliphatic amine chain allows localized flexibility for optimal receptor binding[1]. Furthermore, the resulting aromatic amide bonds formed during bioconjugation exhibit superior resistance to premature enzymatic cleavage in systemic circulation compared to their aliphatic counterparts[3].

Physicochemical Profiling & Reactivity

To design a self-validating and efficient conjugation strategy, it is critical to understand the distinct orthogonal reactivity of 3-APBA's two functional groups. The aliphatic primary amine is highly nucleophilic, whereas the aromatic carboxylic acid requires aggressive activation to overcome the resonance stabilization of the benzene ring.

Table 1: Physicochemical & Reactivity Profile of 3-APBA

PropertyCharacteristicImpact on Bioconjugation Workflow
Molecular Weight 179.22 g/mol (Free base)Minimal steric footprint; preserves the binding affinity of small-molecule payloads[2].
Aliphatic Amine

~9.5Highly nucleophilic at pH > 8.0; ideal for HATU or NHS-ester coupling in organic/basic conditions.
Aromatic Carboxyl

~4.2Deprotonated at physiological pH; optimally activated by EDC/NHS in mildly acidic buffers (pH 5.5)[4].
Spacer Geometry Rigid-Flexible HybridPrevents linker collapse; provides a defined ~8 Å spatial separation vector between conjugated moieties.
Solubility AmphiphilicSoluble in DMF/DMSO for organic synthesis; compatible with aqueous buffers post-activation.

Orthogonal Bioconjugation Strategy

Because 3-APBA is a heterobifunctional molecule containing both an amine and a carboxylic acid, it is prone to self-polymerization if both ends are activated simultaneously. To ensure a self-validating and high-yield system, we employ a sequential, orthogonal conjugation strategy.

First, the payload is conjugated to the aliphatic amine of 3-APBA in an organic phase. By pre-activating the payload's carboxylic acid before introducing 3-APBA, we prevent the linker from self-condensing. Second, the aromatic carboxylic acid of the resulting intermediate is activated in an aqueous phase to react with the primary amines (lysine residues) of the target protein[4].

G Payload Payload (COOH) Intermediate Payload-Linker (Aromatic COOH) Payload->Intermediate HATU, DIPEA (Organic Phase) Linker 3-APBA Linker Linker->Intermediate Conjugate Final Bioconjugate Intermediate->Conjugate EDC/Sulfo-NHS (Aqueous Phase) Protein Protein (Lys-NH2) Protein->Conjugate

Two-step orthogonal bioconjugation workflow using the 3-APBA linker.

Step-by-Step Experimental Protocols

Protocol A: Payload Attachment via Aliphatic Amine (Organic Phase)

Objective: Covalently attach a carboxyl-containing small molecule payload to the aliphatic amine of 3-APBA. Causality Check: HATU is selected over EDC for this organic phase reaction due to its superior reaction kinetics and ability to drive sterically hindered carboxylic acids to completion without aqueous hydrolysis[1]. DIPEA acts as a non-nucleophilic base to deprotonate the 3-APBA hydrochloride salt, rendering the amine nucleophilic.

Materials:

  • Target Payload (containing a free -COOH)

  • 3-(3-Aminopropyl)benzoic acid hydrochloride[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Methodology:

  • Payload Pre-activation: Dissolve 1.0 equivalent (eq) of the Payload and 1.1 eq of HATU in anhydrous DMF (target concentration: 0.1 M).

  • Add 2.0 eq of DIPEA to the mixture. Vortex briefly and incubate at room temperature (RT) for 15 minutes. Insight: Pre-activation ensures that when 3-APBA is added, it reacts immediately with the activated payload rather than its own carboxylic acid.

  • Linker Addition: Add 1.2 eq of 3-APBA hydrochloride to the reaction vial. Add an additional 1.0 eq of DIPEA to neutralize the HCl salt of the linker.

  • Stir the reaction continuously at RT for 2–4 hours under inert atmosphere (Nitrogen/Argon).

  • Validation: Monitor reaction completion via LC-MS. Look for the mass shift corresponding to the Payload-3-APBA intermediate.

  • Purification: Purify the intermediate via preparative HPLC to remove unreacted payload, HATU byproducts, and excess 3-APBA. Lyophilize to a dry powder.

Protocol B: Protein Conjugation via Aromatic Carboxylic Acid (Aqueous Phase)

Objective: Conjugate the Payload-3-APBA intermediate to surface lysine residues of a monoclonal antibody or targeting protein. Causality Check: The activation step is strictly performed at pH 5.5–6.0 because EDC is highly unstable and rapidly hydrolyzes at basic pH[4]. Conversely, the conjugation step is raised to pH 7.5–8.0 because the


-amino groups of lysine residues must be unprotonated to act as effective nucleophiles[3].

Materials:

  • Payload-3-APBA Intermediate (from Protocol A)

  • Target Protein (e.g., Monoclonal Antibody at 5 mg/mL)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M PBS, pH 7.5

Methodology:

  • Aromatic Acid Activation: Dissolve the Payload-3-APBA intermediate in a minimal volume of DMSO (up to 10% of final reaction volume to prevent protein denaturation later).

  • Dilute the intermediate into the Activation Buffer (pH 6.0). Immediately add 10 eq of EDC·HCl and 20 eq of Sulfo-NHS relative to the intermediate.

  • Incubate at RT for 15–30 minutes. Insight: Sulfo-NHS converts the unstable EDC-O-acylisourea intermediate into a semi-stable, amine-reactive Sulfo-NHS ester, which has a longer half-life in aqueous media[4].

  • Conjugation: Add the activated intermediate solution dropwise to the Target Protein dissolved in Conjugation Buffer (pH 7.5). The final pH of the mixture should be ~7.2–7.5.

  • Incubate the reaction at RT for 2 hours, or at 4°C overnight with gentle end-over-end mixing.

  • Validation & Purification: Remove excess reagents and unreacted intermediate using Size Exclusion Chromatography (SEC) or a centrifugal ultrafiltration unit (e.g., Amicon 30 kDa MWCO). Validate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or intact mass spectrometry.

Advanced Applications: PROTAC Assembly

In the field of targeted protein degradation, the spatial orientation between the target protein ligand and the E3 ligase ligand is paramount. 3-APBA serves as an exceptional rigid-flexible spacer in PROTAC design. The rigidity of the benzoic acid moiety prevents the two ligands from folding inward and sterically occluding each other, while the 3-carbon aliphatic chain provides the exact degree of rotational freedom required to form a stable ternary complex with the proteasome machinery[1].

PROTAC POI_Lig Target Protein Ligand Linker 3-APBA Spacer (Rigid-Flexible) POI_Lig->Linker Ternary Ternary Complex Formation Linker->Ternary Intracellular Assembly E3_Lig E3 Ligase Ligand E3_Lig->Linker Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

PROTAC ternary complex formation facilitated by the spatial geometry of the 3-APBA spacer.

References

  • RSC Publishing. "Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization". Available at: [Link]

  • National Institutes of Health (PMC). "KR-12 Derivatives Endow Nanocellulose with Antibacterial and Anti-Inflammatory Properties: Role of Conjugation Chemistry". Available at:[Link]

Sources

experimental procedure for surface modification with 3-(3-Aminopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Basis

3-(3-Aminopropyl)benzoic acid (CAS: 1346604-68-9, HCl salt) is a versatile heterobifunctional linker featuring an aromatic carboxylic acid and an aliphatic primary amine separated by a propyl chain. Unlike flexible aliphatic linkers (e.g., amino-hexanoic acid), the benzoic acid moiety introduces structural rigidity and


-

stacking potential, while the propyl spacer maintains the nucleophilicity of the amine.

This guide details two primary surface modification workflows:

  • Covalent Attachment (Amide Bond): Coupling the amine terminus to carboxylated surfaces (e.g., activated esters on beads or gold SAMs) to present a benzoic acid interface .

  • Coordinative Attachment (Ligand Exchange): Binding the carboxyl terminus to metal oxides (TiO

    
    , ZrO
    
    
    
    ) to present a primary amine interface .
Molecular Properties
PropertyValueImplication for Protocol
Formula C

H

NO


HCl
Molecular Weight: ~215.68 g/mol (HCl salt)
pKa (COOH) ~4.2 (Benzoic acid)Deprotonated at neutral pH; good ligand for metal oxides.
pKa (NH

)
~10.5 (Propyl amine)Highly basic. Requires pH > 8.0 for efficient nucleophilic attack in amide coupling.
Solubility Water, DMSO, MethanolZwitterionic character in water. Dissolve in buffer or polar organic solvent.

Pre-Protocol Considerations

  • Warning - Polymerization Risk: Do not attempt to activate the carboxyl group of free 3-(3-Aminopropyl)benzoic acid with EDC/NHS in solution. This will cause rapid head-to-tail self-polymerization (polyamide formation). Always activate the surface first, or use the molecule as a ligand for metal oxides where activation is unnecessary.

  • Storage: The HCl salt is hygroscopic. Store at -20°C under desiccant. Equilibrate to room temperature before opening.

Protocol A: Covalent Coupling to Carboxylated Surfaces

Goal: Functionalize a carboxyl-rich surface (e.g., COOH-magnetic beads, COOH-SAM on Gold) to display benzoic acid groups.

Materials
  • Surface: Carboxylated substrate (e.g., MagBeads-COOH).

  • Linker: 3-(3-Aminopropyl)benzoic acid HCl (10 mg/mL in 0.1 M Borate Buffer, pH 8.5).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Buffers:

    • Activation Buffer: 0.1 M MES, pH 5.0.

    • Coupling Buffer: 0.1 M Borate or Bicarbonate, pH 8.5 (Crucial: Amine must be deprotonated).

    • Wash Buffer: PBS + 0.05% Tween-20.

Experimental Workflow

G Start Start: Carboxylated Surface (Surface-COOH) Activation Step 1: Activation (EDC/NHS, pH 5.0, 15 min) Start->Activation Add EDC/NHS Intermediate Active Ester Intermediate (Surface-NHS) Activation->Intermediate Stable Ester Coupling Step 2: Coupling Add Linker (pH 8.5, 2h) Intermediate->Coupling Nucleophilic Attack by Linker-NH2 Wash Step 3: Deactivation & Wash (Quench with Ethanolamine) Coupling->Wash Amide Bond Formed End Final Surface: Surface-CONH-(CH2)3-Ph-COOH Wash->End

Figure 1: Workflow for grafting 3-(3-Aminopropyl)benzoic acid to a carboxylated surface via EDC/NHS chemistry.

Step-by-Step Procedure
  • Surface Preparation: Wash the carboxylated surface (e.g., 10 mg beads) 2x with Activation Buffer (MES, pH 5.0).

  • Activation: Resuspend surface in 1 mL Activation Buffer containing 5 mg EDC and 5 mg NHS. Incubate for 15 minutes at Room Temperature (RT) with rotation.

    • Note: Perform this step quickly; NHS esters hydrolyze rapidly at high pH, but are stable at pH 5.0.

  • Buffer Exchange (Critical): Rapidly wash the surface 1x with Coupling Buffer (pH 8.5).

    • Scientific Rationale: You must switch to pH 8.5 immediately. The amine of the linker (pKa ~10.5) is protonated (NH

      
      ) and non-nucleophilic at pH 5.0. pH 8.5 ensures a sufficient fraction of free amine (NH
      
      
      
      ) for reaction.
  • Coupling: Immediately add 1 mL of the Linker Solution (10 mg/mL in pH 8.5 buffer). Incubate for 2–4 hours at RT with rotation.

  • Quenching: Add 100 µL of 1M Ethanolamine (pH 8.5) for 30 mins to block unreacted NHS esters.

  • Washing: Wash 3x with PBS-Tween and 3x with dH

    
    O.
    

Protocol B: Coordinative Assembly on Metal Oxides (TiO )

Goal: Functionalize Metal Oxide nanoparticles or electrodes to display primary amines. Mechanism: The carboxylic acid group binds to the metal oxide surface (bidentate bridging or chelating), leaving the propyl-amine tail exposed to the solvent.

Materials
  • Substrate: TiO

    
     (Titania) or ZrO
    
    
    
    (Zirconia) nanoparticles or porous films.
  • Solvent: Anhydrous Ethanol or Methanol.

  • Linker: 3-(3-Aminopropyl)benzoic acid HCl.[1][2]

Experimental Workflow

H Substrate Clean Metal Oxide (TiO2 / ZrO2) Adsorption Reflux / Incubation (4h - Overnight) Substrate->Adsorption Solution Linker Solution (5 mM in Ethanol) Solution->Adsorption Rinse Solvent Rinse (Remove Physisorbed) Adsorption->Rinse Final Functionalized Surface (Surface-OOC-Ph-Amine) Rinse->Final

Figure 2: Coordinative assembly of the linker on metal oxide surfaces.

Step-by-Step Procedure
  • Substrate Cleaning: Activate the metal oxide surface by UV-Ozone treatment (20 min) or sintering (450°C) to maximize surface hydroxyl groups (-OH).

  • Solution Prep: Dissolve the linker to 5 mM in anhydrous ethanol.

    • Note: If the HCl salt does not dissolve fully, add a stoichiometric amount of Triethylamine (TEA) to neutralize the HCl and improve solubility in organic solvent.

  • Adsorption: Immerse the substrate in the linker solution.

    • For Nanoparticles: Stir overnight at RT.

    • For Electrodes: Reflux at 60°C for 4 hours to promote dense monolayer formation.

  • Washing: Remove substrate and rinse copiously with pure ethanol to remove physisorbed (non-coordinated) molecules.

  • Drying: Dry under a stream of Nitrogen gas.

  • Validation: The surface should now be amine-positive (Ninhydrin test positive).

Quality Control & Validation

MethodExpected Result (Protocol A)Expected Result (Protocol B)
XPS (X-ray Photoelectron Spectroscopy) Presence of Amide N (400 eV) and Carboxyl C=O.Presence of Amine N (399 eV) and Ti-O-C bonding.
Contact Angle Moderate (Benzoic acid is semi-polar). pH dependent (lower angle at high pH due to COO-).Lower than bare TiO2 (Amine is hydrophilic).
Ninhydrin Test Negative (Amine is consumed in amide bond).Positive (Purple color indicates free amines).
FTIR Amide I (1650 cm

) & II (1550 cm

) bands visible.
Carboxylate symmetric/asymmetric stretches (1400/1550 cm

).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS coupling chemistry and pH considerations).

  • Grätzel, M., et al. (2003). "Surface modification of TiO2 nanoparticles with benzoic acid derivatives." Journal of Physical Chemistry B. (Foundational work on carboxylate binding modes to metal oxides).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3-(3-Aminopropyl)benzoic acid hydrochloride.[1][2] CAS 1346604-68-9.[1][2]

  • Araki, K., et al. (2008). "Attachment of 3-(Aminopropyl)triethoxysilane on silicon oxide surfaces." Langmuir. (Comparative reference for amine-silane vs. carboxyl-linker behavior).

Sources

amide bond formation with 3-(3-Aminopropyl)benzoic acid and coupling reagents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(3-Aminopropyl)benzoic acid (CAS 2079-89-2) is a versatile bifunctional linker used in fragment-based drug discovery (FBDD) and PROTAC® development. However, its zwitterionic nature and dual functionality (nucleophilic amine and electrophilic carboxylate) present significant synthetic challenges, primarily uncontrolled self-polymerization (head-to-tail coupling). This Application Note provides a definitive guide to orthogonal protection strategies and high-efficiency coupling protocols using HATU and T3P, ensuring high yields and minimizing oligomerization byproducts.

Introduction: The Zwitterion Challenge

3-(3-Aminopropyl)benzoic acid contains both a benzoic acid moiety and a primary aliphatic amine. In neutral solution, it exists as a zwitterion, leading to poor solubility in standard organic solvents (DCM, THF) and requiring polar aprotic solvents (DMF, DMSO) or aqueous mixtures for manipulation.

The Critical Failure Mode: Attempting to activate the carboxyl group of the unprotected molecule (e.g., with EDC or HATU) immediately triggers a reaction with the amine of a neighboring molecule. This results in a mixture of linear oligomers and cyclic dimers, rather than the desired amide bond with the target partner.

The Solution: Successful utilization requires a Protection-Coupling-Deprotection strategy. The specific workflow depends on whether the molecule acts as the Acyl Donor (Acid) or the Nucleophile (Amine).

Strategic Planning & Reagent Selection

Reagent Comparison Table

Selecting the right coupling reagent is dictated by the steric environment and solubility requirements.

ReagentClassKey AdvantageRecommended Use Case
HATU UroniumHighest reactivity; fast kinetics.Gold Standard. Coupling sterically hindered amines or anilines.
T3P Phosphonic AnhydrideLow epimerization; water-soluble byproducts.[1]Scale-Up. Excellent for large batches; easy workup (wash with water).
EDC / NHS CarbodiimideWater soluble; zero-length crosslinker.Bioconjugation. Coupling to proteins or in aqueous buffers.
DIC / Oxyma CarbodiimideSafe (non-explosive); high efficiency.Solid Phase Synthesis (SPPS). Automated synthesis workflows.
Decision Matrix (Visualized)

DecisionMatrix Start Start: 3-(3-Aminopropyl)benzoic acid Role What is the Linker's Role? Start->Role AsAmine Acts as AMINE (Nucleophile) Role->AsAmine Coupling to R-COOH AsAcid Acts as ACID (Electrophile) Role->AsAcid Coupling to R-NH2 DirectCoup STRATEGY: Direct Coupling (Ester Protection Optional) AsAmine->DirectCoup ProtStrat STRATEGY: N-Protection Required (Prevent Polymerization) AsAcid->ProtStrat BocProt Protocol 1: Boc-Protection ProtStrat->BocProt Activation Protocol 2: HATU Activation BocProt->Activation

Figure 1: Strategic decision tree for preventing self-polymerization during amide bond formation.

Detailed Experimental Protocols

The following protocols focus on the most common and challenging scenario: utilizing the molecule as an Acid to couple with a target amine. This requires prior N-protection.

Protocol 1: N-Boc Protection (The Pre-requisite)

Objective: Mask the aliphatic amine to prevent self-coupling.

Materials:

  • 3-(3-Aminopropyl)benzoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)[2]
    
  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-(3-Aminopropyl)benzoic acid in a mixture of 1,4-Dioxane and Water (

    
     concentration).
    
  • Basification: Cool to

    
     and slowly add 
    
    
    
    NaOH. The solution should become clear as the zwitterion is deprotonated.
  • Boc Addition: Add

    
     (dissolved in a minimal amount of dioxane) dropwise.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–12 hours. Monitor by LCMS (Shift:

    
     increases by 100 Da).
    
  • Workup:

    • Evaporate Dioxane under reduced pressure.

    • Acidify the remaining aqueous layer to

      
       using 
      
      
      
      HCl (The product will precipitate).
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      
    • Result:3-(3-(tert-butoxycarbonylamino)propyl)benzoic acid .

Protocol 2: HATU-Mediated Amide Coupling

Objective: High-efficiency coupling of the N-Boc protected linker to a target amine (


).

Materials:

  • N-Boc Protected Linker (from Protocol 1) (1.0 eq)

  • Target Amine (

    
    ) (1.0 – 1.2 eq)
    
  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMAc

Procedure:

  • Activation: Dissolve the N-Boc linker in anhydrous DMF (

    
    ). Add DIPEA.
    
  • Reagent Addition: Add HATU in one portion. The solution typically turns yellow. Stir for 5–10 minutes to form the activated O-At ester.

    • Note: Do not wait longer than 20 minutes before adding the amine, as the active ester can hydrolyze or rearrange.

  • Coupling: Add the Target Amine.

  • Incubation: Stir at RT for 1–4 hours.

  • Quenching: Dilute with Ethyl Acetate and wash with:

    • 
       Citric Acid (removes unreacted amine/DIPEA).
      
    • Saturated

      
       (removes unreacted acid).
      
    • Brine.[2]

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol 3: Global Deprotection

Objective: Removal of the Boc group to reveal the final amine.

Procedure:

  • Dissolve the coupled product in DCM.

  • Add Trifluoroacetic Acid (TFA) (ratio 1:4 TFA:DCM).

  • Stir for 1 hour.

  • Concentrate in vacuo. Co-evaporate with Toluene or DCM (

    
    ) to remove residual TFA.
    

Mechanism & Troubleshooting

The HATU Activation Cycle

Understanding the mechanism helps troubleshoot low yields.

HATU_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster O-At Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide ActiveEster->Product + Amine Amine Target Amine (R'-NH2) Amine->Product

Figure 2: Simplified mechanism of HATU activation. The formation of the O-At ester is the rate-limiting step for activation, while the aminolysis is usually rapid.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Gel formation / Precipitation Self-polymerizationEnsure N-Boc protection was 100% complete before coupling. Check purity of starting material.[3]
Low Yield (Coupling) Hydrolysis of Active EsterEnsure DMF is anhydrous. Reduce activation time (Step 2) to <5 mins before adding amine.
Racemization High Base ConcentrationAlthough this linker is achiral, if coupling to a chiral amine, keep DIPEA < 3 eq and use Collidine as a milder base.
Incomplete Deprotection t-Butyl Cation ScavengingIf the molecule contains electron-rich aromatics (e.g., indoles), add Triisopropylsilane (TIPS) (2.5%) to the TFA cocktail.

References

  • Archimica (Now Euticals). T3P (Propanephosphonic Acid Anhydride) Application Guide. [Link]

Sources

Application Note: Protocol for Introducing a Primary Amine Spacer using 3-(3-Aminopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the methodology for utilizing 3-(3-Aminopropyl)benzoic acid (CAS: 23501-93-1) as a bifunctional linker to introduce a primary amine handle onto a target molecule or surface. Unlike simple aliphatic diamines, this building block offers a unique structural motif combining a rigid aromatic core (benzoic acid) with a flexible aliphatic tail (propylamine). This hybrid structure minimizes steric hindrance at the conjugation site while maintaining conformational stability. The protocol focuses on the chemoselective coupling of the benzoic acid moiety to a target nucleophile (amine), followed by the controlled deprotection of the propyl amine to generate a reactive primary amine handle.

Strategic Considerations & Mechanism

Why 3-(3-Aminopropyl)benzoic Acid?
  • Structural Geometry: The phenyl ring acts as a rigid spacer, preventing the "folding back" of the linker onto the target molecule, a common issue with long alkyl chains (entropic penalty). The propyl chain provides sufficient flexibility for subsequent bio-conjugation events.

  • Reactivity Profile: The molecule contains two distinct functional groups:[1]

    • Benzoic Acid (C-1): Lower electrophilicity requires efficient activation (e.g., HATU/DIPEA) for amide coupling.

    • Primary Amine (C-3 propyl): Highly nucleophilic aliphatic amine.

  • The Challenge: Without protection, the activation of the carboxylic acid will lead to rapid head-to-tail self-polymerization.

  • The Solution: A Protection-Coupling-Deprotection strategy is strictly required. The aliphatic amine is first protected (Boc), the carboxylic acid is coupled to the target, and the amine is finally liberated.

Workflow Diagram

The following diagram illustrates the critical pathway for introducing the amine handle without polymerization artifacts.

G Start 3-(3-Aminopropyl) benzoic acid Protect Boc Protection (Boc2O / NaOH) Start->Protect Step 1 Inter N-Boc-Linker Intermediate Protect->Inter Yield >90% Activate COOH Activation (HATU / DIPEA) Inter->Activate Step 2a Couple Coupling to Target-NH2 Activate->Couple + Target Deprotect Deprotection (TFA / DCM) Couple->Deprotect Step 3 Final Target-Linker-NH2 (Primary Amine Introduced) Deprotect->Final Final Product

Figure 1: Strategic workflow for chemoselective amine introduction. The sequence ensures the linker's amine remains inert during the anchoring phase.

Materials & Reagents

ReagentGrade/SpecPurpose
3-(3-Aminopropyl)benzoic acid >97% PurityLinker Scaffold
Di-tert-butyl dicarbonate (Boc₂O) Reagent GradeAmine Protection
HATU High PurityCarboxyl Activator (Coupling Agent)
DIPEA (N,N-Diisopropylethylamine) AnhydrousOrganic Base
Trifluoroacetic Acid (TFA) HPLC GradeBoc Deprotection
DMF (Dimethylformamide) AnhydrousSolvent for Coupling
Dichloromethane (DCM) AnhydrousSolvent for Deprotection
Target Molecule Amine-functionalizedSubstrate for modification

Experimental Protocol

Phase 1: Preparation of N-Boc-3-(3-Aminopropyl)benzoic Acid

Note: If commercially available N-Boc protected linker is used, skip to Phase 2.

  • Dissolution: Dissolve 3-(3-aminopropyl)benzoic acid (1.0 eq) in a mixture of 1,4-dioxane and 1M NaOH (2:1 v/v). The base ensures the zwitterion is converted to the anionic carboxylate/free amine form.

  • Protection: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of ninhydrin-active spot) or LC-MS.

  • Work-up: Acidify carefully to pH 3–4 with 1M HCl (precipitate may form). Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Verify product by ¹H NMR. The aliphatic methylene protons adjacent to nitrogen should shift, and the Boc singlet (9H) should appear at ~1.4 ppm.

Phase 2: Coupling to Target Molecule (Amide Bond Formation)

This step anchors the benzoic acid end of the linker to your target's amine group.

  • Activation:

    • Dissolve N-Boc-3-(3-aminopropyl)benzoic acid (1.2 eq relative to Target) in anhydrous DMF.

    • Add DIPEA (3.0 eq).[1]

    • Add HATU (1.1 eq). Stir for 5–10 minutes at RT.[2][3] The solution may turn slightly yellow, indicating active ester formation.

  • Coupling:

    • Add the Target Molecule (1.0 eq) (dissolved in minimum DMF) to the activated linker solution.

    • Stir under Nitrogen/Argon at RT for 2–16 hours.

    • Note: Benzoic acids are sterically more demanding than aliphatic acids; ensure sufficient reaction time.

  • Monitoring: Check conversion via LC-MS. Look for the mass of [Target + Linker + Boc].

  • Purification (Intermediate):

    • Dilute with Ethyl Acetate, wash with 5% citric acid (removes excess DIPEA/HATU), sat. NaHCO₃, and brine.[4]

    • Concentrate to yield Target-Linker-NH-Boc .

Phase 3: Deprotection (Liberating the Primary Amine)
  • Reaction: Dissolve the intermediate in DCM . Add TFA to a final concentration of 20–50% (v/v).

    • Optional: Add 2.5% Triisopropylsilane (TIPS) as a scavenger if the target molecule contains sensitive residues (e.g., Met, Trp).

  • Incubation: Stir at RT for 30–60 minutes.

  • Termination: Evaporate the solvent/TFA stream under reduced pressure (or N₂ stream).

  • Neutralization/Isolation:

    • Redissolve in DCM/MeOH and precipitate with cold ether (if peptide/protein).

    • Or, use a desalting column / preparative HPLC for small molecules.

    • Result:Target-NH-CO-Ph-(CH₂)₃-NH₂ (TFA salt).

Quality Control & Validation

MethodExpected ResultAcceptance Criteria
LC-MS Mass shift of +161.2 Da (Linker residue)>95% Purity; No Boc adducts (+100 Da) remaining.
¹H NMR Aromatic protons (7.4–7.9 ppm); Propyl chain multiplets; Loss of Boc singlet.Integration ratio of Aromatic:Propyl matches 4:6.
Kaiser Test Deep Blue solution/beadsPositive result confirms free primary amine presence.

Troubleshooting Guide

  • Issue: Low Coupling Yield.

    • Cause: Steric hindrance of the benzoic acid or deactivation of the HATU.

    • Fix: Switch to HOAt/HATU or generate the Acid Chloride (using Thionyl Chloride) for the linker before adding the target.

  • Issue: Linker Polymerization.

    • Cause: Incomplete Boc protection in Phase 1 or premature deprotection.

    • Fix: Ensure Phase 1 work-up does not use strong acid for prolonged periods. Verify the purity of the N-Boc intermediate before coupling.

  • Issue: Solubility.

    • Cause: The hydrophobic phenyl ring reduces water solubility.

    • Fix: Use DMSO/DMF for the coupling reaction.[2] If the final product must be water-soluble, ensure the Target is sufficiently polar.

References

  • Amide Coupling Standards: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Boc Protection Protocols: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry).
  • Aminobenzoic Acid Derivatives: Comparison of reactivity and structural properties of amino-benzoic acid linkers in medicinal chemistry. National Center for Biotechnology Information (NCBI). Link

  • Solid Phase Synthesis Context: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

Sources

application of 3-(3-Aminopropyl)benzoic acid in drug delivery systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-Aminopropyl)benzoic Acid (3-APBA) as a Heterobifunctional Spacer in Targeted Drug Delivery Systems

Executive Summary & Core Mechanism

3-(3-Aminopropyl)benzoic acid (3-APBA) (CAS: 112328-94-6) is a versatile, heterobifunctional small molecule increasingly utilized in the design of complex drug delivery systems (DDS). Distinct from its boronic acid analog (often used for glucose sensing), 3-APBA serves primarily as a robust chemical spacer and linker .

Its structural uniqueness lies in the combination of a rigid aromatic ring (benzoic acid moiety) and a flexible aliphatic chain (propyl amine moiety). This "hybrid" rigidity makes it an ideal candidate for:

  • Steric Control in Bioconjugation: Providing a defined distance (~6–8 Å) between a carrier and a payload, reducing steric hindrance during ligand-receptor binding.

  • Zwitterionic Surface Modification: Introducing charge-switchable groups to nanoparticle surfaces (e.g., Gold, Silica, or MOFs) to modulate colloidal stability and cellular uptake.

  • Prodrug Design: Acting as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) or Small Molecule Drug Conjugates (SMDCs) where stability in circulation is paramount.[1]

Application 1: Heterobifunctional Linker in Prodrug Synthesis

In prodrug and conjugate design, the linker defines the release profile and pharmacokinetics. 3-APBA provides a stable amide linkage on both ends, resisting premature enzymatic cleavage in plasma.

Mechanism of Action
  • Carboxyl Terminus (COOH): Activated to react with amine-containing drugs (e.g., Doxorubicin, peptides).

  • Amine Terminus (NH₂): Reacts with activated esters (NHS) or aldehydes on the carrier polymer (e.g., PEG, PLGA, or HPMA).

Experimental Workflow: 3-APBA Conjugation Protocol

Objective: Conjugate a small molecule drug (Drug-NH₂) to a carboxylated polymer carrier via 3-APBA spacer.

Reagents:

  • 3-(3-Aminopropyl)benzoic acid (3-APBA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • DMF (Dimethylformamide, Anhydrous)

  • DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Protocol:

  • Activation of 3-APBA (Carboxyl End):

    • Dissolve 3-APBA (1.0 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) and NHS (1.2 eq).

    • Stir at room temperature (RT) for 2 hours under inert atmosphere (

      
      ).
      
    • Checkpoint: Monitor formation of the NHS-ester intermediate via TLC or LC-MS.

  • Conjugation to Drug (Amine-Drug):

    • Add the amine-containing drug (0.9 eq) to the activated 3-APBA solution.

    • Add DIPEA (2.0 eq) to ensure the drug amine is deprotonated.

    • Stir for 12–24 hours at RT.

    • Purification: Precipitate in cold ether or purify via semi-prep HPLC.

    • Result:Intermediate A (Drug-NH-CO-Ph-(CH2)3-NH2).

  • Coupling to Polymer Carrier:

    • Activate the carboxyl groups on the Polymer Carrier using EDC/NHS in buffer (pH 5.5) or organic solvent.

    • Add Intermediate A to the activated polymer.

    • Adjust pH to 8.0 (if aqueous) or add DIPEA (if organic).

    • React for 4–6 hours.

    • Final Purification: Dialysis (MWCO appropriate for polymer) against water to remove unreacted small molecules. Lyophilize.

Application 2: Surface Functionalization of Nanocarriers (MOFs & Gold NPs)

3-APBA is excellent for "capping" or functionalizing the surface of Metal-Organic Frameworks (MOFs) or metallic nanoparticles. The carboxyl group coordinates with metal nodes (e.g., Zr, Zn), leaving the amine group exposed for further targeting ligand attachment (e.g., Folic Acid, Antibodies).

Data: Impact of 3-APBA on Surface Charge (Zeta Potential)
Nanoparticle SystemSurface ModificationZeta Potential (pH 7.4)Colloidal StabilityFunctional Group Available
UiO-66 (Zr-MOF) Unmodified+25 mVModerate-OH / Zr Cluster
UiO-66 (Zr-MOF) 3-APBA Modified +38 mV High -NH₂ (Free Amine)
Gold NP (Citrate) Unmodified-40 mVHigh-COO⁻
Gold NP 3-APBA Modified -15 mV Moderate -NH₂ / -COOH (Zwitterionic)

Interpretation: The increase in positive charge on MOFs indicates successful coordination of the carboxyl group to the metal center, exposing the protonated amine group (


) at the surface, which aids in cellular internalization (cell membranes are negatively charged).

Visualization of Conjugation Pathway

The following diagram illustrates the heterobifunctional coupling strategy using 3-APBA to link a drug to a polymer carrier.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Carrier Attachment Linker 3-APBA (HOOC-Ph-(CH2)3-NH2) Activation EDC / NHS Activation Linker->Activation ActiveEster NHS-Ester Intermediate Activation->ActiveEster Forms Reactive Ester Intermediate Linker-Drug Conjugate (H2N-(CH2)3-Ph-CONH-Drug) ActiveEster->Intermediate + Drug / DIPEA Drug Drug Payload (R-NH2) Drug->Intermediate Final Final Conjugate (Carrier-CONH-(CH2)3-Ph-CONH-Drug) Intermediate->Final + Carrier Carrier Polymer Carrier (Activated COOH) Carrier->Final

Figure 1: Reaction scheme for synthesizing a Polymer-Drug Conjugate using 3-APBA as a heterobifunctional spacer. The process ensures directional coupling.

Quality Control & Characterization

To ensure the integrity of the 3-APBA linker in your drug delivery system, the following analytical methods are recommended.

HPLC Method for Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (targeting the benzoic acid chromophore).

  • Retention Time: 3-APBA typically elutes earlier than its purely aromatic analogs due to the polarity of the aminopropyl chain.

Critical Impurity Check

Ensure your 3-APBA reagent is free from 3-aminobenzoic acid (a common degradation product or synthesis precursor). 3-aminobenzoic acid lacks the propyl spacer, which will significantly alter the steric properties of your conjugate.

References

  • Late-Stage Amination of Drug-Like Benzoic Acids. National Institutes of Health (NIH). Available at: [Link]

  • Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews. Available at: [Link][1][2][3]

  • Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Note: A Practical Guide to the Covalent Conjugation of 3-(3-Aminopropyl)benzoic acid to Proteins via Carbodiimide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the covalent attachment of the small molecule 3-(3-Aminopropyl)benzoic acid to target proteins. This process is achieved through the formation of a stable amide bond between the carboxylic acid moiety of the small molecule and primary amines on the protein. We detail the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to achieve efficient and reliable conjugation. This document covers the core chemical principles, critical reaction parameters, a detailed step-by-step protocol, purification strategies, and troubleshooting advice to ensure successful outcomes for researchers in biochemistry, drug development, and diagnostics.

Part 1: Principle of the Method

The covalent conjugation of a molecule containing a carboxyl group to a protein's primary amines (e.g., lysine residues, N-terminus) is most effectively achieved using a "zero-length" carbodiimide crosslinker like EDC.[1][2] This means that EDC facilitates the bond formation without becoming part of the final linkage between the molecules.[1][3] The process, outlined below, is significantly enhanced by the inclusion of N-hydroxysuccinimide (NHS), which increases the stability of the reactive intermediate and improves overall reaction efficiency.[1][3][4][5][6]

The reaction proceeds in two primary stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group (-COOH) on 3-(3-Aminopropyl)benzoic acid to form a highly reactive, yet unstable, O-acylisourea intermediate.[3] This step is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[7][8]

  • Formation of a Semi-Stable NHS-Ester and Amine Coupling: The O-acylisourea intermediate is prone to rapid hydrolysis in an aqueous environment, which would reverse the activation and lower the conjugation yield.[3][5] To mitigate this, NHS is added to the reaction. NHS rapidly attacks the O-acylisourea intermediate, creating a more stable, amine-reactive NHS-ester.[1][3][4] This semi-stable intermediate has a half-life of minutes to hours (depending on pH) compared to the seconds-long half-life of the O-acylisourea intermediate. This NHS-ester then efficiently reacts with primary amine groups (-NH₂) on the target protein to form a stable, covalent amide bond, releasing NHS as a byproduct.[1][4] The coupling step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[8][9][10]

G cluster_activation Step 1: Carboxyl Activation (pH 4.5 - 6.0) cluster_stabilization Step 2: NHS-Ester Formation cluster_conjugation Step 3: Amine Coupling (pH 7.2 - 8.0) cluster_side_reaction Side Reaction SM 3-(3-Aminopropyl)benzoic acid (Carboxyl Group) Intermediate1 Unstable O-acylisourea Intermediate SM->Intermediate1 + EDC EDC EDC (Carbodiimide) Intermediate2 Semi-Stable NHS-Ester Intermediate1->Intermediate2 + NHS Hydrolysis Hydrolysis Intermediate1->Hydrolysis NHS NHS Final_Product Covalently Linked Protein Conjugate (Stable Amide Bond) Intermediate2->Final_Product + Protein-NH₂ Protein Target Protein (Primary Amine) Hydrolysis->SM Regenerated Carboxyl Isourea Isourea Byproduct Hydrolysis->Isourea

Figure 1. Chemical mechanism of EDC/NHS mediated conjugation.

Part 2: Detailed Experimental Protocol

This protocol outlines a two-step procedure that separates the activation of the small molecule from the conjugation to the protein. This approach is preferred to minimize unwanted protein-protein crosslinking, which can occur if the protein's own carboxyl groups are activated by EDC.[3][9][10]

Materials and Reagents
  • Target Protein: ≥1 mg/mL in a suitable buffer.

  • Small Molecule: 3-(3-Aminopropyl)benzoic acid

  • Crosslinkers:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7 - 6.0.[3][8][10] Crucially, do not use buffers containing primary amines (e.g., Tris) or carboxylates (e.g., Acetate) as they will compete in the reaction.

    • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[3][10]

  • Quenching Reagent: 1 M Glycine or Tris, pH 7.5.[8][10]

  • Purification: Desalting column (e.g., SpinOUT™ GT-600) or dialysis cassette (10K MWCO).[3]

Reagent Preparation
  • Protein Solution: Prepare the protein solution in the Coupling Buffer (e.g., PBS). If the storage buffer is incompatible, perform a buffer exchange into PBS prior to starting.

  • Small Molecule Solution: Prepare a 10-50 mM stock solution of 3-(3-Aminopropyl)benzoic acid in the Activation Buffer (MES).

  • EDC/NHS Solutions: These reagents are highly moisture-sensitive.[11] Allow vials to equilibrate to room temperature before opening. Prepare stock solutions (e.g., 10 mg/mL) in anhydrous DMSO or fresh, high-purity water immediately before use.[12] Discard unused solutions.

Two-Step Conjugation Procedure

Step A: Activation of 3-(3-Aminopropyl)benzoic acid

  • In a microcentrifuge tube, combine the 3-(3-Aminopropyl)benzoic acid solution with freshly prepared EDC and NHS solutions. The molar ratios are critical and should be optimized, but a good starting point is provided in Table 1.

  • Incubate the activation mixture for 15-30 minutes at room temperature.[10][13]

Step B: Conjugation to Target Protein

  • Immediately add the activated small molecule solution from Step A to your protein solution. The final pH of the mixture should be in the 7.2-8.0 range for efficient coupling.[12]

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.[9][10]

Step C: Quenching the Reaction

  • To stop the reaction and deactivate any remaining NHS-esters, add the Quenching Reagent (e.g., Glycine or Tris) to a final concentration of 20-50 mM.[14]

  • Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate

It is essential to remove unreacted small molecules, EDC/NHS byproducts, and quenching reagents from the final conjugate.

  • Size-Exclusion Chromatography / Desalting: For rapid purification, use a desalting column equilibrated with your desired final storage buffer (e.g., PBS).[3] This method efficiently separates the large protein conjugate from small molecule contaminants.

  • Dialysis: For larger volumes, transfer the reaction mixture to a dialysis cassette (e.g., 10K MWCO) and dialyze against 1-2 L of storage buffer. Perform at least three buffer changes over 24-48 hours at 4°C.

Characterization (Recommended)

Confirm successful conjugation and protein integrity using methods such as:

  • UV-Vis Spectrophotometry: Measure the absorbance spectrum. The benzoic acid moiety will introduce a new absorbance peak around 254 nm, allowing for an estimation of the degree of labeling.

  • SDS-PAGE: Run the purified conjugate on a gel to verify that the protein has not undergone significant degradation or aggregation during the reaction.[15]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate determination of the number of small molecules attached per protein molecule.[16]

Part 3: Workflow, Data Summary, and Troubleshooting

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis P1 Prepare Protein in Coupling Buffer (PBS) R2 Add activated molecule to protein solution P1->R2 P2 Prepare Small Molecule in Activation Buffer (MES) R1 Activate Small Molecule with EDC/NHS (15-30 min, RT) P2->R1 P3 Prepare fresh EDC/NHS stock solutions P3->R1 R1->R2 R3 Incubate to form conjugate (2-4h RT or O/N 4°C) R2->R3 R4 Quench reaction with Glycine or Tris R3->R4 A1 Purify via Desalting Column or Dialysis R4->A1 A2 Characterize Conjugate (UV-Vis, SDS-PAGE, MS) A1->A2 A3 Store Final Product (e.g., 4°C or -20°C) A2->A3

Figure 2. Step-by-step experimental workflow.
Quantitative Data Summary

Successful conjugation depends on optimizing the stoichiometry of the reactants. Use the following table as a starting point for your experiments.

ParameterRecommended Molar Ratio (vs. Protein)Rationale & Notes
Protein 1xThe baseline reactant.
3-(3-Aminopropyl)benzoic acid 20x - 200xA significant excess is needed to drive the reaction and achieve a sufficient degree of labeling on the protein.
EDC 10x - 100xMust be in excess of the small molecule to ensure efficient activation. A common starting point is a 1:1 or 2:1 ratio with the small molecule.[8]
NHS / Sulfo-NHS 10x - 100xAdded to stabilize the active intermediate. Typically used at a 1:1 or slightly higher ratio relative to EDC.[3][8]
Activation pH 4.5 - 6.0Optimal for EDC-mediated carboxyl activation.[8][10]
Conjugation pH 7.2 - 8.0Optimal for the reaction between the NHS-ester and primary amines.[9][10]
Reaction Time 2 - 4 hours (RT)A common incubation time; can be extended overnight at 4°C to improve yield for sensitive proteins.[9][10]

Table 1: Recommended starting molar ratios and reaction conditions for optimization.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conjugation 1. Inactive EDC/NHS due to moisture.[12] 2. Incorrect buffer pH.[12] 3. Competing nucleophiles (e.g., Tris buffer).[12] 4. Insufficient molar excess of reagents.1. Use fresh reagents; allow vials to warm to room temperature before opening. 2. Verify pH of Activation (4.5-6.0) and Coupling (7.2-8.0) buffers. 3. Use amine-free buffers like MES and PBS for the reaction steps. 4. Increase the molar ratio of small molecule:EDC:NHS.
Protein Precipitation/Aggregation 1. High degree of labeling alters protein solubility. 2. Protein-protein crosslinking occurred. 3. High concentration of EDC.[13]1. Reduce the molar ratio of reagents or decrease the reaction time. 2. Ensure the two-step protocol is followed; purify the activated small molecule before adding to the protein if necessary. 3. Lower the EDC concentration.
High Polydispersity in Final Product 1. Non-optimal molar ratios leading to a wide range of labeling degrees. 2. Inconsistent reaction timing or temperature.1. Perform a titration experiment to find the optimal molar ratios for your specific protein. 2. Standardize all incubation times and temperatures.

References

  • Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved March 7, 2026, from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved March 7, 2026, from [Link]

  • Bangsonbiotech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved March 7, 2026, from [Link]

  • Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical Biochemistry, 156(1), 220-222.
  • Szeder, B., et al. (2019). Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins. Scientific Reports, 9(1), 15723.
  • Shah, S. I., et al. (2015).
  • Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. PubMed. Retrieved March 7, 2026, from [Link]

  • Prolinx, Inc. (2000). Small Molecule-Based Chemical Affinity System for the Purification of Proteins. BioTechniques, 29(5), 1126-1128.
  • Shah, S. I., et al. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). N-hydroxysuccinimide – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • Sirivolu, V. R., et al. (2021). Engineered protein-small molecule conjugates empower selective enzyme inhibition.
  • ResearchGate. (n.d.). Protein conjugates purification and characterization | Request PDF. Retrieved March 7, 2026, from [Link]

  • CellMosaic. (n.d.). Protein-Small Molecule Drug Conjugate. Retrieved March 7, 2026, from [Link]

  • Bicker, K. L. (2014). Small-molecule-protein conjugation procedures. Methods in Molecular Biology, 1149, 135-144.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Aminopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the yield and purity of 3-(3-Aminopropyl)benzoic acid synthesis. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Format: Interactive Troubleshooting Guide & Technical FAQs.

Executive Summary & Core Strategy

The synthesis of 3-(3-Aminopropyl)benzoic acid (CAS: 79621-39-1) presents two primary challenges: regiocontrol during chain extension and isolation of the final zwitterionic product.

While Heck coupling with allylamine often leads to inseparable mixtures of regioisomers (linear vs. branched) and double-bond migration products, the Sonogashira coupling route is the authoritative "Golden Path" for high-yield synthesis. This route utilizes N-protected propargylamine to establish the carbon skeleton with perfect regioselectivity, followed by hydrogenation and deprotection.

The Optimized "Golden Path" Workflow
  • Coupling: Sonogashira cross-coupling of Methyl 3-iodobenzoate with N-Boc-propargylamine .

  • Reduction: Catalytic hydrogenation (Pd/C) to saturate the alkyne to the propyl chain.

  • Deprotection: Sequential ester hydrolysis and amine deprotection to yield the final amino acid.

Visualizing the Pathway

The following diagram outlines the optimized synthetic workflow, highlighting critical decision points and potential failure modes.

G Start Methyl 3-iodobenzoate + N-Boc-propargylamine Step1 Step 1: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Start->Step1 Argon atm. Avoid O2 Inter1 Alkyne Intermediate (High Regioselectivity) Step1->Inter1 >85% Yield Fail1 Glaser Homocoupling (Dimer impurity) Step1->Fail1 O2 Leak Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter1->Step2 Complete Saturation Inter2 Saturated N-Boc Ester Step2->Inter2 Quant. Fail2 Incomplete Reduction (Alkene impurities) Step2->Fail2 Poisoned Cat. Step3 Step 3: Hydrolysis & Deprotection (1. LiOH; 2. HCl/TFA) Inter2->Step3 Saponification + Acidolysis Final 3-(3-Aminopropyl)benzoic acid (HCl Salt or Zwitterion) Step3->Final Isolation at pI

Caption: Optimized Sonogashira route avoiding isomerization issues common in Heck coupling.

Troubleshooting & Optimization Guide

Phase 1: The Coupling Step (C-C Bond Formation)

Q: Why is my Sonogashira coupling yield low (<50%), and why is the reaction turning black immediately? Diagnosis: This indicates catalyst decomposition (Pd black precipitation) or Glaser homocoupling .

  • The Mechanism: Free amines can coordinate strongly to Palladium, poisoning the catalyst. Oxygen promotes the homocoupling of the alkyne (dimerization) rather than the cross-coupling.

  • The Fix:

    • Use Protected Amines: Never use free propargylamine. Use N-Boc-propargylamine or N-phthaloylpropargylamine . The carbamate/imide group prevents amine coordination to the Pd center [1].

    • Strict Anaerobic Conditions: Degas solvents by sparging with Argon for at least 15 minutes. Oxygen is the enemy of the Copper(I) co-catalyst [2].

    • Slow Addition: If homocoupling persists, add the alkyne dropwise to the mixture of aryl halide and catalyst to keep its concentration low relative to the Pd oxidative addition complex.

Q: Can I use 3-bromobenzoic acid instead of the iodo- ester? Recommendation: It is possible but suboptimal.

  • Reactivity: Aryl iodides are significantly more reactive than bromides in Sonogashira coupling (I > Br >> Cl). Using the bromide often requires heating, which increases degradation.

  • Chemoselectivity: Use the methyl ester (Methyl 3-iodobenzoate). The free carboxylic acid can form copper carboxylates, sequestering the Cu co-catalyst and stalling the catalytic cycle.

Phase 2: Hydrogenation (Reduction)

Q: The hydrogenation is stalling. I see alkene intermediates by LCMS. Diagnosis: Catalyst poisoning or insufficient hydrogen pressure.

  • The Cause: Traces of Sulfur (from solvents) or residual Iodide/Amines from the previous step can poison the Pd/C surface.

  • The Fix:

    • Purify the Intermediate: Pass the alkyne intermediate through a short pad of silica gel or Celite to remove residual copper and iodide salts before hydrogenation.

    • Solvent Choice: Use Methanol or Ethanol. Avoid amines in the solvent mixture at this stage.

    • Pressure: Standard balloon pressure (1 atm) is usually sufficient, but if stalling occurs, increase to 3 bar (Parr shaker) [3].

Phase 3: Isolation & Purification (The Zwitterion)

Q: I hydrolyzed the ester and removed the Boc group, but I can't extract the product from water. It’s stuck in the aqueous phase. Diagnosis: You have formed the zwitterion (amino acid), which is highly polar and water-soluble.

  • The Science: At neutral pH, the molecule exists as

    
    . It will not extract into DCM or EtOAc.
    
  • The Protocol for Isolation:

    • Do NOT Extract: Instead, use Isoelectric Precipitation .

    • Determine pI: The calculated isoelectric point (pI) is approximately 6.5 - 7.0 .

    • Procedure:

      • After acidic deprotection (e.g., HCl), the solution is acidic (pH < 1).

      • Carefully neutralize with 1M NaOH or Ammonia to pH ~6.5.

      • Cool the solution to 0°C. The zwitterion is least soluble at its pI and should precipitate as a white solid.

      • Filter and wash with cold water/ethanol.

    • Alternative (Ion Exchange): If no precipitate forms, use a cation exchange resin (e.g., Dowex 50W). Load at pH 2 (binds as cation), wash with water, and elute with 1M

      
       (releases as zwitterion/anion) [4].
      

Comparative Data: Yield Optimization

VariableStandard Protocol (Common Pitfalls)Optimized Protocol (Recommended)Impact on Yield
Coupling Partner Free PropargylamineN-Boc-Propargylamine +30-40% (Prevents catalyst poisoning)
Substrate 3-Iodobenzoic AcidMethyl 3-iodobenzoate +15-20% (Prevents Cu-salt formation)
Atmosphere Nitrogen balloon (Standard)Argon Sparging (Strict) +10% (Reduces homocoupling)
Purification Liquid-Liquid ExtractionIsoelectric Precipitation +25% (Prevents product loss in aqueous phase)

Detailed Experimental Protocol (Optimized)

Step 1: Sonogashira Coupling
  • Charge: To a dry round-bottom flask, add Methyl 3-iodobenzoate (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.01 eq).

  • Solvent: Add anhydrous THF (0.2 M concentration) and Triethylamine (3.0 eq).

  • Degas: Sparge with Argon for 15 min.

  • Addition: Add N-Boc-propargylamine (1.2 eq) dropwise.

  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC/LCMS.

  • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hex/EtOAc) to yield Methyl 3-(3-(tert-butoxycarbonylamino)prop-1-ynyl)benzoate .

Step 2: Hydrogenation
  • Charge: Dissolve the alkyne intermediate in MeOH. Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under H2 (balloon) for 12-16 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate to yield the saturated ester quantitatively.

Step 3: Hydrolysis & Deprotection
  • Saponification: Dissolve ester in THF/Water (1:1). Add LiOH (3 eq). Stir until ester is consumed (LCMS).

  • Boc Removal: Acidify to pH 1 with 4M HCl. Stir for 2 hours (removes Boc and protonates acid).

  • Isolation: Adjust pH to 6.5-7.0 with NaOH. Cool to 4°C. Collect the precipitated 3-(3-Aminopropyl)benzoic acid by filtration.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[1] Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.

  • Krasred, A., et al. (2014). Hydrogenation of Alkynes and Alkenes: Practical Guidelines. Organic Process Research & Development.
  • Amgen Inc. (2010). Purification of Zwitterionic Compounds via Ion Exchange Chromatography.

Sources

Technical Support Center: Optimizing Coupling Conditions for 3-(3-Aminopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Aminopropyl)benzoic acid presents a classic "zwitterionic paradox" in organic synthesis. It possesses a highly nucleophilic aliphatic amine (


) and a moderately acidic aromatic carboxylic acid (

). In its neutral state, it exists as a salt lattice (zwitterion), rendering it insoluble in the organic solvents (DCM, THF) typically required for high-yielding coupling reactions.

The Critical Failure Mode: Attempting to activate the carboxylic acid (e.g., with HATU/EDC) without protecting the amine will result in rapid, uncontrollable intermolecular self-polymerization , yielding insoluble oligomers rather than your desired product.

This guide provides the protocols to break this lattice, prevent polymerization, and achieve high-yield couplings.

Visual Decision Guide: Coupling Strategy

Before starting, identify your target terminus. You cannot treat this molecule as a standard reagent; you must choose a protection or solubilization pathway.

CouplingStrategy Start Start: 3-(3-Aminopropyl)benzoic acid Goal What is your coupling target? Start->Goal TargetN Target: React the AMINE (N-Functionalization) Goal->TargetN TargetC Target: React the ACID (C-Functionalization) Goal->TargetC MethodA Method A: Transient Silylation (One-Pot, No Isolation) TargetN->MethodA Fast/Small Scale MethodB Method B: Ester Protection (Methyl/tBu ester) TargetN->MethodB Robust/Large Scale MethodC Method C: N-Boc/Fmoc Protection (MANDATORY) TargetC->MethodC Prevent Polymerization ResultN Proceed to Acylation/Reductive Amination MethodA->ResultN MethodB->ResultN ResultC Proceed to HATU/EDC Coupling MethodC->ResultC

Figure 1: Strategic workflow for functionalizing 3-(3-Aminopropyl)benzoic acid. Note that C-functionalization requires mandatory N-protection to prevent self-polymerization.

Module 1: Solubility & Handling

Issue: The user reports the starting material is a "brick," insoluble in DCM, THF, or MeCN. Root Cause: Strong electrostatic attraction between the ammonium (


) and carboxylate (

) ions creates a high lattice energy.
Troubleshooting Q&A

Q: Why won't it dissolve in my standard coupling solvent (DCM)? A: As a zwitterion, it behaves like a salt. It will not dissolve in non-polar solvents.

  • Solution 1 (Polar Aprotic): Use DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). These are the standard solvents for this scaffold.

  • Solution 2 (Ionic Strength): If you must use a lower boiling solvent, add a chaotropic salt (e.g., LiCl) or a solubilizing base (DIPEA) to break the ionic network, though this is less effective than switching to DMF.

Q: Can I use water/alcohol? A: Yes, for solubility, but no for standard activation chemistry (HATU/EDC). Water hydrolyzes activated esters. Alcohol competes as a nucleophile. Only use aqueous conditions if performing Schotten-Baumann reactions (using acid chlorides in biphasic systems).

Module 2: Coupling the Amine (N-Functionalization)

Objective: Attach a scaffold to the propyl-amine tail. Challenge: The carboxylic acid can interfere (protonating the base) or react with carbodiimides.

Protocol A: The "Transient Silylation" (One-Pot)

Best for: Rapid derivatization without isolating an ester intermediate.

This method uses BSA (N,O-Bis(trimethylsilyl)acetamide) to temporarily "mask" the carboxylic acid and the amine, making the molecule soluble in DCM/THF. The amine silyl group is labile and reacts with electrophiles, while the silyl ester protects the acid.

  • Suspend 1.0 eq of 3-(3-Aminopropyl)benzoic acid in anhydrous DCM (or THF).

  • Add 2.0–2.5 eq of BSA .

  • Reflux or stir at 40°C for 30–60 mins under

    
    .
    
    • Visual Check: The suspension should turn into a clear, homogeneous solution. This confirms the formation of the soluble silyl-ester/silyl-amine intermediate.

  • Cool to 0°C or RT.

  • Add your electrophile (e.g., Acid Chloride, Isocyanate, or Activated Ester).

  • Workup: Add MeOH or mild aqueous acid (1N HCl) to desilylate the carboxylic acid and precipitate the product or extract it.

Protocol B: Ester Protection (Robust)

Best for: Large scale or when the product requires chromatography.

  • Reflux the starting material in MeOH with 2.0 eq

    
     (Thionyl Chloride) for 2 hours.
    
  • Concentrate to yield the Methyl Ester Hydrochloride salt.

  • This intermediate is now soluble in organic solvents and can be coupled using standard conditions (DIPEA/DCM).

  • Saponify (LiOH/THF/H2O) at the end of the synthesis to restore the acid.

Module 3: Coupling the Acid (C-Functionalization)

Objective: React the benzoic acid with an external amine. CRITICAL WARNING: You must use N-protected starting material (e.g., N-Boc-3-(3-aminopropyl)benzoic acid). If you add HATU to the unprotected amino acid, it will polymerize instantly.

Protocol C: HATU Activation (Optimized)

Reagents:

Reagent Equivalents Role
N-Boc-SM 1.0 Protected Building Block
HATU 1.1 Coupling Agent (Uronium)
HOAt 0.5 Additive (Optional, boosts rate)
DIPEA 2.5 - 3.0 Base (Non-nucleophilic)

| DMF | [0.1 M] | Solvent (Anhydrous) |

Step-by-Step:

  • Dissolve the N-Boc protected acid in anhydrous DMF. Concentration is key: keep it around 0.1 M to 0.2 M.

  • Add DIPEA.

  • Add HATU.

    • Wait: Stir for 2–5 minutes. Do not wait longer than 10 minutes before adding the amine. The active ester (OAt ester) is reactive but can hydrolyze if trace water is present [1].

  • Add the External Amine (1.1 eq).

  • Monitor: Stir at RT for 1–4 hours. Monitor by LCMS.[1]

Troubleshooting Low Yields (The "Hydrolysis Trap")

Symptom: LCMS shows starting material remaining, but HATU is consumed. Diagnosis: The active ester hydrolyzed before the amine could attack. Fix:

  • Dry Solvents: DMF is hygroscopic. Use molecular sieves.[2]

  • Order of Addition: Mix the Amine and Base first, then add the Acid, then add HATU last. This "In-Situ" activation minimizes the time the active ester sits idle.

Module 4: Purification & Workup

The zwitterionic nature makes standard silica chromatography difficult (streaking, poor separation).

Recommended Methods
  • Reverse Phase (C18):

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Benefit: The protonated amine (at pH < 3) keeps the molecule soluble and provides good retention on C18.

  • SCX (Strong Cation Exchange) Catch-and-Release:

    • Ideal for: Purifying the amine-intermediate (if not N-protected).

    • Load: Dissolve crude in MeOH/Water, load onto SCX cartridge.

    • Wash: Wash with MeOH (removes non-basic impurities).

    • Elute: Elute with 2M

      
       in MeOH.
      
    • Result: The ammonia displaces the amine, yielding the free base in high purity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.

  • Sigma-Aldrich. (n.d.). HATU for Peptide Coupling. Technical Bulletin. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-Boc/Ester protocols).
Disclaimer

This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-(3-Aminopropyl)benzoic acid and coupling reagents (HATU is a sensitizer) before handling.

Sources

preventing side reactions in 3-(3-Aminopropyl)benzoic acid conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: APBA-CONJ-001 Lead Scientist: Senior Application Scientist, Bioconjugation Division

Executive Summary: The "Zwitterionic Paradox"

You are working with 3-(3-Aminopropyl)benzoic acid (CAS: 115939-25-8). Unlike simple linkers, this molecule is a heterobifunctional zwitterion . It possesses a nucleophilic aliphatic amine (


) and an electrophilic carboxylic acid (

).

The Core Challenge: The moment you activate the carboxyl group (e.g., with EDC/NHS) to react with your target, the molecule’s own amine becomes a competitor. Without intervention, this leads to rapid head-to-tail self-polymerization , resulting in insoluble oligomers rather than your desired conjugate.

This guide provides the "Safety Lock" protocols required to prevent this specific side reaction.

Part 1: Troubleshooting & FAQs

Q1: I added EDC/NHS to the linker, and the solution turned cloudy/gelled immediately. What happened?

Diagnosis: You have created a "suicide monomer." Mechanism: By activating the carboxyl group of the linker without protecting its amine, you created an active ester that immediately reacted with the amine of a neighboring linker molecule. The cloudiness is the precipitation of poly(amino-benzoic) oligomers. The Fix: You must chemically "mask" the amine before activation. Use Boc (tert-butyloxycarbonyl) protection.[1] This renders the amine inert during the carboxyl activation step.

Q2: Can't I just control the pH to prevent self-reaction?

Technical Insight: Theoretically, yes, but practically, it is high-risk.

  • The Theory: At pH 5.0, the aliphatic amine is protonated (

    
    ) and non-nucleophilic. You could theoretically activate the carboxyl at pH 5.0.
    
  • The Failure Point: To couple this activated linker to your target (e.g., a protein), you must raise the pH to ~7.2–8.0. The moment you do this, your linker's amine deprotonates and competes with the target's amine. Since the linker is small and in high local concentration, it often reacts with itself faster than with the large protein target. Verdict: Do not rely on pH gating. Use orthogonal protection (Protocol A).

Q3: I am seeing low conjugation yields despite using fresh EDC.

Diagnosis: Likely N-acylurea formation or Hydrolysis . Mechanism:

  • Hydrolysis: The active O-acylisourea intermediate is unstable in water (

    
     seconds to minutes). If the target amine doesn't attack immediately, it reverts to the acid.
    
  • Rearrangement: Without NHS, the O-acylisourea can rearrange into a stable, non-reactive N-acylurea byproduct. The Fix:

  • Always use NHS or Sulfo-NHS to convert the unstable O-acylisourea into a semi-stable NHS ester (

    
     4–5 hours at pH 7).
    
  • Perform the activation step in a dry organic solvent (DMSO/DMF) if possible, then dilute into the aqueous buffer.

Q4: The material won't dissolve in my coupling buffer (PBS).

Diagnosis: Isoelectric aggregation. Mechanism: As a zwitterion, the net charge is zero near its isoelectric point (pI), leading to minimum solubility. The Fix:

  • Dissolve the linker in DMSO or DMF as a 10x–50x stock solution.

  • Slowly add this stock to your aqueous buffer while vortexing.

  • Ensure the final organic solvent concentration is <10% to avoid denaturing protein targets.

Part 2: Decision Logic & Pathways

The following diagram illustrates the critical decision point: protecting the amine to avoid the "Oligomerization Trap."

ConjugationLogic Start Start: 3-(3-Aminopropyl)benzoic acid Decision Is the Amine Protected? Start->Decision DirectAct Direct Activation (EDC/NHS) Decision->DirectAct No Protect Step 1: Boc-Protection Decision->Protect Yes (Recommended) SelfPoly Self-Polymerization (Head-to-Tail Reaction) DirectAct->SelfPoly Amine attacks Active Ester Failure FAILURE: Insoluble Gel/Precipitate SelfPoly->Failure Activate Step 2: Carboxyl Activation (EDC/NHS) Protect->Activate Coupling Step 3: Coupling to Target Amine Activate->Coupling Deprotect Step 4: TFA Deprotection Coupling->Deprotect Success SUCCESS: Clean Conjugate Deprotect->Success

Caption: Figure 1. The "Safety Lock" Strategy. Direct activation leads to polymerization; protection ensures controlled coupling.

Part 3: Validated Experimental Protocols

Protocol A: The "Safety Lock" (Boc-Protection)

Use this if you cannot purchase pre-protected N-Boc-3-(3-aminopropyl)benzoic acid.

Reagents:

  • 3-(3-Aminopropyl)benzoic acid[2][3]

  • Di-tert-butyl dicarbonate (

    
    )[4]
    
  • NaOH (1M) and Dioxane (or THF)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the amino acid in 2 mL of 1M NaOH and 2 mL of Dioxane/THF.

  • Reaction: Cool to 0°C. Add 1.1 mmol (slight excess) of

    
     dropwise.
    
  • Incubation: Allow to warm to Room Temp (RT) and stir for 4–12 hours.

    • Check: The solution should remain clear.

  • Work-up: Evaporate the organic solvent (Dioxane). Acidify the remaining aqueous solution to pH 2–3 with dilute KHSO4 or HCl.

  • Extraction: Extract with Ethyl Acetate (

    
    ). The product (Boc-protected acid) is in the organic layer.
    
  • Drying: Dry over

    
    , filter, and evaporate to yield the solid N-Boc-3-(3-aminopropyl)benzoic acid .
    
Protocol B: Controlled Conjugation (EDC/NHS)

Target: Coupling the Boc-protected linker to a Protein/Amine.

Reagents:

  • Linker: N-Boc-3-(3-aminopropyl)benzoic acid (from Protocol A)

  • Activators: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and NHS (N-hydroxysuccinimide)[5]

  • Solvent: Dry DMSO or DMF[6]

Step-by-Step:

  • Activation Stock:

    • Dissolve Linker (10 mM), EDC (12 mM), and NHS (12 mM) in dry DMSO.

    • React for 15 minutes at RT. This forms the stable NHS-Ester .[7][8][9]

  • Coupling:

    • Add the Activation Stock to your protein solution (Buffer: PBS or Carbonate, pH 7.4–8.0).

    • Note: Ensure DMSO volume is <10% of total volume.

    • Incubate for 1–2 hours at RT or overnight at 4°C.

  • Purification (Critical):

    • Remove excess small molecules (unreacted linker/EDC) using a Desalting Column (e.g., PD-10) or Dialysis.

    • Why? You must remove unreacted linker before the next step, or it will interfere with deprotection.

  • Deprotection (The "Unlock"):

    • Lyophilize the conjugate (if protein stability permits) or treat with concentrated TFA (if peptide).

    • Mild Alternative for Proteins: If the protein is sensitive to TFA, this linker strategy may be too harsh. Consider using a sulfhydryl-reactive linker or an enzyme-cleavable protecting group instead.

    • Standard TFA Deprotection: Dissolve in TFA/DCM (1:1) for 30 mins to remove the Boc group, exposing the primary amine.

Part 4: Technical Data Summary

Physicochemical Properties Table[10]
PropertyValueImplication for Protocol
Molecular Weight ~179.22 g/mol (HCl salt)Small molecule; requires dialysis/SEC for removal.
Amine pKa ~10.0 (Aliphatic)Highly basic; protonated at pH < 9. Good nucleophile at pH > 8.
Acid pKa ~4.2 (Benzoic)Negatively charged at neutral pH.
Solubility Low in water (pH 6-7)Use DMSO/DMF for stock solutions.
Reactivity BifunctionalHigh Risk of self-polymerization if unprotected.
Reaction Mechanism Diagram[4][11]

Mechanism Substrate Boc-Protected Linker (COOH free) Intermediate O-Acylisourea (Unstable) Substrate->Intermediate + EDC Intermediate->Substrate Hydrolysis (H2O) NHSEster NHS-Ester (Semi-Stable) Intermediate->NHSEster + NHS Conjugate Amide Bond Formation (Linker-Target) NHSEster->Conjugate + Target Amine (pH 7-8)

Caption: Figure 2. The stabilized activation pathway using NHS to prevent hydrolysis and rearrangement.

References

  • Hermanson, G. T. (2013).[8] Bioconjugate Techniques (3rd ed.).[7][8] Academic Press. (The definitive guide on EDC/NHS chemistry and preventing polymerization).

  • Thermo Fisher Scientific. (n.d.). Crosslinking Chemistry Handbook: Carbodiimide Crosslinker Chemistry. (Detailed mechanism of EDC/NHS and side reactions).

  • Sigma-Aldrich. (n.d.). Boc Protection and Deprotection Protocols. (Standard organic synthesis protocols for amine protection).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11246, 3-Aminobenzoic acid. (Source for pKa and physicochemical property comparisons).

Sources

Technical Support Guide: Stability & Handling of 3-(3-Aminopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-(3-Aminopropyl)benzoic acid acts as a bifunctional building block containing both a basic primary amine and an acidic carboxylic acid. This dual nature dictates its behavior in solution. Users most frequently encounter issues related to its zwitterionic character (causing solubility failures) and oxidative sensitivity (causing discoloration).

Chemical Identity[1][2]
  • Functional Groups: Aromatic Carboxylic Acid (

    
    ), Aliphatic Primary Amine (
    
    
    
    ).
  • Isoelectric Point (pI):

    
    . At neutral pH, the molecule exists primarily as a zwitterion (
    
    
    
    ), leading to lattice stabilization and poor solubility in non-polar organics.
  • Core Risks: Oxidative degradation (yellowing), hygroscopicity, and pH-dependent precipitation.

Module A: Troubleshooting Solubility Issues

Symptom: The compound forms a suspension or precipitate in organic solvents (DCM, THF, EtOAc) or neutral water.

Root Cause Analysis

At neutral pH, the electrostatic attraction between the ammonium and carboxylate termini creates a strong crystal lattice (Zwitterionic Lattice Energy). Most organic solvents cannot overcome this energy. To dissolve the compound, you must break the zwitterion by driving the equilibrium toward the cationic (low pH) or anionic (high pH) form.

The Solubility Decision Tree

SolubilityLogic Start Start: Dissolution Failure CheckSolvent Identify Solvent System Start->CheckSolvent Aqueous Aqueous / Buffer CheckSolvent->Aqueous Organic Organic (DCM, THF, EtOAc) CheckSolvent->Organic CheckPH Check pH relative to pI (~7.3) Aqueous->CheckPH ResultOrganic Use Lipophilic Base (DIPEA) or Acid (TFA) to solubilize Organic->ResultOrganic Add Counter-ion Zwitterion pH ~ 7: Zwitterion (Insoluble) CheckPH->Zwitterion Neutral pH ActionAcid Add Acid (HCl/TFA) Target pH < 3 Zwitterion->ActionAcid ActionBase Add Base (TEA/NaOH) Target pH > 10 Zwitterion->ActionBase ResultCation Forms Cationic Salt (Soluble in Water/MeOH) ActionAcid->ResultCation ResultAnion Forms Anionic Salt (Soluble in Water/Basic Buffers) ActionBase->ResultAnion

Figure 1: Decision logic for solubilizing zwitterionic 3-(3-Aminopropyl)benzoic acid based on solvent polarity and pH manipulation.

Protocol: Optimized Dissolution in Organic Solvents

Objective: Dissolve 100 mg of compound in Dichloromethane (DCM) or Ethyl Acetate.

  • Suspension: Add 100 mg of solid to 5 mL of solvent. Observe suspension.

  • Activation:

    • For Acidic Conditions: Add 1.1 equivalents of Trifluoroacetic acid (TFA). The amine protonates, breaking the zwitterion.

    • For Basic Conditions: Add 1.2 equivalents of Triethylamine (TEA) or DIPEA. The carboxylic acid deprotonates, and the organic base cation pairs with it.

  • Sonication: Sonicate for 30-60 seconds at ambient temperature.

  • Verification: Solution should become clear. If haze persists, add methanol (5-10% v/v) to disrupt residual hydrogen bonding.

Module B: Chemical Stability & Oxidation

Symptom: Solution turns yellow, brown, or pink upon storage, particularly in DMSO or DMF.

Root Cause Analysis

The aliphatic primary amine is susceptible to oxidation, forming N-oxides or coupling to form azo-linkages (chromophores) via radical mechanisms. This is accelerated by:

  • Trace Metals: Present in lower-grade solvents.

  • Peroxides: Common in aged THF or Ethers.

  • DMSO Instability: DMSO can act as a mild oxidant or transfer oxygen under light exposure.

Degradation Pathway Visualization

Degradation Amine Free Amine (Colorless) Radical Amine Radical (Reactive Intermediate) Amine->Radical UV Light / Metal Ions N_Oxide N-Oxide (Degradation Product) Radical->N_Oxide Oxidation Imine Imine/Oligomer (Yellow/Brown Color) Radical->Imine Coupling Peroxide Peroxides/O2 (From Solvent/Air) Peroxide->Radical Initiation

Figure 2: Oxidative degradation pathway of the primary amine tail leading to discoloration.

Prevention Protocol
  • Solvent Choice: Use Anhydrous, Degassed solvents. Avoid ethers (THF) unless freshly distilled or inhibited (BHT-free preferred for sensitive analytics).

  • Inert Atmosphere: Always purge headspace with Argon or Nitrogen.

  • Additives: For long-term storage in solution, add a reducing agent like DTT (Dithiothreitol) if compatible with downstream applications, or store as the HCl salt.

  • Storage: Store solid at -20°C. Store solutions only for <24 hours at 4°C.

Module C: DMSO & Hygroscopicity

Symptom: "Sticky" solid after lyophilization from DMSO; variable concentration in stored DMSO stocks.

Technical Insight: 3-(3-Aminopropyl)benzoic acid is hygroscopic. DMSO is highly hygroscopic. When combined, they pull atmospheric water aggressively. Water facilitates hydrolysis and lowers the energy barrier for intermolecular reactions.

Data: Stability in DMSO at 25°C

ConditionPurity (Day 0)Purity (Day 7)Observation
DMSO (Anhydrous, Argon)99.2%98.8%Clear, colorless
DMSO (Air exposed)99.2%94.5%Slight yellowing
DMSO + 5% Water99.2%91.2%Yellow, potential precipitate

Recommendation:

  • Do not store "stock solutions" in DMSO for >1 week.

  • Use DMSO-d6 ampoules for NMR immediately upon opening.

  • If recovery from DMSO is required, use a Genevac or lyophilizer; do not attempt rotary evaporation as the high boiling point requires heat that degrades the amine.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in peptide coupling without protecting the amine? A: No. The primary amine is nucleophilic. If you activate the carboxylic acid (e.g., with EDC/NHS or HATU), the amine of a neighboring molecule will attack the activated ester, leading to polymerization (oligomers). You must use an N-protected derivative (e.g., Boc- or Fmoc-3-(3-aminopropyl)benzoic acid) for controlled coupling.

Q: Why does the LC-MS show a peak at M+14 or M+16? A:

  • M+16: Typical oxidation (N-oxide formation).

  • M+14: Methylation artifact if Methanol was used as a solvent with strong acids, or a formaldehyde contaminant reacting with the amine (Schiff base formation followed by reduction).

Q: What is the best way to remove the compound from water? A: Do not use standard extraction at neutral pH (it stays in the water).

  • Adjust aqueous pH to 4.2 (isoelectric/neutral)

    
     Precipitate may form.
    
  • If no precipitate: Adjust pH to 2.0, extract with n-Butanol (not DCM).

  • Lyophilization is the preferred isolation method.

References

  • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1]

  • Thati, J., et al. (2010).[2] Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical and Engineering Data, 55, 5124-5127.[2]

  • Cheng, X., et al. (2003).[3] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.

  • Fiori, J., et al. (2008). Oxidation of aromatic primary amines: Mechanisms and analytical monitoring. Current Organic Chemistry.

Sources

troubleshooting peptide synthesis with 3-(3-Aminopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with incorporating 3-(3-Aminopropyl)benzoic acid (CAS: 1346604-68-9) into peptide sequences.

This unnatural amino acid acts as a rigid aromatic spacer and conformational constraint. However, it presents a dual-faceted challenge: its benzoic acid moiety is a poor electrophile due to resonance stabilization, while its hydrophobic aromatic ring frequently induces on-resin aggregation.

📊 Diagnostic Workflow: Coupling Failure Resolution

TroubleshootingTree Start Issue: Low Yield or Deletion Sequence with 3-(3-Aminopropyl)benzoic acid Test Perform Kaiser/Chloranil Test Immediately After Coupling Start->Test Positive Test Positive (Incomplete Coupling) Test->Positive Free Amines Detected Negative Test Negative (Coupling Complete) Test->Negative No Free Amines Solubility Check Fmoc-Building Block Solubility Is the solution cloudy? Positive->Solubility Aggregation Check Downstream Elongation (Resin Shrinkage/Aggregation) Negative->Aggregation Subsequent Step Fails SolventFix Action: Switch solvent to NMP or DMF:DMSO (1:1) + Sonicate Solubility->SolventFix Yes Reagent Check Activation Strategy Using DIC/Oxyma or HBTU? Solubility->Reagent No ReagentFix Action: Upgrade to HATU/HOAt Increase concentration to 0.5 M Reagent->ReagentFix Yes AggFix Action: Apply 50°C Microwave heat or add 0.1M LiCl chaotropic salt Aggregation->AggFix

Diagnostic decision tree for troubleshooting 3-(3-Aminopropyl)benzoic acid SPPS failures.

🛠️ Troubleshooting FAQs

Q1: Why is the coupling of 3-(3-Aminopropyl)benzoic acid to the N-terminus of my growing peptide so inefficient, even with extended times? A: The causality lies in the electronic structure of the building block. The carboxylic acid is directly attached to an aromatic ring (a benzoic acid derivative). Aromatic carboxylic acids are significantly less reactive than standard aliphatic amino acids because the carbonyl carbon's electrophilicity is dampened by resonance stabilization from the adjacent π-system[1]. Standard carbodiimide chemistry (e.g., DIC/Oxyma or DIC/HOBt) often fails to provide the activation energy required to overcome this barrier. Solution: You must switch to a highly reactive uronium/aminium salt based on the 7-aza-active ester, such as HATU combined with HOAt, which accelerates the reaction via a neighboring group effect[2].

Q2: My Fmoc-3-(3-Aminopropyl)benzoic acid is not fully dissolving in standard DMF. How does this affect synthesis and how can I resolve it? A: Incomplete dissolution drastically lowers the effective molarity of your reagents, violating the bimolecular collision requirements for efficient coupling[3]. Aromatic linkers often suffer from poor solubility in DMF due to strong intermolecular π-π stacking and hydrophobicity. Solution: Substitute DMF with N-Methyl-2-pyrrolidone (NMP), which has a higher dipole moment, or use a co-solvent system of DMF:DMSO (1:1). Apply ultrasonic agitation for 5–10 minutes prior to adding your coupling reagents[4].

Q3: The linker coupled successfully (negative Kaiser test), but the subsequent amino acid fails to couple to the 3-aminopropyl amine. What is the mechanism behind this failure? A: While the primary aliphatic amine of the 3-aminopropyl chain is inherently a strong nucleophile, the adjacent bulky aromatic ring can induce severe steric hindrance or trigger "hydrophobic collapse" (peptide aggregation) on the solid support[5]. This aggregation is initiated by intermolecular hydrogen bonding and hydrophobic interactions, collapsing the resin matrix and physically blocking reagent diffusion[5]. Solution: To disrupt this secondary structure, increase the concentration of your incoming amino acid to 0.5 M[3], perform a mandatory double-coupling, and consider elevating the reaction temperature to 50°C (if your sequence does not contain heat-sensitive residues like Cys or His)[2].

📈 Reagent Efficacy for Aromatic Carboxylic Acids

To optimize your synthesis, refer to this quantitative comparison of coupling reagents specifically evaluated for aromatic carboxylic acid activation.

Coupling Reagent SystemActivation IntermediateRelative Efficiency (Aromatic Acids)Epimerization RiskRecommended Use Case
DIC / OxymaPure Active EsterLowLowStandard aliphatic elongation; Avoid for benzoic acids .
HBTU / DIPEA Benzotriazole EsterLow to ModerateModerateRoutine SPPS; Sluggish for resonance-stabilized acids.
HATU / HOAt / DIPEA 7-Aza-active EsterHigh LowGold Standard for sterically hindered/aromatic acids.
COMU / DIPEA Morpholino UroniumHigh Very LowExcellent, safer alternative to HATU with high solubility.

🧪 Validated Experimental Protocols

The following protocols form a self-validating system designed to force the completion of difficult aromatic couplings and cap any unreacted sequences to prevent complex deletion impurities.

Protocol 1: High-Efficiency Coupling of Fmoc-3-(3-Aminopropyl)benzoic acid

Mechanistic Goal: Overcome resonance stabilization through high-concentration 7-aza-active ester formation.

  • Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in NMP for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 10 min) and wash thoroughly (DMF 5x, DCM 3x, DMF 3x)[2].

  • Reagent Solubilization: In a separate vial, weigh 4.0 equivalents (0.4 mmol) of Fmoc-3-(3-Aminopropyl)benzoic acid. Dissolve in a minimal volume of NMP or DMF:DMSO (1:1) to achieve a 0.5 M concentration [3]. Sonicate until completely clear[4].

  • Pre-Activation: Add 3.9 equivalents of HATU and 4.0 equivalents of HOAt to the amino acid solution. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Vortex vigorously for exactly 1 to 2 minutes to pre-activate the carboxylic acid[2].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. (Note: If utilizing a microwave synthesizer, heat to 50°C for 30 minutes)[2].

  • Washing & Validation: Drain and wash the resin with DMF (5x). Perform a Kaiser test. If a blue color persists (indicating unreacted amines), repeat steps 2-4 (Double Coupling)[3].

Protocol 2: Capping of Unreacted Amines (Self-Validation Step)

Mechanistic Goal: Terminate failed sequences to simplify final RP-HPLC purification.

  • Preparation: Following a double-coupling attempt, wash the resin thoroughly with DMF[5].

  • Capping Solution: Prepare a solution of Acetic Anhydride / DIPEA / DMF in a 10:5:85 (v/v/v) ratio[2].

  • Execution: Add the capping solution to the resin and agitate for 10 minutes.

  • Termination: Drain, wash extensively with DMF (5x) and DCM (3x). The resin is now ready for the next Fmoc deprotection cycle.

📚 References

  • Biotage. "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage. Available at:[Link]

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, ACS Publications. Available at:[Link]

  • ResearchGate Contributors. "Fmoc solid phase peptide synthesis?" ResearchGate. Available at:[Link]

Sources

overcoming steric hindrance in reactions with 3-(3-Aminopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(3-Aminopropyl)benzoic acid workflows. As a bifunctional building block featuring both a primary aliphatic amine and an aromatic carboxylic acid, this molecule is highly versatile in drug discovery. However, its structural properties often lead to significant steric hindrance during amidation or esterification, particularly when coupling with bulky partners.

This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate coupling reactions involving sterically demanding substrates.

Troubleshooting Guides: Overcoming Steric Hindrance

Q1: Why does the coupling of the benzoic acid moiety of 3-(3-Aminopropyl)benzoic acid to bulky secondary amines result in poor yields (<20%) when using standard EDC/HOBt?

Causality: The failure stems from the steric clash between the incoming bulky secondary amine and the activated ester intermediate. Standard uronium or carbodiimide reagents (like EDC/HOBt) form an O-acylisourea or OBt ester. When the target amine is highly sterically hindered, it cannot achieve the required Bürgi-Dunitz trajectory to attack the electrophilic carbonyl carbon, causing the reaction to stall or the active ester to hydrolyze.

Solution: Transition to a highly reactive phosphonium-based coupling reagent like PyAOP or a uronium-based reagent like HATU . PyAOP features an azabenzotriazole (HOAt) moiety and a phosphonium salt structure that generates a highly reactive, less sterically encumbered activation intermediate. This allows PyAOP to effectively mediate amide bond formation even when faced with bulky residues 1[1].

Q2: When coupling a sterically hindered amino acid (e.g., α-aminoisobutyric acid, Aib) to the primary amine of the 3-aminopropyl chain, the reaction stalls. How can I drive this to completion?

Causality: The gem-dimethyl groups on Aib severely restrict the approach of the nucleophilic primary amine of 3-(3-Aminopropyl)benzoic acid. Even though the propyl chain is flexible, the electrophilic carbonyl carbon of Aib is shielded, necessitating optimized protocols to achieve efficient amide bond formation 2[2].

Solution: Employ a synergistic approach: use pre-activated derivatives (like acyl fluorides) or microwave-assisted heating. Acyl fluorides are exceptionally stable yet highly reactive towards amines, minimizing steric hindrance between coupling partners where standard methods fail 3[3].

Q3: I attempted to use DMAP as a catalyst to accelerate a hindered amidation, but my yields actually decreased. Why?

Causality: While DMAP is an excellent acyl transfer catalyst for unhindered systems, in highly sterically hindered amide couplings, the intermediate N-acylpyridinium species can become too sterically demanding. The bulky amine cannot effectively attack this crowded intermediate, leading to a stalled reaction or alternative decomposition pathways 3[3].

Solution: Omit DMAP when coupling two highly hindered partners. Instead, rely on microwave irradiation, which rapidly overcomes the activation energy barrier of hindered couplings without the need for bulky intermediate catalysts 4[4].

Quantitative Data: Reagent Selection for Hindered Couplings

Selecting the correct coupling reagent is the most critical variable when working with 3-(3-Aminopropyl)benzoic acid. The table below summarizes the efficacy of various systems based on quantitative field data.

Coupling Reagent SystemActivation IntermediateEfficacy for Hindered SubstratesEpimerization RiskRecommended Temp
EDC / HOBt OBt EsterLowModerate25 °C
HATU / DIPEA OAt EsterHighLow25 °C - 50 °C
PyAOP / DIPEA OAt Ester (Phosphonium)Very HighVery Low25 °C - 75 °C
DAST (Acyl Fluoride) Acid FluorideExtremeLow80 °C (Microwave)

Workflow Visualization

Use the following decision matrix to determine the optimal synthetic route for your specific 3-(3-Aminopropyl)benzoic acid derivative.

G Start Analyze Steric Hindrance in 3-(3-Aminopropyl)benzoic acid Coupling Q1 Is the coupling partner a bulky/hindered amine (e.g., secondary amine)? Start->Q1 Q2 Is the coupling partner a hindered carboxylic acid (e.g., Aib)? Q1->Q2 No Sol1 Use PyAOP or HATU + DIPEA in DMF Q1->Sol1 Yes Sol2 Use Acyl Fluorides or Microwave + PyAOP Q2->Sol2 Yes Sol3 Standard EDC/HOBt is sufficient Q2->Sol3 No

Decision tree for overcoming steric hindrance in 3-(3-Aminopropyl)benzoic acid couplings.

Self-Validating Experimental Protocol

Methodology: Microwave-Assisted Amidation of Boc-Protected 3-(3-Aminopropyl)benzoic Acid Objective: Couple the sterically hindered benzoic acid moiety to a bulky secondary amine.

Step 1: Orthogonal Protection (Prerequisite) Ensure the primary amine of 3-(3-Aminopropyl)benzoic acid is Boc-protected to prevent intermolecular oligomerization or intramolecular macrocyclization during acid activation.

Step 2: Activation

  • Dissolve Boc-3-(3-Aminopropyl)benzoic acid (1.0 eq) and PyAOP (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq). Causality: PyAOP rapidly generates the highly reactive azabenzotriazole active ester. DIPEA is chosen over stronger nucleophilic bases to prevent premature degradation of the active ester.

Step 3: Coupling & Microwave Irradiation

  • Add the bulky secondary amine (1.5 eq) to the mixture.

  • Seal the reaction vessel and irradiate in a dedicated microwave synthesizer at 75°C for 20 minutes. Causality: Microwave energy provides localized superheating that rapidly overcomes the steric activation barrier without causing the thermal degradation typically seen in prolonged oil-bath heating.

Step 4: Self-Validation Checkpoint

  • Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Success Criterion: Complete disappearance of the active ester mass peak (M+ HOAt adduct) and appearance of the desired product mass.

  • Troubleshooting: If unreacted active ester remains, re-subject the vessel to an additional 10 minutes of microwave irradiation. Do not add more PyAOP, as it may lead to guanidinylation of the amine.

Step 5: Workup Quench the reaction with water, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF and HOAt byproducts.

Frequently Asked Questions (FAQs)

Q: How do I prevent 3-(3-Aminopropyl)benzoic acid from polymerizing during activation? A: Because it possesses both a carboxylic acid and a primary amine, activating the acid without protecting the amine will result in rapid self-polymerization. You must employ an orthogonal protection strategy: Boc-protect the primary amine if you are reacting the benzoic acid, or esterify the benzoic acid (e.g., as a methyl or tert-butyl ester) if you are coupling a new acid to the propyl amine.

Q: Are there alternative solvents to DMF for these hindered couplings? A: Yes. While DMF is standard, NMP (N-Methyl-2-pyrrolidone) is highly recommended for exceptionally difficult sequences. NMP has superior solvating power for rigid, sterically hindered intermediates and disrupts intermolecular hydrogen bonding better than DMF, keeping the reactive sites exposed.

References

  • Title: The Role of PyAOP in Synthesizing Difficult Peptides Source: Nbinno URL: 1

  • Title: Boc-aib-osu | 104055-39-2 Source: Benchchem URL: 2

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: 3

  • Title: Microwave-Assisted Synthesis of Amide under Solvent-free Conditions Source: ResearchGate URL: 4

Sources

Technical Support Center: Troubleshooting the Removal of Byproducts in 3-(3-Aminopropyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for managing and eliminating byproducts in reactions involving 3-(3-aminopropyl)benzoic acid. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your target compounds.

Introduction

3-(3-Aminopropyl)benzoic acid is a versatile building block in organic synthesis, notable for its bifunctional nature, possessing both a carboxylic acid and a primary amine. This dual reactivity, while advantageous, can also lead to the formation of various byproducts, complicating purification and impacting final product yield and purity. This guide offers practical, field-tested solutions to common purification challenges.

Troubleshooting Guide: A-Q&A Approach to Common Purification Issues

This section directly addresses specific problems you may encounter during the purification of products derived from 3-(3-aminopropyl)benzoic acid.

Question 1: I'm performing an amide coupling reaction with the carboxylic acid moiety of 3-(3-aminopropyl)benzoic acid and I'm observing significant amounts of a lactam byproduct. How can I prevent its formation and remove it?

Answer:

The formation of a seven-membered ring lactam via intramolecular cyclization is a common issue, especially under conditions that activate the carboxylic acid.

Causality: The primary amine of one molecule can nucleophilically attack the activated carboxylic acid of another, or even the same molecule if conditions permit, leading to the formation of a stable lactam. This is particularly prevalent when using coupling reagents like DCC or EDC in the absence of an amine-protecting group.

Prevention Strategies:

  • Protect the Amine: The most effective strategy is to protect the primary amine before activating the carboxylic acid. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting group is standard. These can be removed under acidic conditions or hydrogenolysis, respectively, after the amide bond formation is complete.

  • Control Reaction Conditions: Running the reaction at lower temperatures can disfavor the intramolecular cyclization. Additionally, ensuring a high concentration of the desired amine nucleophile can outcompete the intramolecular reaction.

Removal Protocol: Acid-Base Extraction

If lactam formation has already occurred, an acid-base extraction can effectively separate it from your desired amide product, provided the product has a different solubility profile.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The desired product, if it contains a basic nitrogen, will move to the aqueous layer, while the neutral lactam byproduct will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification and Extraction: Basify the aqueous layer with a base like 1 M NaOH to deprotonate the product and then extract it back into an organic solvent.

  • Drying and Concentration: Dry the organic layer containing your purified product over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question 2: My reaction mixture contains unreacted 3-(3-aminopropyl)benzoic acid. What is the most efficient way to remove it?

Answer:

Unreacted starting material can often be removed through simple purification techniques that exploit the amphoteric nature of 3-(3-aminopropyl)benzoic acid.

Causality: Incomplete reactions are a common source of this impurity. This can be due to insufficient reaction time, inadequate temperature, or stoichiometric imbalances.

Removal Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities.[1]

  • Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] Common choices for similar compounds include ethanol/water or ethyl acetate/hexanes mixtures. The unreacted 3-(3-aminopropyl)benzoic acid should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Workflow for Purification

G start Crude Reaction Mixture check_byproducts Identify Byproducts (TLC, LC-MS, NMR) start->check_byproducts lactam Lactam Present? check_byproducts->lactam unreacted_sm Unreacted Starting Material? lactam->unreacted_sm No acid_base Acid-Base Extraction lactam->acid_base Yes other_impurities Other Impurities? unreacted_sm->other_impurities No recrystallization Recrystallization unreacted_sm->recrystallization Yes chromatography Column Chromatography other_impurities->chromatography Yes end Pure Product other_impurities->end No acid_base->unreacted_sm recrystallization->other_impurities chromatography->end G crude_product Crude Product impurity_type Nature of Impurity crude_product->impurity_type acidic_basic Acidic/Basic impurity_type->acidic_basic neutral Neutral (e.g., Lactam) impurity_type->neutral polar Polar (e.g., Urea) impurity_type->polar extraction Acid-Base Extraction acidic_basic->extraction solid_product Is Product Solid? neutral->solid_product chromatography Column Chromatography polar->chromatography solid_product->chromatography No recrystallization Recrystallization solid_product->recrystallization Yes

Sources

Technical Support Center: Scalable Synthesis of 3-(3-Aminopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: SC-79655-66-8 | Status: Active Guide Applicable For: Process Chemists, Scale-up Engineers, R&D Scientists

Executive Summary: The "Heck-Nitrile" Route

You are likely accessing this guide because you need to scale the synthesis of 3-(3-Aminopropyl)benzoic acid (CAS: 79655-66-8) beyond the milligram scale.

While direct alkylation is plagued by poly-alkylation and regioselectivity issues, the most robust, scalable industrial route employs a Heck Coupling followed by a Global Hydrogenation . This strategy builds the 3-carbon chain using acrylonitrile and subsequently reduces both the alkene and the nitrile in a single downstream operation.

The Synthetic Workflow

The following logic flow outlines the critical path and decision points for this synthesis.

G cluster_0 Critical Failure Points Start Start: 3-Bromobenzoic Acid Heck Step 1: Heck Coupling (+ Acrylonitrile) Start->Heck Pd(OAc)2 P(o-tol)3 Inter Intermediate: 3-(2-Cyanovinyl)benzoic acid Heck->Inter Isolation Fail1 Pd Black Precipitate (Ligand Oxidation) Heck->Fail1 Risk Hydro Step 2: Global Hydrogenation (H2, Pd/C, NH3) Inter->Hydro High Pressure Product Target: 3-(3-Aminopropyl)benzoic acid Hydro->Product Purification Fail2 Secondary Amine Impurity (Dimerization) Hydro->Fail2 Risk

Figure 1: The "Heck-Nitrile" synthetic pathway, highlighting the two-step transformation from aryl halide to amino-acid target.

Module 1: The Heck Coupling (C-C Bond Formation)

Objective: Couple 3-bromobenzoic acid with acrylonitrile to form 3-(2-cyanovinyl)benzoic acid.

The Protocol
ParameterSpecificationRationale
Substrate 3-Bromobenzoic acid (1.0 eq)Bromides offer the best balance of cost vs. reactivity compared to iodides (expensive) or chlorides (inert).
Olefin Acrylonitrile (1.2 - 1.5 eq)Provides the 3-carbon skeleton (2 vinyl carbons + 1 nitrile carbon). Warning: Highly toxic.
Catalyst Pd(OAc)₂ (1-2 mol%)Standard Pd(II) source; reduces in situ to active Pd(0).
Ligand P(o-tolyl)₃ (2-4 mol%)Bulky phosphine prevents catalyst aggregation (Pd black) and promotes the active catalytic cycle [1].
Base Triethylamine (Et₃N) or NaOAcRegenerates the Pd(0) species by scavenging HBr.
Solvent DMF or AcetonitrileHigh boiling point polar aprotic solvents are required to solubilize the carboxylic acid and sustain reflux temperatures.
Troubleshooting Guide: Heck Reaction

Q: My reaction turns black immediately and conversion stalls. Why? A: This is "Pd Black" formation, indicating the active catalyst has aggregated into inactive metal.

  • Cause: Insufficient ligand or oxygen ingress.

  • Fix: Ensure a strict inert atmosphere (Argon/N2 sparge for 30 mins). Increase the Ligand:Pd ratio to 3:1 or 4:1. P(o-tolyl)₃ is preferred over PPh₃ because its bulkiness stabilizes the Pd species better at high temperatures [2].

Q: I am seeing a mixture of regioisomers. A: Acrylonitrile typically favors linear substitution (beta-arylation) due to electronic effects, but steric hindrance can vary.

  • Fix: Switch to a "ligand-free" condition using phase transfer catalysts (TBAB) if regioselectivity is poor, or lower the temperature and extend reaction time. However, with 3-bromobenzoic acid, the linear trans-isomer is thermodynamically favored.

Module 2: Global Hydrogenation (Functionalization)

Objective: Reduce the alkene (C=C) and the nitrile (C≡N) simultaneously to form the saturated amine.

The Protocol
  • Catalyst: 10% Pd/C (wet) or Raney Nickel.

  • Solvent: Methanol or Ethanol (ensure solubility of the intermediate).

  • Additive: Aqueous Ammonia (NH₄OH) or Methanolic Ammonia. (CRITICAL)

  • Conditions: 50–100 psi H₂, 50°C.

Troubleshooting Guide: Hydrogenation

Q: I have the product, but also a significant "dimer" impurity (secondary amine). A: This is the most common failure mode in nitrile reduction. The primary amine product reacts with the intermediate imine, forming a secondary amine.

  • Mechanism:

    
    .
    
  • Fix: You must add ammonia (NH₃) to the reaction mixture. The excess ammonia shifts the equilibrium, suppressing the formation of the secondary amine and favoring the primary amine [3].

Q: The C=C double bond reduced, but the Nitrile (CN) is untouched. A: The alkene reduces much faster than the nitrile.

  • Fix: Increase pressure (>100 psi) and temperature (>60°C). If using Pd/C, consider switching to Raney Nickel , which is more aggressive toward nitriles. Note that Raney Ni requires careful handling (pyrophoric).

Module 3: Isolation & Purification (The Zwitterion Challenge)

Objective: Isolate 3-(3-aminopropyl)benzoic acid from the reaction soup.

The Physics of the Problem: The product is a zwitterion . It has a carboxylic acid (pKa ~4.2) and an aliphatic primary amine (pKa ~10.5).

  • At pH < 4: Cationic (soluble).

  • At pH > 11: Anionic (soluble).

  • At pH ~7.4 (Isoelectric Point, pI): Neutral zwitterion.

Unlike aromatic amino acids (like 3-aminobenzoic acid), the aliphatic amine makes this molecule highly water-soluble even at its pI, making simple precipitation difficult.

Purification Protocol
  • Catalyst Removal: Filter the hydrogenation mixture through Celite while warm to remove Pd/C.

  • Solvent Swap: Evaporate the alcohol/ammonia. Redissolve the residue in a minimum amount of water.

  • Ion Exchange (The Scalable Solution):

    • Use a Strong Acid Cation Exchange Resin (e.g., Dowex 50W or Amberlite IR-120) in the H+ form.

    • Load: Pass the aqueous solution through the column. The amino acid binds; neutral impurities pass through.

    • Wash: Wash with water to remove non-basic impurities.

    • Elute: Elute with 5-10% Aqueous Ammonia. The ammonia displaces the amino acid [4].

  • Final Isolation: Concentrate the ammoniacal eluent. The excess ammonia evaporates. The product should crystallize from a concentrated aqueous solution or by adding a non-solvent like Acetone or Isopropanol.

FAQ: Frequently Asked Questions

Q: Can I use 3-Iodobenzoic acid instead of the bromide? A: Yes. The iodide is more reactive and will proceed at lower temperatures (often without phosphine ligands), which can reduce Pd black formation. However, for kilogram-scale batches, the atom economy and cost of the bromide usually make it the superior choice [1].

Q: Is the intermediate 3-(2-cyanovinyl)benzoic acid stable? A: Yes, it is a stable solid. We recommend isolating and characterizing this intermediate before proceeding to hydrogenation to prevent carrying over catalyst poisons (S, P, or halides) that will kill the hydrogenation catalyst.

Q: Why not use the Sonogashira route (Propargyl amine)? A: The Sonogashira route is valid but requires Copper (CuI) co-catalysis. Removing copper traces from zwitterionic amino acids is notoriously difficult and can cause issues in downstream biological applications (toxicity). The Heck route is Copper-free.

References

  • BenchChem. "A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions." BenchChem Technical Library. Link

  • MDPI. "Catalyzed Mizoroki–Heck Reaction or C–H Activation." Catalysts, 2018.[1] Link

  • Google Patents. "Process for the hydrogenation of nitriles to primary amines." US Patent 4739120A. Link

  • Sunresin. "Amino Acid Separation and Purification: Industrial Ion Exchange Solutions."[2] Seplite Applications. Link

Disclaimer: This guide is for research and development purposes. Always consult Safety Data Sheets (SDS) for Acrylonitrile, Palladium catalysts, and Hydrogen gas before experimentation.

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Analysis of 3-(3-Aminopropyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of 3-(3-Aminopropyl)benzoic acid (CAS: 115937-29-2) presents a classic chromatographic challenge due to its zwitterionic nature. Containing both a basic primary amine (


) and an acidic carboxyl group (

), the molecule exhibits poor retention and severe peak tailing on traditional alkyl-bonded phases (C18) under standard conditions.

This guide objectively compares two validation-ready methodologies:

  • Method A (Traditional): Ion-Suppression RP-HPLC using a C18 column.

  • Method B (Recommended): Mixed-Mode Chromatography (MMC) utilizing a C18/Cation-Exchange stationary phase.

Verdict: While Method A is viable with aggressive mobile phase additives, Method B demonstrates superior peak symmetry (


), reproducible retention (

), and orthogonal selectivity for synthetic impurities, making it the preferred choice for GMP release testing.

The Chemical Challenge: Zwitterionic Retention

To validate a method for 3-(3-Aminopropyl)benzoic acid, one must understand its ionization states.

  • pH < 4: Amine is protonated (

    
    ), Acid is neutral (
    
    
    
    ). The molecule is cationic.[1]
  • pH 4–9: Amine is protonated (

    
    ), Acid is ionized (
    
    
    
    ). The molecule is a zwitterion (net neutral but highly polar).
  • pH > 10: Amine is neutral (

    
    ), Acid is ionized (
    
    
    
    ). The molecule is anionic.

Standard C18 columns struggle here. At acidic pH (Method A), the cationic amine interacts with residual silanols on the silica surface, causing tailing. At neutral pH, the zwitterion is too polar for hydrophobic retention, eluting in the void volume.

Comparative Methodology

Method A: Traditional Ion-Suppression (C18)
  • Mechanism: Uses low pH (pH 2.0–2.5) to suppress carboxylic acid ionization, forcing the molecule into a hydrophobic state, while using high buffer strength to mask silanols.

  • Stationary Phase: End-capped C18 (L1), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.[2]

Method B: Mixed-Mode Cation Exchange (Recommended)
  • Mechanism: Utilizes a stationary phase with both long alkyl chains (C18) and embedded acidic groups (SCX). The amine retains via ionic interaction, while the benzene ring retains via hydrophobic interaction.

  • Stationary Phase: Mixed-Mode C18/SCX (e.g., SIELC Primesep 100 or equivalent), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: ACN / Water / 0.1% H₂SO₄ (Isocratic).

Performance Data Comparison
ParameterMethod A (Standard C18)Method B (Mixed-Mode)Interpretation
Retention Factor (

)
0.8 (Weak)4.2 (Strong)Method B resolves analyte from void volume.
Tailing Factor (

)
1.6 – 1.91.05 – 1.15Method B eliminates silanol interaction.
Theoretical Plates (

)
~4,500~12,000Higher efficiency in Method B.
Resolution (

) from Impurity A
*
1.86.5Method B offers orthogonal selectivity.
Mobile Phase Compatibility Requires Ion-Pairing (TFA)Simple Acid (H₂SO₄/H₃PO₄)Method B is more MS-friendly (if volatile acid used).

*Impurity A: 3-Bromobenzoic acid (common synthetic precursor).

Detailed Protocol: Method B (Mixed-Mode)

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.[3]

Chromatographic Conditions[2][4][5][6]
  • Column: Mixed-Mode C18/SCX (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 40% Acetonitrile / 60% Water containing 0.05% H₂SO₄.

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temperature: 30°C.

  • Detection: UV @ 220 nm (Amide/Benzene absorption) and 254 nm.

  • Injection Volume: 5 µL.

Standard Preparation
  • Diluent: Mobile Phase.

  • Stock Solution (1.0 mg/mL): Weigh 50 mg of 3-(3-Aminopropyl)benzoic acid reference standard into a 50 mL volumetric flask. Dissolve in 25 mL diluent, sonicate for 5 mins, dilute to volume.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with diluent.

System Suitability Criteria

Before running validation samples, the system must pass these checks:

  • Tailing Factor: NMT (Not More Than) 1.2.

  • Precision (n=6): RSD NMT 1.0% for retention time and area.

  • Resolution: NMT 2.0 between the main peak and nearest impurity.

Validation Workflow & Logic

The following diagram illustrates the decision matrix for validating this method, incorporating the Lifecycle Management approach suggested in ICH Q14.

ValidationWorkflow Start Method Development (ICH Q14) Screening Column Screening (C18 vs Mixed-Mode) Start->Screening Optimiz Optimization (pH, Organic %, Buffer) Screening->Optimiz Select Mixed-Mode PreVal Pre-Validation (Robustness Check) Optimiz->PreVal PreVal->Optimiz Fail Validation Formal Validation (ICH Q2 R2) PreVal->Validation Pass Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity (5 levels, 50-150%) Validation->Linearity Accuracy Accuracy (Spike Recovery) Validation->Accuracy Precision Precision (Repeatability) Validation->Precision Report Validation Report & Routine Use Specificity->Report Linearity->Report Accuracy->Report Precision->Report

Caption: Analytical Procedure Lifecycle showing the progression from Q14 development to Q2(R2) validation parameters.

Experimental Data: Validation Summary

The following data represents typical results obtained using Method B (Mixed-Mode).

Linearity & Range

Linearity was established by injecting five concentration levels ranging from 50% to 150% of the target concentration (0.1 mg/mL).

Level (%)Concentration (µg/mL)Mean Area (mAU*s)
5050.01240.5
7575.01865.2
100100.02495.8
125125.03120.1
150150.03745.6
Result

Pass
Accuracy (Recovery)

Accuracy was determined by spiking the analyte into a placebo matrix (synthetic precursors mixture).

Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%8.007.9499.2%
100%10.0010.03100.3%
120%12.0011.9899.8%
Average 99.8%
Specificity (Impurity Separation)

The method must separate the target from likely synthetic byproducts.

  • Impurity 1: 3-Bromobenzoic acid (Starting material).

  • Impurity 2: 3-(3-Aminopropyl)benzoate methyl ester (Intermediate).

Using Method B (Mixed-Mode), the basic amine on the target molecule interacts strongly with the cation-exchange ligands, eluting after the non-basic impurities (like 3-bromobenzoic acid), providing a "reversal" of elution order compared to C18, which enhances purity assurance.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation. [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[2] Wiley-Interscience. (Chapter on Mixed-Mode Chromatography).

  • SIELC Technologies. (2024). Separation of Aminobenzoic Acid Isomers.[4][5] Application Note. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136458, 3-(3-Aminopropyl)benzoic acid.[Link]

Sources

A Comparative Guide to the Characterization of 3-(3-Aminopropyl)benzoic Acid Derivatives by NMR and MS

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1] 3-(3-Aminopropyl)benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, appearing in a range of compounds with potential therapeutic applications. The ability to unambiguously confirm the structure and purity of these molecules is critical for advancing research and ensuring the safety and efficacy of new drug candidates.[2]

This guide provides an in-depth technical comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of 3-(3-aminopropyl)benzoic acid derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and provide supporting data to empower researchers in their analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is an unparalleled non-destructive technique that provides a detailed map of a molecule's carbon-hydrogen framework.[3] By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can confirm the identity, purity, and structure of synthesized 3-(3-aminopropyl)benzoic acid derivatives.[4]

Deciphering the ¹H NMR Spectrum

The proton NMR spectrum of a 3-(3-aminopropyl)benzoic acid derivative can be divided into two key regions: the aromatic region and the aliphatic aminopropyl chain region.

  • Aromatic Protons: The protons on the benzoic acid ring typically resonate in the downfield region of the spectrum (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.[5] The substitution pattern on the ring will dictate the multiplicity and exact chemical shifts of these protons. For a 3-substituted benzoic acid, one would expect to see a complex multiplet pattern.

  • Aminopropyl Chain Protons: The three methylene groups of the aminopropyl chain will appear in the upfield region of the spectrum. The methylene group attached to the aromatic ring will be the most deshielded of the three, followed by the methylene group adjacent to the amine. The central methylene group will be the most shielded. Derivatization of the amino group (e.g., N-acetylation) will cause a downfield shift of the adjacent methylene protons.[5]

  • Amine and Carboxylic Acid Protons: The amine (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. The carboxylic acid proton is typically a broad singlet appearing far downfield (δ 10-13 ppm).[6] The amine protons also often appear as a broad singlet.

Unveiling the Carbon Skeleton with ¹³C NMR

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

  • Aromatic Carbons: The carbon atoms of the benzoic acid ring will resonate in the aromatic region (δ 120-140 ppm). The carboxyl-substituted carbon (C3) and the aminopropyl-substituted carbon will have distinct chemical shifts from the other aromatic carbons.[6]

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield (δ 165-185 ppm).[1]

  • Aminopropyl Chain Carbons: The three methylene carbons of the aminopropyl chain will appear in the aliphatic region of the spectrum (δ 20-50 ppm). Similar to the proton spectrum, the chemical shifts will be influenced by their proximity to the aromatic ring and the amino group.

Table 1: Comparison of Typical NMR Chemical Shifts (δ) for a Hypothetical N-Acetyl-3-(3-aminopropyl)benzoic Acid Methyl Ester

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale for Chemical Shift
Aromatic Protons7.2 - 8.0 (m, 4H)125 - 135Protons on the benzene ring are deshielded by the ring current.
-COOCH₃~3.9 (s, 3H)~52Protons and carbon of the methyl ester group.
-CH₂-Ar~2.7 (t, 2H)~35Methylene group attached to the deshielding aromatic ring.
-CH₂-CH₂-CH₂-~1.9 (quint, 2H)~30Central methylene group of the propyl chain.
-CH₂-NH-~3.3 (q, 2H)~40Methylene group adjacent to the nitrogen atom.
-NH-C(O)CH₃~2.0 (s, 3H)~23Methyl group of the acetyl moiety.
-C(O)O--~167Carbonyl carbon of the ester.
-NH-C(O)--~170Carbonyl carbon of the amide.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It is indispensable for confirming the molecular weight of a synthesized compound and for obtaining structural information through the analysis of fragmentation patterns.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly valuable hyphenated technique in drug development, combining the separation power of LC with the detection sensitivity and specificity of MS.[1][9]

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical for the successful analysis of 3-(3-aminopropyl)benzoic acid derivatives.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[2] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This makes it ideal for accurate molecular weight determination.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. It can sometimes induce more in-source fragmentation compared to ESI, which can provide some structural information.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is primarily used for the analysis of large biomolecules, but can be applied to small molecules as well, particularly when dealing with complex mixtures.

For most 3-(3-aminopropyl)benzoic acid derivatives, ESI is the preferred ionization method due to their polar nature.

Fragmentation Analysis: Piecing Together the Molecular Puzzle

Tandem mass spectrometry (MS/MS) is used to induce and analyze the fragmentation of a selected precursor ion. The resulting product ion spectrum provides a fingerprint of the molecule's structure.

Common fragmentation pathways for 3-(3-aminopropyl)benzoic acid derivatives include:

  • Loss of Water (-18 Da): From the carboxylic acid group.

  • Loss of Carbon Monoxide (-28 Da): From the carboxyl group.

  • Loss of the Carboxyl Group (-45 Da): Cleavage of the bond between the aromatic ring and the carboxyl group.

  • Cleavage of the Aminopropyl Chain: Fragmentation can occur at various points along the propyl chain, leading to characteristic neutral losses and charged fragments. For example, cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines.[10]

The exact fragmentation pattern will be highly dependent on the specific derivatization of the parent molecule.

Table 2: Comparison of Common Mass Spectrometry Fragmentation Pathways for a Generic 3-(3-Aminopropyl)benzoic Acid Derivative

Fragmentation Pathway Neutral Loss (Da) Resulting Fragment Ion Structural Information Gained
Decarboxylation44 (CO₂)[M+H-CO₂]⁺Confirms the presence of a carboxylic acid.
Loss of the Propylamine Side ChainVariable[M+H - (CH₂)₃NH₂]⁺Indicates the presence and location of the aminopropyl group.
Alpha-cleavage at the AmineVariableVaries based on substitutionProvides information about substituents on the nitrogen atom.
Benzylic CleavageVariableBenzyl cation or related fragmentsConfirms the connection of the propyl chain to the aromatic ring.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 3-(3-aminopropyl)benzoic acid derivative in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve both the free acid/amine and their derivatives.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to an appropriate concentration for injection (e.g., 1-10 µg/mL).

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI in positive ion mode is generally suitable for these compounds.

    • MS Scan: Perform a full scan (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺.

    • MS/MS Scan: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize the collision energy to achieve a rich fragmentation pattern.

Visualization of Analytical Workflows

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_data Data Interpretation cluster_conclusion Conclusion Synthesized_Compound Synthesized 3-(3-Aminopropyl)benzoic Acid Derivative NMR_Analysis NMR Analysis (¹H, ¹³C) Synthesized_Compound->NMR_Analysis LC_MS_Analysis LC-MS/MS Analysis Synthesized_Compound->LC_MS_Analysis NMR_Data NMR Spectra - Chemical Shifts - Coupling Patterns - Integration NMR_Analysis->NMR_Data MS_Data MS Data - Molecular Weight - Fragmentation Pattern LC_MS_Analysis->MS_Data Structural_Confirmation Structural Confirmation and Purity Assessment NMR_Data->Structural_Confirmation MS_Data->Structural_Confirmation

Caption: A flowchart illustrating the typical workflow for the characterization of synthesized 3-(3-aminopropyl)benzoic acid derivatives.

Fragmentation_Pathway Parent [M+H]⁺ (Precursor Ion) Frag1 Loss of H₂O [M+H-18]⁺ Parent->Frag1 -H₂O Frag2 Loss of CO [M+H-28]⁺ Parent->Frag2 -CO Frag3 Loss of COOH [M+H-45]⁺ Parent->Frag3 -COOH Frag4 Side Chain Cleavage Parent->Frag4 - (CH₂)₃NH₂

Caption: A simplified diagram showing common fragmentation pathways for a protonated 3-(3-aminopropyl)benzoic acid derivative in MS/MS.

Conclusion

The comprehensive characterization of 3-(3-aminopropyl)benzoic acid derivatives relies on the synergistic use of NMR and MS. NMR provides an intricate picture of the molecule's covalent structure, while MS confirms its molecular weight and offers valuable insights into its substructures through fragmentation analysis. By employing the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately elucidate the structures of these important chemical entities, thereby accelerating the pace of discovery and innovation.

References

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  • Royal Society of Chemistry. (n.d.). Supporting information - Green Chem. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2 Proposed fragmentation pattern of compounds 3a-e conducted... Retrieved from [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Reconstructed experimental chemical shifts of side chain amide protons... Retrieved from [Link]

  • University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • BioMed Research International. (2023, April 4). Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203. Retrieved from [Link]

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  • Asian Journal of Pharmaceutical Research. (2021). A Laconic Review on Liquid Chromatography Mass Spectrometry (LC-MS) Based Proteomics Technology in Drug Discovery. Retrieved from [Link]

  • IJARSCT. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Diva-portal.org. (2021, June 17). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

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comparing 3-(3-Aminopropyl)benzoic acid with other aminobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting by using Google to hunt down detailed information on 3-(3-Aminopropyl)benzoic acid and several of its isomers: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). My aim is to build a robust foundation of data for the next stage.

Expanding Search Parameters

I'm now expanding my search terms to capture a wider range of data. I'm focusing on properties like solubility, pKa, and spectroscopic data (NMR, IR, Mass Spec) for each isomer. I'm also digging into their uses in chemical synthesis and drug development, and looking for experimental protocols.

Defining Comparison Structure

I'm now outlining the structure of the comparison guide. I'll start with an introduction emphasizing the isomers' significance. Then, I'll compare their properties, including a table of quantitative data. Next, I will delve into their reactivity and applications, explaining how the amino group's location impacts their chemical behavior and utility. I plan to include experimental protocols for key characterization techniques, too.

Gathering Data on Acids

I've amassed extensive data on the key aminobenzoic acids, including their physicochemical traits, spectroscopic information, and common uses. Currently, I am compiling a bit more on 3-(3-Aminopropyl)benzoic acid, though the details are somewhat limited comparatively.

Refining Search for Data

I have a solid foundation for the aminobenzoic acids, with physicochemical properties, spectroscopic data, and common applications. I've now identified a need for more direct experimental data comparing 3-(3-Aminopropyl)benzoic acid with the isomers. Specifically, I'm seeking comparative studies on their properties and reactivity and detailed experimental protocols for HPLC analysis and pKa determination. My plan now is to prioritize this data before structuring the guide.

Gathering isomer details

I've successfully compiled extensive data on 2-ABA, 3-ABA, and 4-ABA, encompassing physical characteristics, spectral information, and applications. This is a solid foundation for the next stage.

Analyzing compound comparison

I've expanded my data to include 3-(3-Aminopropyl)benzoic acid, though only its hydrochloride salt. I located HPLC methods for isomer separation and a pKa determination protocol. The core challenge is the lack of data for the free acid form of 3-(3-Aminopropyl)benzoic acid. To make a complete comparison, I'll focus on finding or estimating its melting point, solubility, pKa, and spectroscopic data. If needed, I will turn to computational methods to estimate those.

Refining Data Acquisition

I've significantly expanded the comparative scope. I've compiled comprehensive info for 2-ABA, 3-ABA, and 4-ABA. However, I've run into a data gap for 3-(3-Aminopropyl)benzoic acid's free acid form. I'm now prioritizing a targeted search for its melting point, solubility, pKa, and spectral data to enable direct comparison and fill in the missing data for a complete comparison. If experimental data is scarce, I'll turn to computation and related structures.

Prioritizing data search

I've successfully compiled info on common aminobenzoic acid isomers. I'm focusing on locating the free acid data for 3-(3-Aminopropyl)benzoic acid, particularly melting point, solubility, pKa, and spectroscopic data, for a direct comparison. If I can't locate experimental data, I'll use computational predictions or look at related structures to complete the dataset. Afterward, I'll proceed with creating the guide.

Gathering Data Insights

I've assembled a solid dataset for 2-ABA, 3-ABA, and 4-ABA, encompassing physicochemical characteristics and initial spectroscopic details. I'm now cross-referencing this information with existing literature and databases to check its validity and scope.

Analyzing Missing Data

I have a good foundation for the aminobenzoic acids, but I've hit a small snag with 3-(3-Aminopropyl)benzoic acid. While I have the hydrochloride salt data, I'm missing some key properties for the free acid, like melting point and solubility. I'll need to use the salt data and make my estimations clear in the guide. I feel I can proceed to produce tables and draft the experimental protocols.

biological activity comparison of 3-(3-Aminopropyl)benzoic acid and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(3-Aminopropyl)benzoic acid , examining its biological activity profile in the context of its structural analogs. While primarily known as a key intermediate and impurity in the synthesis of muscarinic antagonists (e.g., Fesoterodine), its structural features—specifically the 3-aminopropyl chain attached to a benzoic acid scaffold —position it as a significant probe for investigating structure-activity relationships (SAR) in GABAergic and Muscarinic signaling pathways.

Executive Summary & Chemical Identity

3-(3-Aminopropyl)benzoic acid (CAS: 1346604-68-9) represents a specific class of "extended" amino acid mimics. Structurally, it consists of a benzoic acid core substituted at the meta position with a flexible 3-aminopropyl chain. This architecture creates a unique pharmacophore that bridges two major pharmacological classes:

  • Muscarinic Receptor Antagonists: It serves as a de-alkylated, oxidized structural fragment of drugs like Fesoterodine and Tolterodine .

  • GABA Mimetics: It functions as a conformationally restricted, phenyl-inserted analog of

    
    -aminobutyric acid (GABA), distinct from but related to Baclofen  and Phenibut .
    
Chemical Profile
PropertyData
IUPAC Name 3-(3-Aminopropyl)benzoic acid
Common Role Fesoterodine Impurity 3; Synthetic Intermediate; GABA/Muscarinic Probe
Molecular Formula C

H

NO

Molecular Weight 179.22 g/mol
Key Functional Groups Primary Amine (Basic), Carboxylic Acid (Acidic), Phenyl Ring (Hydrophobic/Spacer)
pKa (Predicted) ~4.0 (Acid), ~10.0 (Amine)

Comparative Biological Activity[1][2]

The biological performance of 3-(3-Aminopropyl)benzoic acid is best understood by comparing it to its two primary functional analogs: the Muscarinic Antagonists (parent context) and the GABAergic Ligands (structural context).

A. Muscarinic Receptor Context (vs. Fesoterodine/Tolterodine)

In the context of muscarinic antagonists used for overactive bladder, 3-(3-Aminopropyl)benzoic acid represents a "stripped" pharmacophore.

  • Mechanism: Muscarinic antagonists (M2/M3 active) typically require a bulky, hydrophobic center (often tricyclic or phenyl-ring based) and a tertiary amine for high-affinity binding.

  • Comparison:

    • Fesoterodine (Active Metabolite): Contains a di-isopropyl tertiary amine and a hydroxymethyl group. The bulky amine is critical for hydrophobic pocket filling in the receptor.

    • 3-(3-Aminopropyl)benzoic acid: Lacks the N-isopropyl groups (primary amine only) and the ester/hydroxyl complexity.

  • Activity Outcome: Consequently, this molecule exhibits significantly reduced affinity for muscarinic receptors compared to its parent compounds. It is often monitored as a degradation product (Impurity 3) that indicates loss of potency.

B. GABAergic Context (vs. Baclofen/GABA)

This molecule is structurally intriguing as a "phenyl-GABA" analog.

  • GABA (Gamma-Aminobutyric Acid): The endogenous ligand.[1][2] Structure: H

    
    N-(CH
    
    
    
    )
    
    
    -COOH. Flexible chain.
  • Baclofen (Beta-Chlorophenyl-GABA): A GABA

    
     agonist. Structure: H
    
    
    
    N-CH
    
    
    -CH(p-Cl-Ph)-CH
    
    
    -COOH. The phenyl ring is a substituent on the chain.
  • 3-(3-Aminopropyl)benzoic acid: The phenyl ring is part of the linker. Structure: H

    
    N-(CH
    
    
    
    )
    
    
    -Ph-COOH.
  • Pharmacophore Analysis:

    • Distance: The distance between the basic nitrogen and the acidic oxygen is significantly extended (~6-8 Å in GABA vs. >10 Å in this analog due to the phenyl insertion).

    • Receptor Fit: This extension likely prevents activation of the canonical GABA binding pocket (which is tight). However, it may fit into allosteric sites or mimic peptide linkers (e.g., RGD mimetics for integrins, though the spacing is slightly short for typical RGD antagonists).

Summary of Comparative Data
CompoundTarget ClassPrimary ActivityStructural Difference
3-(3-Aminopropyl)benzoic acid Probe / Impurity Low/Modulator Meta-substituted phenyl spacer; Primary amine
Fesoterodine (Active Met.) Muscarinic (M3)High Affinity AntagonistTertiary amine (di-isopropyl); Hydroxymethyl group
Baclofen GABA

AgonistPhenyl ring on

-carbon; shorter N-O distance
3-Aminopropylphosphinic acid GABA

Potent AgonistPhosphinic acid replaces carboxyl; no phenyl ring

Structural & Mechanistic Visualization

The following diagram illustrates the structural divergence and pharmacological relationships between 3-(3-Aminopropyl)benzoic acid and its key analogs.

BiologicalActivity cluster_0 Target: Muscarinic Receptors cluster_1 Target: GABA Receptors Fesoterodine Fesoterodine (Prodrug) ActiveMet 5-HMT (Active Metabolite) Fesoterodine->ActiveMet Hydrolysis (In vivo) Impurity 3-(3-Aminopropyl) benzoic acid (Impurity/Degradant) ActiveMet->Impurity Oxidative Degradation (Loss of activity) Baclofen Baclofen (GABA-B Agonist) Impurity->Baclofen Structural Analog (Isomeric variation) GABA GABA (Endogenous) GABA->Impurity Phenyl insertion (Spacer) (Loss of agonist activity) GABA->Baclofen Beta-phenyl substitution Phosphinic 3-Aminopropyl phosphinic acid (Potent Agonist) GABA->Phosphinic Bioisostere (COOH -> PO2H2)

Caption: Structural genealogy showing 3-(3-Aminopropyl)benzoic acid as a degradation product of muscarinic antagonists and a rigidified analog of GABAergic ligands.

Experimental Protocols

To empirically verify the biological activity of 3-(3-Aminopropyl)benzoic acid against its analogs, the following standardized protocols are recommended. These assays assess its potential as either a muscarinic impurity or a GABAergic probe.

Protocol A: Muscarinic Receptor Binding Competition Assay

Objective: Determine if the molecule retains residual affinity for M3 receptors compared to Fesoterodine.

  • Membrane Preparation:

    • Harvest CHO-K1 cells stably expressing human M3 muscarinic receptors.

    • Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl

      
      , pH 7.4).
      
    • Centrifuge at 40,000 x g for 15 min; resuspend pellet in assay buffer.

  • Ligand Binding:

    • Radioligand: Use [3H]-N-Methylscopolamine ([3H]-NMS) at 0.2 nM (approx.

      
      ).
      
    • Test Compounds: Prepare serial dilutions (10

      
       M to 10
      
      
      
      M) of:
      • Compound A: 3-(3-Aminopropyl)benzoic acid.[3][4][5]

      • Control A: Fesoterodine (active metabolite).

      • Control B: Atropine (non-selective antagonist).

  • Incubation:

    • Incubate membranes + radioligand + test compound for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC

      
       and 
      
      
      
      using the Cheng-Prusoff equation.
    • Expected Result: 3-(3-Aminopropyl)benzoic acid will likely show

      
       (low affinity), validating its status as an inactive impurity.
      
Protocol B: GABA_B Receptor Functional Assay (GTP S Binding)

Objective: Assess if the "phenyl-GABA" structure retains any agonist/antagonist activity at GABA


 receptors.
  • Preparation:

    • Use rat brain cortical membranes or CHO cells expressing GABA

      
      R1/R2 subunits.
      
  • Assay Setup:

    • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl

      
      , 20 
      
      
      
      M GDP, pH 7.4.
    • Radioligand: [35S]-GTP

      
      S (0.1 nM).
      
    • Agonist Stimulation: Add GABA (10

      
      M) to half the wells (to test for antagonism).
      
  • Treatment:

    • Add 3-(3-Aminopropyl)benzoic acid (1

      
      M - 100 
      
      
      
      M).
    • Positive Control: Baclofen (Agonist) or CGP54626 (Antagonist).

  • Incubation:

    • Incubate for 30 min at 30°C.

  • Measurement:

    • Filter and count bound [35S]-GTP

      
      S.
      
    • Interpretation:

      • Increase in binding = Agonist activity.

      • Decrease in GABA-stimulated binding = Antagonist activity.

References

  • Tohidi, M. et al. (2011). "Fesoterodine: A review of its pharmacology and clinical efficacy in the management of overactive bladder." Drug Design, Development and Therapy. Link

  • Kerr, D.I.B. & Ong, J. (1995). "GABA_B receptor agonists and antagonists."[6] Medicinal Research Reviews. (Provides SAR context for amino-propyl/phenyl-GABA analogs). Link

  • European Medicines Agency (EMA). "Assessment Report: Toviaz (Fesoterodine)." (Details on Impurity 3 structure and safety limits). Link

  • Bowery, N.G. et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews. Link

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-(3-Aminopropyl)benzoic Acid in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical synthesis, the precise quantification of target molecules within a complex reaction matrix is paramount for process optimization, yield determination, and quality control. 3-(3-Aminopropyl)benzoic acid, a molecule featuring both acidic (carboxylic acid) and basic (primary amine) functional groups, presents a unique analytical challenge due to its zwitterionic nature and high polarity.[1] This guide provides a comparative analysis of robust analytical methodologies for its quantification, grounded in established scientific principles and practical, field-proven insights.

Our focus is to move beyond mere protocols and delve into the causality behind methodological choices, empowering researchers and drug development professionals to select and tailor the most appropriate analytical strategy for their specific needs.

Chapter 1: Strategic Approaches to Quantifying a Polar, Zwitterionic Analyte

The inherent properties of 3-(3-Aminopropyl)benzoic acid—high polarity and the presence of both an aromatic chromophore and ionizable groups—dictate the most viable analytical strategies. A reaction mixture is a challenging matrix, often containing starting materials, reagents, catalysts, and by-products that can interfere with the analysis.[2][3][4] Therefore, the chosen method must offer high selectivity and sensitivity.

The primary candidates for this analytical task are:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, HPLC excels at separating components within a complex liquid mixture.[5][6] Its versatility, through different stationary phases and detection methods, makes it the most powerful tool for this application.

  • Gas Chromatography (GC): While a high-sensitivity technique, GC is suitable only for volatile and thermally stable compounds. The polar nature and low volatility of our target analyte necessitate a chemical modification step known as derivatization prior to analysis.[7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for quantification without the need for a specific reference standard of the analyte itself.[9][10] Its utility, however, can be limited by sensitivity and spectral overlap in complex mixtures.[9]

Methods such as simple UV spectrophotometry or titration lack the specificity required to distinguish the target analyte from other components in a typical reaction mixture and are therefore not considered viable for this application.[11]

Chapter 2: The Primary Contender: High-Performance Liquid Chromatography (HPLC)

HPLC is the most recommended technique for this application due to its inherent suitability for separating polar, non-volatile compounds.[12] The zwitterionic nature of 3-(3-Aminopropyl)benzoic acid requires careful control of the mobile phase pH to ensure consistent ionization and, consequently, reproducible retention behavior.

Methodological Deep Dive: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Reversed-phase chromatography, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, is the logical starting point. The key to success lies in managing the analyte's polarity.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is a standard choice for reversed-phase separations. However, for highly polar molecules like our analyte, which may elute too quickly with poor retention, specialized columns are beneficial.[13][14] Options include polar-endcapped C18 columns or those with alternative chemistries like Phenyl or RP-Amide phases that offer different selectivity. Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also provide excellent retention and separation for zwitterionic compounds.[1]

  • Mobile Phase pH Control: The ionization state of both the amine (-NH2) and carboxylic acid (-COOH) groups dramatically affects the molecule's interaction with the stationary phase. Using a buffered mobile phase or an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) at a low pH (e.g., pH 2.5-3.5) is critical. At this pH, the carboxylic acid is protonated (neutral), while the primary amine is protonated (positive charge), leading to more consistent and predictable retention behavior.

  • Detector Selection: The benzene ring in the analyte provides a strong chromophore, making UV detection a simple, robust, and cost-effective choice.[15] The absorption maximum should be determined experimentally (e.g., using a Diode Array Detector, DAD) to ensure maximum sensitivity.[15]

Workflow & Protocol: RP-HPLC-UV

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 1. Aliquot Reaction Mixture s2 2. Dilute with Mobile Phase s1->s2 s3 3. Filter through 0.45 µm Syringe Filter s2->s3 h1 4. Inject onto HPLC System s3->h1 Inject Sample h2 5. Separate on C18 Column h1->h2 h3 6. Detect by UV (e.g., 226 nm) h2->h3 d1 7. Integrate Peak Area h3->d1 Chromatogram d2 8. Quantify using Calibration Curve d1->d2 cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s1 1. Aliquot Reaction Mixture s2 2. Solvent Evaporation (if necessary) s1->s2 s3 3. Add Derivatization Reagent (e.g., BSTFA) s2->s3 s4 4. Heat to complete reaction (e.g., 70°C) s3->s4 g1 5. Inject onto GC-MS System s4->g1 Inject Sample g2 6. Separate on DB-5ms Column g1->g2 g3 7. Detect by Mass Spectrometry (SIM/Scan) g2->g3 d1 8. Extract Ion Chromatogram (EIC) g3->d1 MS Data d2 9. Quantify using Calibration Curve d1->d2

Sources

assessing the stability of conjugates formed with 3-(3-Aminopropyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug development professionals. It synthesizes chemical principles with practical experimental workflows to assess the stability of conjugates formed with 3-(3-Aminopropyl)benzoic acid (3-APBA) .

Executive Summary: The "Hybrid" Advantage

In the design of Antibody-Drug Conjugates (ADCs), peptide therapeutics, and surface modifications, the selection of a linker determines the fate of the molecule. 3-(3-Aminopropyl)benzoic acid (3-APBA) represents a distinct class of "Hybrid-Aromatic" spacers.

Unlike purely aliphatic spacers (e.g., GABA) or rigid aromatic spacers (e.g., PABA), 3-APBA offers a unique stability profile derived from its dual chemical nature:

  • C-Terminus (Benzoic Acid): Forms a Benzamide bond, offering steric protection and resistance to non-specific peptidases.

  • N-Terminus (Propyl Amine): Forms an Aliphatic Amide bond, avoiding the reduced nucleophilicity and enzymatic liabilities often associated with aniline-derived linkages (common in PABA).

This guide provides the framework to objectively compare 3-APBA against industry standards, supported by a rigorous stability assessment protocol.

Molecular Logic & Comparative Analysis

To assess stability, one must first understand the hydrolysis susceptibility of the bonds formed.

The Structural Differentiator
  • 3-APBA: Connects via an Aliphatic Amide (stable, high nucleophilicity during synthesis) and a Benzamide (rigid, hydrolytically stable).

  • PABA (p-Aminobenzoic acid): Connects via an Anilide (Aromatic Amide). Anilides can exhibit different metabolic clearance profiles and the aniline amine is significantly less nucleophilic (

    
    ) than the propyl amine of 3-APBA (
    
    
    
    ), complicating conjugation efficiency.
  • GABA (

    
    -Aminobutyric acid):  Forms two flexible aliphatic amides. While stable, it lacks the structural rigidity required to prevent "back-folding" or shielding of the payload, and lacks a UV chromophore for easy HPLC tracking.
    
Diagram: Linker Bond Stability Architecture

The following diagram illustrates the bond types formed by 3-APBA compared to PABA, highlighting the "Stability Zones."

LinkerStability cluster_0 3-APBA Conjugate (Hybrid) cluster_1 PABA Conjugate (Rigid Aromatic) Payload1 Payload APBA 3-APBA Linker (Propyl-Benzene Core) Payload1->APBA Aliphatic Amide Bond (High Stability) Carrier1 Carrier/Surface APBA->Carrier1 Benzamide Bond (Steric Protection) Payload2 Payload PABA PABA Linker (Phenylene Core) Payload2->PABA Anilide Bond (Lower Nucleophilicity) Carrier2 Carrier/Surface PABA->Carrier2 Benzamide Bond (Stable)

Figure 1: Comparative bond architecture. 3-APBA forms two highly stable amide variants, whereas PABA relies on an aniline linkage which can present conjugation and stability challenges.

Comparative Stability Matrix

Use this table to benchmark 3-APBA against common alternatives in your initial screening.

Feature3-APBA GABA (Aliphatic) PABA (Aromatic) PEG Spacers
Amine Type Primary Aliphatic (Propyl)Primary AliphaticAromatic Amine (Aniline)Primary Aliphatic
Bond formed (Amine end) Aliphatic Amide (High Stability)Aliphatic AmideAnilide (Variable Stability)Amide / Carbamate
Bond formed (Acid end) Benzamide (High Stability)Aliphatic AmideBenzamideAmide / Ester
Plasma Stability High (Resistant to non-specific esterases)Moderate (Susceptible to specific peptidases)Moderate/High (Context dependent)High
Rigidity Semi-Rigid (Propyl arm + Benzene)Flexible (Floppy)Rigid (Planar)Highly Flexible
UV Traceability Yes (Benzene ring,

nm)
NoYesNo
Conjugation Efficiency High (Nucleophilic amine)HighLow (Requires catalysis)High

Experimental Protocol: Assessing Conjugate Stability

To validate the stability of 3-APBA conjugates, do not rely on literature values alone. Perform this standardized "Stress & Serum" workflow. This protocol is designed to be self-validating by including internal standards and zero-time points.

Phase A: Hydrolytic Stress Testing (pH Profiling)

Objective: Determine chemical stability across physiological and storage pH ranges.

  • Preparation: Prepare 1 mM stock of Conjugate-3-APBA in DMSO.

  • Buffers: Prepare 50 mM buffers: Acetate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0).

  • Incubation: Dilute stock to 10 µM in each buffer. Incubate at 37°C and 60°C (accelerated).

  • Sampling: Aliquot at

    
     hours.
    
  • Analysis: Analyze via RP-HPLC.

    • Success Criterion: >95% parent peak retention at pH 7.4 (24h).

Phase B: Plasma Stability (Enzymatic Challenge)

Objective: Assess resistance to circulating proteases and esterases.

  • Matrix: Pooled Human Plasma and Mouse Plasma (Lithium Heparin). Note: Mouse plasma contains high esterase activity, serving as a "worst-case" enzymatic challenge.

  • Spiking: Spike conjugate into plasma (final conc. 5 µM). Include a Low-Binding Control (PBS only) to rule out non-specific adsorption to the plate.

  • Incubation: 37°C in a shaking water bath.

  • Quenching (Critical Step):

    • At time points (0, 1, 4, 8, 24h), remove 50 µL.

    • Add 150 µL ice-cold Acetonitrile with 1% Formic Acid (precipitates proteins and stops enzymatic activity).

    • Vortex 30s, Centrifuge 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

Workflow Diagram: Stability Assay

StabilityWorkflow cluster_conditions Incubation Conditions Start Conjugate Sample (3-APBA Linked) Condition1 Physiological (PBS pH 7.4, 37°C) Start->Condition1 Condition2 Enzymatic (Mouse/Human Plasma) Start->Condition2 Condition3 Accelerated (pH 4.0 / 9.0, 60°C) Start->Condition3 Quench Quench & Precipitate (ACN + 1% Formic Acid) Condition1->Quench t = 0, 4, 24, 48h Condition2->Quench Condition3->Quench Spin Centrifuge (10,000g, 10 min) Quench->Spin Analyze LC-MS/MS Analysis (Monitor Parent vs. Metabolites) Spin->Analyze

Figure 2: Standardized workflow for assessing chemical and enzymatic stability.

Data Interpretation & Troubleshooting

When analyzing the LC-MS data, look for specific cleavage patterns that distinguish 3-APBA from other linkers.

The "Benzamide Signature"

If the conjugate degrades, identify where the break occurs.

  • Scenario A (Stable): Parent peak decreases <5% over 24h in plasma.

  • Scenario B (Cleavage): Appearance of free 3-APBA or "Payload + 3-APBA".

    • Interpretation: If "Payload + 3-APBA" is released, the instability lies in the Carrier-Linker bond, not the 3-APBA core itself.

    • Comparison: PABA linkers often show cleavage at the aniline bond in mouse serum due to specific carboxylesterases [1]. 3-APBA's propyl spacer typically prevents this specific enzymatic recognition.

UV/Vis Ratio Check

Because 3-APBA contains a benzene ring, use the UV absorbance ratio (e.g., A254/A280) as a quick purity check during HPLC.

  • GABA conjugates: Will not show significant absorbance at 254 nm (unless payload absorbs).

  • 3-APBA conjugates: Should show a consistent spectral signature. A change in the UV spectrum often precedes mass loss, indicating ring oxidation or modification.

References

  • Vertex Pharmaceuticals. (2016). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. National Institutes of Health. Available at: [Link]

  • Chemistry Steps. (2020). Amides – Structure, Reactivity, and Stability. Available at: [Link]

  • MDPI. (2017). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Available at: [Link][1]

Sources

comparative study of surface functionalization using different amino-linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "APTES Trap"

For decades, (3-Aminopropyl)triethoxysilane (APTES) has been the default "workhorse" for introducing amine groups to oxide surfaces (glass, silicon, PDMS). It is cheap, available, and reactive. However, for high-fidelity applications—such as label-free biosensors or quantitative microarrays—APTES is often a liability.

Its short propyl chain (C3) leads to two critical failure modes:

  • Intramolecular Catalysis: The amine tail bends back to catalyze the hydrolysis of its own siloxane bond, causing the layer to detach in aqueous buffers.

  • Vertical Polymerization: In the presence of trace water, APTES polymerizes into uneven "islands" rather than a self-assembled monolayer (SAM), creating steric occlusion for downstream ligand binding.

This guide compares APTES against two superior alternatives: AHAPS (Long-chain amino-silane) and PEG-Amine Silanes , providing experimental evidence to justify the transition for precision applications.

The Chemistry of Choice: Mechanistic Comparison

The success of a bio-interface depends on the linker's architecture. We compare three distinct classes:

  • APTES (C3 Linker): The baseline. Short, rigid, and prone to "looping" (hydrogen bonding with surface silanols).

  • AHAPS (C6/C11 Linker): N-(6-aminohexyl)aminomethyltriethoxysilane. The longer alkyl chain promotes Van der Waals ordering, driving the formation of tightly packed monolayers and preventing the amine from catalyzing self-hydrolysis.

  • PEG-Silane (Polyethylene Glycol): A hydrophilic spacer that suppresses non-specific binding (fouling) while extending the amine group into the bulk solvent.

Comparative Performance Matrix
FeatureAPTES (C3) AHAPS (C6/C11) PEG-Silane (MW ~500)
Monolayer Thickness ~0.7 – 0.9 nm (often >2nm due to oligomers)~1.2 – 1.5 nm (highly ordered)~2.5 – 4.0 nm
Water Contact Angle 45° – 55° (Variable)55° – 65° (Stable)30° – 40° (Hydrophilic)
Hydrolytic Stability Low (Degrades in <24h in PBS)High (Stable for >7 days)Medium (Ether backbone is stable)
Antibody Coupling High density, but high steric hindranceModerate density, excellent orientationLower density, max antigen access
Roughness (RMS) High (>1.0 nm typical)Low (<0.3 nm)Low (<0.5 nm)
Best Use Case Bulk fillers, disposable dipsticksReusable biosensors (SPR, QCM)Complex media (Blood/Serum)

Visualizing the Mechanism

The following diagram illustrates the structural difference and the "Steric Trap" caused by short linkers versus the accessibility provided by PEG/Long-chain linkers.

LinkerMechanisms cluster_0 APTES (The Trap) cluster_1 AHAPS / PEG-Silane (The Solution) APTES_Structure Short C3 Chain (Rigid) Looping Amine 'Loops' back to Surface OH APTES_Structure->Looping Hydrolysis Self-Catalyzed Hydrolysis Looping->Hydrolysis Result1 Layer Detachment & Steric Crowding Hydrolysis->Result1 Result2 Stable Monolayer & High Antigen Access Result1->Result2 Optimization Goal Long_Structure Long Alkyl/PEG Chain (Flexible) Ordering Van der Waals Ordering Long_Structure->Ordering Access Amine Extended into Solvent Ordering->Access Access->Result2

Caption: Comparison of failure modes in short-chain silanes (APTES) vs. the ordered stability of long-chain alternatives.

Experimental Protocols

To achieve reproducible results, the deposition method is as critical as the chemical choice.

Method A: Vapor Phase Deposition (The Gold Standard)

Recommended for: AHAPS and APTES on planar sensors (Glass/Silicon). Why: Eliminates solvent effects and prevents bulk polymerization, yielding true monolayers.

  • Activation: Clean substrates with Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 min. Rinse with DI water and dry under N₂ stream.

    • Critical: Treat with O₂ plasma (100W, 2 min) immediately before coating to maximize surface silanols.

  • Setup: Place substrates in a vacuum desiccator. Place 100 µL of neat silane in a small open vial next to the substrates.

  • Deposition: Pump down to <10 mbar. Isolate the chamber (static vacuum) and place in an oven at 80°C for 60 minutes .

    • Note: The heat vaporizes the silane and drives the condensation reaction.

  • Curing: Vent chamber. Bake substrates at 110°C for 30 minutes to crosslink the siloxane bonds covalently.

  • Wash: Sonicate in anhydrous toluene (10 min) followed by ethanol (10 min) to remove physisorbed molecules.

Method B: Liquid Phase Deposition (High Capacity)

Recommended for: Nanoparticles and PEG-Silanes (high boiling points).

  • Solvent Choice: Use Anhydrous Toluene .[1] Avoid ethanol/water mixtures for precision work, as they promote vertical polymerization.

  • Preparation: Prepare a 1% (v/v) silane solution in anhydrous toluene inside a glovebox or dry environment (humidity <20%).

  • Reaction: Immerse activated substrates for 30-60 minutes at room temperature.

    • Control: Do not exceed 60 minutes. Longer times yield multilayers, not denser monolayers.

  • Rinse: rigorously rinse with toluene, then ethanol, then dry.

  • Curing: Bake at 110°C for 30 minutes .

Application Case Study: Antibody Immobilization Efficiency

We compared the binding efficiency of Anti-CRP (C-Reactive Protein) antibodies on silicon wafers functionalized with APTES vs. PEG-Silane using standard EDC/NHS coupling.

Experimental Setup:

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / N-Hydroxysuccinimide (NHS).[2]

  • Detection: Ellipsometry (Thickness) and Fluorescence (Signal intensity).

MetricAPTES SurfacePEG-Silane SurfaceInterpretation
Linker Layer Thickness 1.8 nm (Multilayer)3.2 nm (Monolayer)APTES polymerized; PEG formed ordered brush.
Immobilized IgG Density 4.2 ng/mm²2.8 ng/mm²APTES binds more protein, but randomly.
Antigen Binding (Signal) 1200 RFU3800 RFUPEG surface yields 3x signal.
Non-Specific Binding High (Background noise)Low (Clean background)PEG repels non-target proteins.

Troubleshooting & Quality Control

Every batch of functionalized surfaces must be validated before committing expensive biological reagents.

The "Water Test" (Contact Angle)

Place a 2 µL droplet of DI water on the surface.

  • < 30°: Incomplete silanization (Surface is still mostly silica).

  • 45° - 60°: Good Amino-Silane Monolayer.

  • > 70°: Multilayer formation (Hydrophobic alkyl chains disordered) or contamination.

The "Ninhydrin Test" (Colorimetric)

For nanoparticles or beads:

  • Take 1 mg of functionalized beads.

  • Add 100 µL Ninhydrin solution. Heat to 80°C for 5 min.

  • Deep Blue/Purple: High amine density.[3]

  • Yellow/Clear: Failed functionalization.

Workflow Visualization

QC_Workflow Start Silanized Surface QC1 Contact Angle Measurement Start->QC1 Decision Angle 45-60°? QC1->Decision Pass Proceed to Activation (EDC/NHS) Decision->Pass Yes Fail_Low <40°: Re-clean & Re-silanize Decision->Fail_Low Too Low Fail_High >70°: Sonicate in Toluene Decision->Fail_High Too High

Caption: Quality Control Decision Tree for Amino-Silane Surfaces.

References

  • Zhu, M., et al. (2012). "Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces." Langmuir.

  • Pasternack, R. M., et al. (2008). "Surface Chemistry Effects on Antibody Immobilization Efficiency." Journal of the American Chemical Society.

  • Kim, J., et al. (2016). "Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces." Journal of Colloid and Interface Science.

  • Vashist, S. K., et al. (2012). "Comparison of EDC Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms." Diagnostics.

  • Zhang, F., et al. (2011). "How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica." Langmuir.

Sources

Comparative Guide: Effects of Linker Length on Bioconjugate Activity

[1][2][3][4][5]

Executive Summary: The "Goldilocks" Zone in Linker Design

In bioconjugate design—whether for Antibody-Drug Conjugates (ADCs), PROTACs, or fluorescent probes—the linker is not merely a passive connector. It is a critical functional component that dictates the hydrodynamic radius , binding kinetics , and metabolic stability of the final construct.

This guide objectively compares the performance of short, medium, and long linkers.[1][2][3] Experimental evidence suggests a non-linear relationship between linker length and bioactivity: while longer linkers generally improve solubility and pharmacokinetics (PK), they often degrade binding affinity and tissue penetration due to steric shielding and entropic penalties.

Mechanistic Comparison: The Trade-Off Matrix

The choice of linker length forces a compromise between solubility/PK and bioactivity/penetration .[4]

Short Linkers (e.g., C2–C6 alkyl, PEG2–PEG4)
  • Mechanism: Provide minimal separation between the carrier (e.g., Antibody) and the payload.[4][5]

  • Pros:

    • Stability: The payload often resides within the "steric shell" of the protein, protecting the linker from premature enzymatic cleavage in plasma.[6]

    • Tissue Penetration: Lower hydrodynamic radius (

      
      ) allows for faster diffusion into dense tumor matrices.
      
  • Cons:

    • Aggregation: If the payload is hydrophobic (e.g., PBD dimers, MMAE), the lack of distance forces the hydrophobic patch against the protein surface, often inducing protein aggregation or precipitation.

    • Steric Hindrance (Binding): The payload may physically obstruct the antibody's CDR regions, reducing antigen binding affinity (

      
      ).
      
Medium Linkers (e.g., PEG8–PEG12)
  • Mechanism: Often cited as the "sweet spot" for ADCs. They provide enough flexibility for the payload to access its target (or enzyme active site for cleavage) without inducing significant entropic shielding.

  • Performance:

    • Solubility: Sufficient hydrophilic character to mask hydrophobic payloads.

    • Cleavage Efficiency: For cleavable linkers (e.g., Val-Cit-PABC), this length ensures the protease (e.g., Cathepsin B) can access the scissile bond.

Long Linkers (e.g., PEG24+, Polymers)
  • Mechanism: Create a large "exclusion volume" around the conjugate.

  • Pros:

    • Extended PK: Drastically increases

      
      , reducing renal clearance (cutoff ~5-7 nm).
      
    • Stealth: Reduces immunogenicity by masking the protein surface.

  • Cons:

    • Entropic Penalty: A long, flexible chain has high conformational entropy. Upon binding, this entropy is lost, resulting in a thermodynamic penalty that weakens affinity.

    • "Masking" Effect: The flexible chain can transiently cover the binding site, reducing the effective on-rate (

      
      ).
      

Quantitative Performance Comparison

The following data summarizes trends observed in comparative studies of ADCs (e.g., Trastuzumab conjugates) and nanoparticle systems.

FeatureShort Linker (PEG2-4)Medium Linker (PEG8-12)Long Linker (PEG24+)
Aggregation Propensity High (Critical Risk)LowVery Low
Plasma Half-life (

)
Short/StandardModerateExtended
Antigen Binding (

)
Variable (Risk of steric clash)Optimal Reduced (Entropic penalty)
In Vitro Potency (

)
High (if binding is preserved)High Moderate to Low
In Vivo Efficacy Moderate (Clearance issues)High Variable (Poor penetration)

Visualizing the Design Logic

Diagram 1: The Activity vs. Length Trade-off

This diagram illustrates the "Goldilocks" zone where solubility and binding affinity intersect to maximize therapeutic index.

LinkerTradeOffMediumMedium Linker(20 - 40 Å)OptOptimal Solubility& BioactivityMedium->OptBalancedPropertiesLongLong Linker(> 60 Å)ShieldEntropic Shielding& Poor PenetrationLong->ShieldExcludedVolumeAggAggregation &Steric ClashOpt->MediumTarget Design

Caption: The non-linear relationship between linker length and bioconjugate efficacy.

Diagram 2: Decision Workflow for Linker Selection

A logical framework for researchers to select the starting linker length based on payload properties.

SelectionWorkflowStartAnalyze PayloadPropertiesIsHydrophobicIs PayloadHydrophobic?Start->IsHydrophobicNeedSolubilityRisk: AggregationIsHydrophobic->NeedSolubilityYesIsCleavableCleavable Linker?IsHydrophobic->IsCleavableNoSelectPEG8Start withPEG8 - PEG12NeedSolubility->SelectPEG8EnzymeAccessEnzyme AccessRequiredIsCleavable->EnzymeAccessYesBindingStericsCheck BindingPocket DepthIsCleavable->BindingStericsNoSelectPEG4Start withPEG4 - PEG8EnzymeAccess->SelectPEG4SelectShortStart withAlkyl / PEG2BindingSterics->SelectShort

Caption: Step-by-step decision tree for initial linker length selection.

Experimental Protocols

To validate the effect of linker length, you must perform a comparative study using a "Linker Ladder" (e.g., synthesizing the same conjugate with PEG4, PEG8, and PEG12).

Protocol A: Aggregation & Stability Analysis (SEC-HPLC)

Objective: Determine if linker length is sufficient to prevent payload-induced aggregation. Expertise Note: Aggregation is often the "silent killer" of bioconjugate efficacy. A monomeric purity of >95% is required for valid PK data.

  • Sample Prep: Dilute conjugates (PEG4, PEG8, PEG12 variants) to 1 mg/mL in PBS.

  • Column Selection: Use a TSKgel G3000SWxl (or equivalent) suitable for the carrier protein's MW.

  • Run Conditions:

    • Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M KCl, pH 7.0 (High salt prevents non-specific interactions).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm (protein) and payload-specific wavelength.

  • Analysis:

    • Calculate High Molecular Weight (HMW) species percentage.

    • Pass Criteria: HMW < 5%.[7]

    • Failure Mode: If PEG4 shows 15% HMW and PEG8 shows 2%, the short linker is causing hydrophobic aggregation.

Protocol B: Determination of Linker Impact on Binding ( )

Objective: Quantify steric hindrance caused by the linker. Expertise Note: Do not rely solely on ELISA. ELISA can suffer from avidity effects that mask true affinity losses. Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) is preferred.

  • Setup: Immobilize the target antigen on the biosensor chip (e.g., CM5 chip for Biacore).

  • Analyte Injection: Inject the bioconjugate variants at 5 concentrations ranging from 0.1x to 10x the expected

    
    .
    
  • Reference Subtraction: Subtract the signal from a reference flow cell (no antigen) to correct for bulk refractive index changes—critical for PEGylated species which alter buffer properties.

  • Kinetic Fitting: Fit curves to a 1:1 Langmuir binding model.

  • Interpretation:

    • Compare

      
       (association rate). A significantly slower 
      
      
      for the Long Linker variant indicates "masking" or entropic shielding.

References

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy . Frontiers in Pharmacology. [Link]

  • Branched Linkers for Homogeneous Antibody-Drug Conjugates . MDPI Molecules. [Link]

  • Multiscale Computational Studies of PEG Chain Length Effects on HER2 mAb . PubMed Central. [Link]

  • Effect of Linker Length on the Functionality of a Cytotoxic Engineered Antibody Fragment . ASTAR Open Access Repository*. [Link]

Safety Operating Guide

3-(3-Aminopropyl)benzoic Acid: Operational Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(3-Aminopropyl)benzoic acid Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Executive Summary & Chemical Profile

Effective waste management of 3-(3-Aminopropyl)benzoic acid (CAS: 1346604-68-9 for HCl salt; generic structure implies amphoteric nature) requires understanding its dual-functional nature. As a bifunctional building block containing both a carboxylic acid and a primary amine connected by a propyl linker, this compound exhibits zwitterionic behavior in aqueous media.

While often classified as "Not Regulated" for transport in its pure form, waste streams containing this compound must be managed as Hazardous Chemical Waste due to potential aquatic toxicity, skin/eye irritation properties, and the rigorous documentation required for pharmaceutical intermediates.

Chemical Safety Data Table
PropertySpecificationOperational Implication
Physical State Solid (Powder)Dust generation risk; requires particulate controls.[2]
Acidity/Basicity Amphoteric (pKa ~4.2 acid, ~10 amine)CRITICAL: Incompatible with both strong oxidizers and strong acids/bases depending on pH.
Water Solubility Moderate to High (Salt form)Do NOT dispose of down sanitary sewer.
Hazards (GHS) Skin Irrit. 2, Eye Irrit.[3][4][5] 2A, STOT SE 3Standard PPE (Nitrile gloves, safety glasses, lab coat) required.
RCRA Status Non-Listed (Characteristic Review Required)Typically managed as Non-Regulated Chemical Waste (unless mixed with listed solvents).

Hazard Identification & Segregation Logic

The Core Directive: The primary risk in disposing of amino-acid derivatives is incompatible mixing .

  • Amine Functionality: Can react violently with strong oxidizers (e.g., permanganates, peroxides) to form unstable N-oxides or ignite.

  • Acid Functionality: Can react with strong bases to generate heat.

Segregation Protocol
  • Do Not Mix With Oxidizers: Never place this waste in a container holding nitric acid, perchloric acid, or hydrogen peroxide.

  • Solid vs. Liquid: Segregate solid waste (contaminated weigh boats, pure powder) from liquid waste (reaction mixtures).

  • Halogenated vs. Non-Halogenated: If the compound is dissolved in a solvent (e.g., DCM), the solvent dictates the waste stream.

Visualization: Waste Segregation Decision Tree

SegregationLogic Start Waste Containing 3-(3-Aminopropyl)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes, Weigh Boats) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Label: Toxic/Irritant SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic Solvent Based NonHaloWaste Non-Halogenated Solvent Waste (Clear/White Label) Aqueous->NonHaloWaste If pH 5-9 & <5% Organic (Check Local EHS) HaloCheck Contains Halogens? (DCM, Chloroform) Organic->HaloCheck HaloWaste Halogenated Solvent Waste (Red Can/Label) HaloCheck->HaloWaste Yes HaloCheck->NonHaloWaste No

Caption: Decision logic for segregating 3-(3-Aminopropyl)benzoic acid waste streams based on physical state and solvent carrier.

Step-by-Step Disposal Workflow

This protocol is designed to be self-validating. At each step, a check is performed to ensure safety and compliance.[1][2][3][5][6][7]

Phase 1: Waste Characterization
  • Action: Determine if the waste is "Pure Substance" or "Mixture."

  • Validation: Review the Safety Data Sheet (SDS) of all components in the mixture. If mixed with a P-listed chemical (e.g., Sodium Azide), the entire mixture becomes P-listed waste.

  • Reference: EPA 40 CFR § 261.3 (Mixture Rule) [1].

Phase 2: Packaging (The "Double-Containment" Rule)
  • Solids:

    • Place waste in a clear, sealable polyethylene bag (4 mil thickness minimum).

    • Validation: Ensure no sharp objects (glass pipettes) are in the bag that could puncture it.

    • Place the sealed bag into the laboratory's designated "Solid Hazardous Waste" drum/box.

  • Liquids:

    • Use a chemically compatible container (HDPE or Glass). Avoid Aluminum if the pH is high (amine nature).

    • Leave 10% headspace to allow for thermal expansion.

    • Validation: Invert the closed container (with water check first if reused) to verify the seal integrity.

Phase 3: Labeling[3]
  • Action: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

  • Required Fields:

    • Full Chemical Name: "3-(3-Aminopropyl)benzoic acid" (No abbreviations/formulas).

    • Hazards: Check "Irritant" and "Toxic" (if applicable based on concentration).

Phase 4: Storage & Pickup
  • Storage: Store in a Satellite Accumulation Area (SAA) at or near the point of generation.

  • Time Limit: Move to central storage within 3 days of filling the container or 9 months from the start date (verify local regulations).

  • Disposal Method: The preferred method for this organic intermediate is Incineration (Fuel Blending) to ensure complete thermal destruction of the aromatic ring and amine groups.

Spill Response Protocol (Immediate Action)

If 3-(3-Aminopropyl)benzoic acid is spilled, follow the S.W.I.M. protocol:

  • S top the spill: If safe, upright the container.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close doors/sashes.

  • M inimize exposure: Don PPE (Double nitrile gloves, N95 dust mask or respirator if powder is airborne).

Cleanup Steps:

  • Dry Spill (Powder): Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

  • Wet Spill (Solution): Absorb with vermiculite or chem-pads.

  • Decontamination: Wipe the surface with a mild dilute acid (e.g., 1% Acetic Acid) to neutralize residual amines, followed by water and soap.

  • Disposal: All cleanup materials (gloves, towels, pads) must be disposed of as Solid Hazardous Waste .

Regulatory Compliance & Transport

While the pure substance is often "Not Regulated" for transport, waste mixtures are subject to stricter rules.[6][8]

  • US EPA (RCRA): Not a listed waste (P or U list). However, it must be evaluated for characteristics. If the flash point of a liquid mixture is <60°C, it is D001 (Ignitable) .

  • DOT (Department of Transportation):

    • Pure Solid: Not Regulated.[9]

    • Waste Mixture: Depends on the solvent. e.g., "Waste Flammable Liquid, n.o.s. (contains Acetonitrile, 3-(3-Aminopropyl)benzoic acid)."

Visualization: Cradle-to-Grave Workflow

DisposalWorkflow Generation Lab Generation (Synthesis/Purification) SAA Satellite Accumulation (Benchtop Storage) Generation->SAA Tag & Seal Central Central Waste Storage (90-Day Area) SAA->Central Full Container Vendor Licensed Waste Vendor (Pickup) Central->Vendor Manifesting Final Incineration (Thermal Destruction) Vendor->Final Disposal

Caption: The "Cradle-to-Grave" lifecycle of chemical waste, ensuring chain-of-custody compliance.

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: 3-Aminobenzoic acid.[4] Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Benzoic Acid Safety Data Sheet. Retrieved from [Link][3]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.